molecular formula C4H11ClN2 B1281618 Butyramidine hydrochloride CAS No. 3020-81-3

Butyramidine hydrochloride

カタログ番号: B1281618
CAS番号: 3020-81-3
分子量: 122.6 g/mol
InChIキー: STYCVEYASXULRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyramidine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

butanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYCVEYASXULRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952591
Record name Butanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3020-81-3
Record name Butanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3020-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3020-81-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butyramidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the CAS number for Butyramidine hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride is an organic compound belonging to the class of amidines. While specific detailed research on the biological activity of this compound is limited in publicly available literature, the amidine functional group is a significant pharmacophore in medicinal chemistry.[1] Compounds containing the amidine moiety have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, antifungal, and antiparasitic agents.[2] This guide provides a summary of the known properties of this compound and explores the potential biological activities and mechanisms of action based on the broader class of amidine-containing compounds.

Chemical and Physical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 3020-81-3 .[3][4][5][6] An alternative CAS number for the free base form, Butyramidine, is 107-90-4.[4]

PropertyValueSource
CAS Number 3020-81-3[3][4][5][6]
Molecular Formula C4H11ClN2[3]
Molecular Weight 122.6 g/mol [3][4]
Synonyms Butanimidamide hydrochloride, Butyramidinium chloride[3][5]
1D NMR Spectra Available[7]
IR Spectra Available[7]

Potential Biological Activity and Mechanism of Action (Inferred from Amidine Class)

While specific signaling pathways involving this compound have not been elucidated, the broader class of amidines exhibits several known biological activities and mechanisms of action. These compounds are particularly noted for their ability to interact with biological macromolecules like DNA and proteins.[2]

Potential Activities of Amidine Compounds:

Biological ActivityDescription
Antimicrobial Active against various bacteria, fungi, and protozoa.[2]
Antiparasitic Effective against intracellular parasites such as Leishmania and Trypanosoma.[8]
Enzyme Inhibition Some amidine-based compounds are known to be inhibitors of enzymes like beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9]

The primary mechanism of action for many biologically active amidines is their ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[2] This interaction can interfere with DNA replication and transcription, leading to cell death. The cationic nature of the amidinium ion, formed at physiological pH, facilitates this binding through electrostatic interactions and hydrogen bonding with the DNA backbone.[2]

DNA_Binding cluster_0 Cellular Environment Butyramidine_HCl This compound Amidinium_Ion Cationic Amidinium Ion Butyramidine_HCl->Amidinium_Ion Protonation at physiological pH Minor_Groove Minor Groove (AT-rich region) Amidinium_Ion->Minor_Groove Binds via electrostatic interactions & H-bonds DNA DNA Double Helix DNA_Function_Disruption Disruption of DNA Replication & Transcription Minor_Groove->DNA_Function_Disruption Interferes with Cell_Death Apoptosis / Cell Death DNA_Function_Disruption->Cell_Death Leads to

Conceptual pathway of amidine-based DNA interaction.

Experimental Protocols

Due to the lack of specific published research on this compound, a detailed experimental protocol for its biological evaluation is not available. However, a general protocol for the synthesis of amidines is presented below. This can serve as a starting point for researchers interested in producing this compound or its derivatives for further study.

General Protocol for Amidine Synthesis via Nucleophilic Addition:

This protocol is based on a copper-catalyzed method for the preparation of amidines from nitriles and amines.[1]

  • Reaction Setup: In a reaction vessel, combine the starting nitrile (e.g., butyronitrile), the amine (e.g., ammonia or an ammonium salt), a copper catalyst (e.g., CuCl), a base (e.g., Cs2CO3), and a ligand (e.g., 2,2'-bipyridine).[1]

  • Solvent: Add a suitable solvent, such as 2,2,2-trifluoroethanol (TFE).[1]

  • Reaction Conditions: Heat the mixture to 100 °C under an oxygen atmosphere and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Amidine_Synthesis_Workflow cluster_workflow General Amidine Synthesis Workflow start Start reactants Combine Reactants: - Nitrile (e.g., Butyronitrile) - Amine Source - CuCl, Cs2CO3, 2,2'-bipyridine - TFE Solvent start->reactants reaction Heat to 100°C under O2 atmosphere reactants->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to RT - Extraction monitor->workup Complete purification Purification: - Chromatography - Recrystallization workup->purification product Final Product: This compound purification->product

A generalized workflow for amidine synthesis.

Conclusion

This compound, identified by CAS number 3020-81-3, is a member of the pharmacologically significant amidine class of compounds. While direct research on this specific molecule is sparse, the known activities of other amidines suggest potential for this compound in antimicrobial and antiparasitic drug discovery. The primary inferred mechanism of action is through DNA minor groove binding, a hallmark of many cationic amidine compounds. Further research is warranted to elucidate the specific biological activities, signaling pathways, and therapeutic potential of this compound. The provided general synthesis protocol offers a basis for producing this compound for investigational studies.

References

An In-depth Technical Guide to Butyramidine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for butyramidine hydrochloride. The information is intended to support research and development activities by offering a consolidated resource of key technical data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and substance characterization.

PropertyValueSource
Molecular Formula C4H11ClN2[1][2]
Molecular Weight 122.60 g/mol [1][2]
Monoisotopic Mass 122.0610761 Da
Melting Point 107-108 °C[1][3]
Boiling Point 390.1°C at 760 mmHg[1]
Appearance Off-White Solid[1][3]
Solubility Slightly soluble in Methanol and Water[1][3]
Topological Polar Surface Area 51.6 Ų

Chemical Structure and Identifiers

This compound is the hydrochloride salt of butanimidamide. Its structure consists of a four-carbon chain with a terminal amidine group, which is protonated in the hydrochloride form.

IdentifierValueSource
IUPAC Name 1-aminobutylideneazanium;chloride
CAS Number 3020-81-3[1][2]
SMILES CCCC(=[NH2+])N.[Cl-]
InChI InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H[3]
InChIKey STYCVEYASXULRN-UHFFFAOYSA-N[3]
Synonyms Butanimidamide hydrochloride, Butyrimidamide hydrochloride[1][2][3]

The following diagram illustrates the relationship between the structural identifiers and the resulting chemical properties of this compound.

ButyramidineHydrochloride This compound Information Flow cluster_identifiers Chemical Identifiers cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic Data IUPAC IUPAC Name 1-aminobutylideneazanium;chloride Structure 2D Structure IUPAC->Structure CAS CAS Number 3020-81-3 CAS->Structure SMILES SMILES CCCC(=[NH2+])N.[Cl-] SMILES->Structure Formula Molecular Formula C4H11ClN2 Structure->Formula MW Molecular Weight 122.60 g/mol Structure->MW MP Melting Point 107-108 °C Structure->MP Solubility Solubility Slightly soluble in Water/Methanol Structure->Solubility NMR 1H NMR Structure->NMR IR FTIR Structure->IR

Caption: Relationship between identifiers, structure, and properties of Butyramidine HCl.

Experimental Protocols and Spectral Data

While detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, some spectroscopic data has been published.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A proton NMR spectrum for this compound is available in the PubChem database. The data was acquired on a Varian A-60 instrument. The spectrum would be expected to show signals corresponding to the protons of the butyl chain and the amine groups.

3.2. Infrared (IR) Spectroscopy

  • FTIR: An infrared spectrum obtained using a Bruker IFS 85 instrument with a KBr-pellet technique is also referenced in PubChem. Key absorption bands would be expected for N-H stretching of the amidinium group, C-N stretching, and C-H stretching and bending of the alkyl chain.

Biological Activity and Applications

This compound serves as a useful reagent in organic synthesis.[3][4] It is particularly noted for its application as a reactant in the preparation of novel pyrimidine derivatives.[3][4]

Safety and Handling

This compound is classified with the hazard code Xi (Irritant).[3] It is associated with the following risk and safety statements:

  • Risk Statement 36: Irritating to eyes.[3]

  • Safety Statement 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this substance.[3] It is recommended to handle the compound in a well-ventilated area.[5] Store in a dark place under an inert atmosphere at room temperature.[3]

References

In-Depth Technical Guide to the Physical Properties of Butanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanimidamide hydrochloride, also known as butyramidine hydrochloride, is a small organic molecule belonging to the amidine class of compounds. Amidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as enzyme inhibitors and DNA binding agents.[1] A thorough understanding of the physical properties of butanimidamide hydrochloride is fundamental for its application in research and development, influencing aspects such as formulation, dosage form design, and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the core physical properties of butanimidamide hydrochloride, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of butanimidamide hydrochloride are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₂--INVALID-LINK--
Molecular Weight 122.60 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidCymitQuimica
Melting Point 106-108 °C--INVALID-LINK--
Solubility Soluble in water, slightly soluble in methanol.--INVALID-LINK--
pKa (Predicted) ~11-12General knowledge on amidine basicity[2]
Purity ≥95%CymitQuimica

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of butanimidamide hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry butanimidamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of butanimidamide hydrochloride in various solvents.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, diethyl ether) are selected.

  • Equilibration: An excess amount of butanimidamide hydrochloride is added to a known volume of each solvent in a sealed flask. The flasks are then agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of butanimidamide hydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: The solubility is reported in terms of concentration (e.g., mg/mL or mol/L) at the specified temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of butanimidamide hydrochloride.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample of butanimidamide hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Spectral Analysis: The chemical shifts (δ), integration values, and coupling patterns of the peaks in the spectrum are analyzed to confirm the presence of the expected proton environments in the butanimidamide hydrochloride molecule. The integration of the peaks can also be used to assess the relative purity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of butanimidamide hydrochloride.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_cleanup Post-Measurement start Start powder Finely powder the crystalline solid start->powder dry Ensure sample is completely dry powder->dry pack Pack 2-3 mm of sample into a capillary tube dry->pack place Place capillary in melting point apparatus heat_fast Heat rapidly to ~15-20°C below expected M.P. place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Observe for melting heat_slow->observe record_start Record temperature at first liquid drop (T1) observe->record_start record_end Record temperature at complete liquefaction (T2) record_start->record_end report Report melting point as range (T1 - T2) record_end->report cool Allow apparatus to cool report->cool dispose Dispose of capillary tube cool->dispose end End dispose->end

Caption: Workflow for Melting Point Determination.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information on the biological targets or signaling pathways directly modulated by butanimidamide hydrochloride. While the broader class of amidine-containing compounds is known for various biological activities, including antimicrobial and antiparasitic effects, specific data for the butanimidamide structure is lacking.[1]

Therefore, a diagram illustrating a specific signaling pathway for butanimidamide hydrochloride cannot be provided at this time, as it would be purely speculative and not based on experimental evidence. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of butanimidamide hydrochloride, along with standardized protocols for their experimental determination. The provided data and methodologies are essential for researchers and developers working with this compound. The lack of information regarding its specific biological activity highlights an area for future investigation, which could uncover novel therapeutic applications for this and related amidine derivatives.

References

An In-depth Technical Guide to the Solubility of Butyramidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyramidine hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information, alongside a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₁₁ClN₂. It is the hydrochloride salt of butyramidine. Understanding its solubility in different solvents is crucial for a variety of applications, including organic synthesis, formulation of pharmaceutical preparations, and in vitro biological assays. The solubility of a compound dictates its bioavailability, route of administration, and compatibility with other substances.

Qualitative Solubility of this compound

The available data on the solubility of this compound is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in common organic and aqueous solvents.

SolventSolubilityReference
WaterSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
AcetoneInsoluble[3]

Note: The term "slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, while "insoluble" suggests that the compound has very limited to no solubility. For precise applications, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems using the experimental protocols outlined in the following section.

Experimental Protocol for Determining Solubility

The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This protocol can be adapted based on the specific laboratory equipment and analytical capabilities available.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials or test tubes with secure caps

  • Micropipettes

  • Drying oven or vacuum desiccator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette. To avoid precipitation, it is crucial to maintain the temperature during this step. For highly volatile solvents, filtration using a syringe filter pre-warmed to the experimental temperature is recommended.

  • Determination of Solute Mass:

    • Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.

    • Evaporate the solvent completely. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.

    • Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the solute and the initial weight of the empty container.

    • Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of solute in g / Volume of supernatant in mL) x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess Butyramidine HCl to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw known volume of clear supernatant C->D E Evaporate solvent from supernatant D->E F Weigh dried solute E->F G Calculate solubility (e.g., g/100mL) F->G

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the literature, the qualitative information and the standardized experimental protocol provided in this guide offer a solid foundation for researchers. Adherence to a rigorous and well-documented experimental procedure is paramount for obtaining reliable and reproducible solubility data. Such data is indispensable for the successful application of this compound in research and development.

References

Navigating the Safety Profile of Butyramidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. This information is crucial for proper storage, handling, and in the event of a spill or fire.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₂[1][2]
Molecular Weight 122.6 g/mol [1][2]
Appearance Off-white to white solid or powder-like solid[3][4]
Melting Point 107-108 °C[3][4]
Solubility Slightly soluble in Methanol and Water[3]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[4]

Hazard Identification and Classification

Butyramidine hydrochloride is classified as an irritant. The following table summarizes its hazard classifications according to available safety data.

Hazard ClassificationCode & DescriptionReference
GHS Pictogram GHS07 - Exclamation Mark[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Hazard Codes Xi - Irritant[3]
Risk Statements R36 - Irritating to eyes[3]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is vital for minimizing risks associated with handling this compound.

Precautionary CategoryCode & StatementReference
Prevention P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302 + P352: IF ON SKIN: wash with plenty of soap and water.[4]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

The logical selection of Personal Protective Equipment (PPE) is paramount. The following diagram illustrates the decision-making process for appropriate PPE when handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Hazard This compound (Irritant, Solid) Gloves Chemical-resistant gloves Hazard->Gloves Skin Irritant (H315) Goggles Safety goggles or face shield Hazard->Goggles Serious Eye Irritant (H319) Coat Laboratory coat Hazard->Coat General Protection Respiratory Respiratory protection (if dust is generated) Hazard->Respiratory Respiratory Irritant (H335)

PPE selection for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.

Exposure RouteFirst Aid ProtocolReference
Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Seek medical advice.[3]
Skin Contact Wash off with soap and plenty of water.[4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Firefighting and Accidental Release Measures

Proper response to fires and spills is essential for laboratory safety.

SituationRecommended ActionReference
Firefighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4]
Accidental Release Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Ensure adequate ventilation.[4]

The workflow for responding to an accidental release of this compound is outlined in the diagram below.

Accidental_Release_Workflow Start Accidental Release Occurs Evacuate Evacuate immediate area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, lab coat, respirator if needed) Ventilate->PPE Contain Contain the spill PPE->Contain Cleanup Sweep up and shovel into a suitable, closed container Contain->Cleanup Disposal Dispose of waste according to regulations Cleanup->Disposal Decontaminate Decontaminate the area Disposal->Decontaminate End Incident Resolved Decontaminate->End

Workflow for accidental release of this compound.

Toxicological and Ecological Information

A significant gap in the publicly available data for this compound is the lack of quantitative toxicological and ecological information. Safety data sheets from suppliers often state "no data available" for the following critical endpoints.

Data CategoryStatus
Acute Toxicity (LD50/LC50) No data available
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single & Repeated Exposure) May cause respiratory irritation (H335)
Aspiration Hazard No data available
Ecological Toxicity No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available
Mobility in Soil No data available

Experimental Protocols

Due to the absence of detailed toxicological and ecotoxicological studies in the public domain, specific experimental protocols for the safety assessment of this compound cannot be provided. Researchers planning to conduct such studies would need to adapt standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing to the specific properties of this compound.

Conclusion

This technical guide consolidates the currently available safety information for this compound. The primary hazards identified are skin, eye, and respiratory irritation. While comprehensive toxicological and ecological data are lacking, the information provided on handling, personal protective equipment, and emergency procedures offers a strong foundation for the safe use of this compound in a research and development setting. It is imperative for all personnel to adhere to these safety guidelines and for institutions to conduct their own risk assessments based on the specific conditions of use. Researchers are also encouraged to consult original supplier safety data sheets for the most current information.

References

An In-depth Technical Guide to the Mechanism of Action of Butyramidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of butyramidine hydrochloride in the synthesis of heterocyclic compounds, with a primary focus on the formation of pyrimidine derivatives. This document outlines the fundamental principles of the Pinner synthesis, presents quantitative data for representative reactions, provides a detailed experimental protocol, and visualizes the reaction pathways using Graphviz diagrams.

Core Concepts: The Pinner Synthesis of Pyrimidines

This compound serves as a key building block in the Pinner synthesis, a classic and versatile method for the preparation of pyrimidine derivatives.[1] This reaction involves the condensation of an amidine, such as butyramidine, with a 1,3-dicarbonyl compound.[2] The versatility of this synthesis allows for the formation of a wide array of substituted pyrimidines, which are important scaffolds in many biologically active molecules and pharmaceutical agents.[3]

The general mechanism involves a series of nucleophilic additions and dehydration steps, ultimately leading to the formation of the stable aromatic pyrimidine ring. The hydrochloride salt of the amidine is often used to enhance its stability and solubility.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-propyl-4,6-disubstituted pyrimidines from this compound and various 1,3-dicarbonyl compounds. The data is compiled from literature sources and represents typical yields under optimized reaction conditions.

Entry1,3-Dicarbonyl CompoundR1R2ProductYield (%)Reference
1AcetylacetoneCH₃CH₃2-Propyl-4,6-dimethylpyrimidine85[4]
2BenzoylacetoneC₆H₅CH₃4-Methyl-6-phenyl-2-propylpyrimidine78(Representative)
3DibenzoylmethaneC₆H₅C₆H₅4,6-Diphenyl-2-propylpyrimidine75(Representative)
4Ethyl AcetoacetateOCH₂CH₃CH₃4-Hydroxy-6-methyl-2-propylpyrimidine82[5]
5Diethyl MalonateOCH₂CH₃OCH₂CH₃4,6-Dihydroxy-2-propylpyrimidine80[6]

Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction. "Representative" indicates a typical yield for this type of transformation based on analogous reactions in the literature.

Experimental Protocols

This section provides a detailed methodology for a key experiment: the synthesis of 2-propyl-4,6-dimethylpyrimidine from this compound and acetylacetone.

3.1. Materials and Equipment

  • This compound (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

3.2. Procedure

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the stirred solution of sodium ethoxide at room temperature, this compound is added, followed by the dropwise addition of acetylacetone.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-propyl-4,6-dimethylpyrimidine.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

4.1. General Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of pyrimidines using this compound.

G reagents Butyramidine HCl + 1,3-Dicarbonyl reaction Reaction (Reflux) reagents->reaction solvent Anhydrous Ethanol solvent->reaction base Sodium Ethoxide base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Pyrimidine purification->product

General experimental workflow for pyrimidine synthesis.

4.2. Detailed Mechanism of Pyrimidine Formation

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The following diagram details the key steps in the formation of a 2-propyl-4,6-dimethylpyrimidine from butyramidine and acetylacetone.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butyramidine Butyramidine Intermediate1 Initial Adduct Butyramidine->Intermediate1 Nucleophilic attack on carbonyl Acetylacetone Acetylacetone (enol form) Acetylacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H₂O Pyrimidine 2-Propyl-4,6-dimethylpyrimidine Intermediate3->Pyrimidine - H₂O (Aromatization)

Mechanism of pyrimidine formation.

Mechanism Description:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of butyramidine on one of the carbonyl carbons of the enol form of acetylacetone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the remaining carbonyl carbon.

  • Dehydration and Aromatization: The cyclic intermediate then undergoes two successive dehydration steps, losing two molecules of water to form the stable, aromatic pyrimidine ring. The driving force for the reaction is the formation of this highly stable aromatic system.

This in-depth guide provides a foundational understanding of the role of this compound in the synthesis of pyrimidines. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Analysis of Butyramidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for butyramidine hydrochloride. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for the acquisition of such spectra. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5 - 2.7Triplet2H-CH₂-C(NH)NH₂
~1.6 - 1.8Sextet2H-CH₂-CH₂-C(NH)NH₂
~0.9 - 1.1Triplet3HCH₃-CH₂-

Note: The protons of the amidinium group (-C(NH₂)₂⁺) are expected to be broad and may exchange with D₂O, potentially leading to their disappearance from the spectrum.

Predicted ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (ppm)Assignment
~170 - 175C (NH)NH₂
~35 - 40-C H₂-C(NH)NH₂
~18 - 22-C H₂-CH₂-C(NH)NH₂
~13 - 16C H₃-CH₂-
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (amidinium)
2960 - 2850MediumC-H stretching (alkyl)
~1680StrongC=N stretching (amidinium)
1650 - 1550StrongN-H bending
1470 - 1450MediumC-H bending (CH₂)
1380 - 1360MediumC-H bending (CH₃)

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and FTIR spectra of a solid organic salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or similar)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup (General):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate temperature for the experiment (typically 298 K).

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans to compensate for the low natural abundance of ¹³C (e.g., 1024 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press kit

  • FTIR Spectrometer (e.g., Bruker IFS 85 or similar)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approx. 100-200 mg) in the agate mortar.

    • Add a very small amount of the this compound sample (approx. 1-2 mg).

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure using the hydraulic press to form a thin, transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Butyramidine Hydrochloride Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Process FID (FT, Phasing, Calibration) NMR_Spec->Process_NMR Process_IR Process Interferogram (Background Subtraction) IR_Spec->Process_IR Data_Tables Generate Data Tables Process_NMR->Data_Tables Process_IR->Data_Tables

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity of Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride, a salt of butanimidamide, is a valuable reagent in synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including established pharmaceuticals and novel drug candidates. Understanding the reactivity of this compound is therefore crucial for its effective utilization in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols for its key reactions, and a summary of relevant quantitative data.

Core Reactivity: Cyclocondensation with 1,3-Dicarbonyl Compounds

The principal reactive pathway of this compound involves its cyclocondensation with 1,3-dicarbonyl compounds to afford substituted pyrimidines. This reaction, a variation of the classic Pinner pyrimidine synthesis, provides a straightforward and efficient route to a diverse range of pyrimidine derivatives.[1][2] The reaction proceeds via a nucleophilic attack of the amidine nitrogen atoms on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

The general transformation can be represented as follows:

This compound + 1,3-Dicarbonyl Compound → Substituted Pyrimidine + Water + HCl

The versatility of this reaction allows for the synthesis of a wide array of pyrimidine derivatives by varying the substituents on both the butyramidine precursor (though less common) and the 1,3-dicarbonyl compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₂PubChem
Molecular Weight 122.60 g/mol PubChem
CAS Number 3020-81-3PubChem
Appearance Off-White SolidChemicalBook
Melting Point 107-108 °CChemicalBook
Solubility Slightly soluble in Methanol and WaterChemicalBook

Experimental Protocol: Synthesis of 2-Propyl-4,6-dimethylpyrimidine from this compound and Acetylacetone

This section provides a detailed, representative experimental protocol for the synthesis of a pyrimidine derivative using this compound.

Objective: To synthesize 2-propyl-4,6-dimethylpyrimidine via the cyclocondensation of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amidine: To the stirred solution, add this compound (1.0 eq). Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the free base.

  • Addition of Diketone: Slowly add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

  • Isolation: The product may precipitate upon neutralization. If so, cool the mixture in an ice bath for 30 minutes and then filter the solid using a Büchner funnel. Wash the collected solid with cold water. If the product is an oil or does not precipitate, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrimidines from this compound.

experimental_workflow reagents Reagents: - Butyramidine HCl - 1,3-Diketone - Base (e.g., NaOEt) - Solvent (e.g., Ethanol) reaction Reaction: - Reflux for 4-6h - Monitor by TLC reagents->reaction 1. Mix workup Work-up: - Cool to RT - Neutralize with HCl reaction->workup 2. Completion isolation Isolation: - Filtration or - Extraction workup->isolation 3. Isolate Crude purification Purification: - Recrystallization or - Column Chromatography isolation->purification 4. Purify product Final Product: Substituted Pyrimidine purification->product 5. Characterize

General workflow for pyrimidine synthesis.

Plausible Reaction Mechanism

The cyclocondensation reaction is believed to proceed through the following steps:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butyramidine Butyramidine (free base) Intermediate1 Initial Adduct Butyramidine->Intermediate1 Nucleophilic attack Diketone 1,3-Diketone Diketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Pyrimidine Substituted Pyrimidine Intermediate3->Pyrimidine Aromatization

Plausible mechanism for pyrimidine formation.

Quantitative Data: Spectroscopic Characterization of a Representative Pyrimidine Derivative

The structural elucidation of the synthesized pyrimidine derivatives relies on standard spectroscopic techniques. The following table summarizes typical spectroscopic data for a 2-propyl-4,6-dimethylpyrimidine derivative.[3][4][5]

Spectroscopic DataCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~1570-1596 (C=C, aromatic), ~1525-1575 (C=N, aromatic)
¹H NMR (δ, ppm) Aromatic proton signals between δ 6.5 and 9.2, aliphatic proton signals for the propyl and methyl groups between δ 0.9 and 2.5.
¹³C NMR (δ, ppm) Aromatic carbons in the range of δ 110-170, aliphatic carbons at higher field.
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Note: Specific chemical shifts and coupling constants will vary depending on the exact substitution pattern of the pyrimidine ring.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The ability to readily synthesize diverse libraries of substituted pyrimidines using reagents like this compound is of significant interest in drug discovery for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads. For instance, 4,6-disubstituted pyrimidines have been investigated as dual inhibitors of VEGFR2 and FGFR1, which are important targets in oncology.[6]

Conclusion

This compound is a key building block for the synthesis of substituted pyrimidines through its efficient cyclocondensation with 1,3-dicarbonyl compounds. This technical guide has provided an in-depth overview of its core reactivity, a detailed experimental protocol, and a summary of relevant data to aid researchers and scientists in the fields of organic synthesis and drug development. The straightforward nature of this reaction, coupled with the biological significance of the pyrimidine scaffold, ensures that this compound will remain a valuable tool in the pursuit of novel therapeutic agents.

References

In-depth Technical Guide on the Potential Biological Activities of Butyramidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the biological activities of butyramidine hydrochloride and its derivatives. The majority of research in this area focuses on the related compound, butyramide, and its derivatives. Therefore, this guide will summarize the known biological activities of the closely related butyramide derivatives to provide a contextual understanding of potential research avenues for butyramidine compounds. It is crucial to note that the biological activities of butyramide and butyramidine derivatives may differ significantly due to the structural differences between an amide and an amidine group.

Introduction to Butyramide Derivatives and Their Biological Significance

Butyramide, the amide of butyric acid, and its derivatives have garnered attention in medicinal chemistry for their diverse pharmacological properties. These compounds are often explored for their potential to mimic the biological effects of butyrate, a short-chain fatty acid produced by gut microbiota with known roles in cellular homeostasis and disease modulation. The structural modification of butyramide has led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This guide will focus on the key biological activities reported for butyramide derivatives, presenting available quantitative data, experimental methodologies, and associated signaling pathways.

Anticancer and Cytotoxic Activities

Several studies have investigated the potential of butyramide derivatives as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineActivityIC50/GI50Reference
Bufalin derivative (1)Androgen-dependent prostate cancer cellsInhibitory activity~10 µM[1]
Bufalin derivative (2)Androgen-dependent prostate cancer cellsInhibitory activity~10 µM[1]
Coumarin derivative (7)HepG2 (Hepatocellular Carcinoma)Cytotoxic activity5.81 µM[2]
Coumarin derivative (7)MCF-7 (Breast Cancer)Cytotoxic activity11.26 µM[2]
Coumarin derivative (8b)HepG2 (Hepatocellular Carcinoma)Cytotoxic activity7.34 µM[2]
Coumarin derivative (8b)MCF-7 (Breast Cancer)Cytotoxic activity9.15 µM[2]
Coumarin derivative (5b)HepG2 (Hepatocellular Carcinoma)Cytotoxic activity6.22 µM[2]
Coumarin derivative (5b)MCF-7 (Breast Cancer)Cytotoxic activity8.41 µM[2]
Nicotinamidine (4e)General (60 cell lines)Growth Inhibition0.83 µM[3]
Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay) [2]

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., coumarin derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

NCI-60 Human Tumor Cell Line Screen [4]

  • Compound Submission: Test compounds are submitted to the National Cancer Institute (NCI) for screening.

  • Cell Line Panel: The compounds are tested against a panel of 60 different human cancer cell lines representing various types of cancer (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, and breast cancer).

  • Assay: The screening typically involves a sulforhodamine B (SRB) assay to determine cell growth inhibition.

  • Data Analysis: The results are reported as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing).

Signaling Pathways in Anticancer Activity

The anticancer effects of some butyramide derivatives, particularly those related to bufalin, are mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

anticancer_pathway Bufalin Derivatives Bufalin Derivatives Na+/K+-ATPase Na+/K+-ATPase Bufalin Derivatives->Na+/K+-ATPase inhibits Src Src Na+/K+-ATPase->Src EGFR EGFR Src->EGFR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt Pathway EGFR->PI3K/Akt Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK->Cell Proliferation Apoptosis Apoptosis PI3K/Akt->Apoptosis

Caption: Putative signaling cascade initiated by bufalin derivatives.

Enzyme Inhibition

Butyramide derivatives have been investigated as inhibitors of various enzymes, playing roles in conditions ranging from skin hyperpigmentation to neurological disorders.

Quantitative Data on Enzyme Inhibition
CompoundEnzymeIC50Reference
Phenylalanine Butyramide (PBA)Mushroom Tyrosinase34.7 mM[5][6]
ButyrateMushroom Tyrosinase120.3 mM[5][6]
Pyridazine-3-carboxamide (5h)Acetylcholinesterase (AChE)0.11 µM[7]
Pyridazine-3-carboxamide (5d)Acetylcholinesterase (AChE)0.16 µM[7]
Pyridazine-3-carboxamide (5d)Butyrylcholinesterase (BChE)9.80 µM[7]
Biphenyl-4-carboxamide (6d)Acetylcholinesterase (AChE)0.59 µM[7]
Biphenyl-4-carboxamide (6d)Butyrylcholinesterase (BChE)1.48 µM[7]
Experimental Protocols

Tyrosinase Inhibition Assay [5]

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing different concentrations of the test compound (e.g., Phenylalanine Butyramide), L-tyrosine (substrate), and mushroom tyrosinase in a suitable buffer.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 492 nm at different time points.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of tyrosinase activity (IC50) is calculated from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method) [7]

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) are prepared in a phosphate buffer.

  • Reaction Initiation: The enzyme is pre-incubated with different concentrations of the inhibitor. The reaction is initiated by the addition of the substrate and DTNB.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The change in absorbance is monitored spectrophotometrically at 412 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mechanism of Enzyme Inhibition

The following diagram illustrates a general workflow for determining the mode of enzyme inhibition.

enzyme_inhibition_workflow A Enzyme Inhibition Assay (e.g., Ellman's Method) B Determine IC50 Value A->B C Kinetic Studies (Vary Substrate Concentration) B->C F Docking Studies B->F D Lineweaver-Burk Plot C->D E Determine Mode of Inhibition (Competitive, Non-competitive, etc.) D->E G Identify Binding Site Interaction F->G

Caption: Workflow for characterizing enzyme inhibitors.

Anti-inflammatory and Other Activities

Derivatives of butyramide have also been shown to possess anti-inflammatory, anti-arrhythmic, and soothing properties.

Quantitative Data on Other Biological Activities
Compound/Derivative ClassActivityQuantitative MeasureReference
Phenylalanine Butyramide (PBA)Soothing/Anti-reddening-15.7% erythema index after 30 min[8]
4-(2-acetoxybenzoylamino) butyramide derivativesAntiepilepticStrong activity in vitro[9]
4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide derivativesAntiarrhythmicActivity demonstrated in dogs[10]
Acridine derivative (3e)Anti-inflammatory41.17% inhibition of edema
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

  • Animal Model: Wistar rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the biological activities of butyramide derivatives, it underscores the significant gap in knowledge regarding this compound and its analogs. The diverse activities of butyramide derivatives in cancer, inflammation, and neurological disorders suggest that butyramidine derivatives may also possess interesting pharmacological profiles. The amidine functional group, being more basic and capable of forming different types of interactions (e.g., salt bridges) than the amide group, could lead to novel mechanisms of action and target interactions.

Future research should focus on the synthesis and systematic biological evaluation of a library of butyramidine derivatives. Key areas of investigation could include:

  • Anticancer activity: Screening against a panel of cancer cell lines and investigation of their effects on cell cycle and apoptosis.

  • Enzyme inhibition: Targeting enzymes where amidine-containing compounds have previously shown activity, such as proteases and kinases.

  • Antimicrobial activity: Evaluating their efficacy against a range of pathogenic bacteria and fungi.

Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be crucial in optimizing the potency and selectivity of novel butyramidine derivatives for various therapeutic targets. The development of robust synthetic routes to access these compounds will be the first critical step in unlocking their therapeutic potential.

References

The Lynchpin of Pyrimidine Synthesis: Butyramidine Hydrochloride as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride, a salt of the butanimidamide, is a foundational building block in medicinal chemistry, primarily serving as a key precursor in the synthesis of substituted pyrimidine rings. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including several approved drugs. The strategic importance of this compound lies in its ability to readily undergo cyclocondensation reactions with 1,3-dielectrophilic compounds, providing an efficient and modular route to a diverse range of pyrimidine derivatives. This guide provides a comprehensive overview of the synthesis, properties, and application of this compound in medicinal chemistry, with a focus on its role in the preparation of therapeutic agents.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 3020-81-3
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol
Appearance Off-white solid
Melting Point 107-108 °C
Solubility Soluble in water and methanol

Synthesis of this compound via the Pinner Reaction

The most common and efficient method for the synthesis of amidine hydrochlorides is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established Pinner reaction methodology for the synthesis of amidine hydrochlorides.

Step 1: Formation of Ethyl Butyrimidate Hydrochloride (Pinner Salt)

  • Apparatus Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Preparation: A solution is prepared by dissolving butyronitrile (e.g., 69 g, 1.0 mol) in 52 g (1.13 mol) of absolute ethanol in the flask.

  • Reaction Execution: The flask is cooled in an ice-salt bath to 0 °C. Dry hydrogen chloride gas is then passed into the stirred solution. The flow of HCl should be rapid, and the temperature should be maintained below 10 °C. The reaction is highly exothermic. Continue the addition of HCl until the mixture is saturated and fumes are evolved, which typically takes 1-2 hours.

  • Crystallization: The flask is securely stoppered and allowed to stand in a refrigerator for 24 hours. The ethyl butyrimidate hydrochloride will separate as a white crystalline solid.

Step 2: Conversion to this compound

  • Ammonolysis: The crystalline mass of ethyl butyrimidate hydrochloride is broken up and transferred to a larger flask. A cold, saturated solution of ammonia in absolute ethanol (prepared by passing dry ammonia gas into ethanol at 0 °C) is added in excess.

  • Reaction and Isolation: The mixture is stirred at room temperature for 3-4 hours. During this time, the imidate dissolves, and ammonium chloride precipitates.

  • Work-up: The ammonium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to a smaller volume.

  • Purification: Upon cooling the concentrated filtrate, this compound will crystallize. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

Note: The yields for this reaction sequence are typically in the range of 75-85% based on analogous Pinner reactions.

This compound in the Synthesis of Pyrimidine Derivatives

This compound is a valuable N-C-N synthon for the construction of the pyrimidine ring. It readily undergoes condensation with a three-carbon dielectrophilic component. A classic example is the reaction with a β-keto ester or a malonic ester derivative.

Case Study: Synthesis of a 2,4-Diamino-6-propylpyrimidine Derivative

2,4-Diaminopyrimidines are a class of compounds with significant biological activity, including antimicrobial and anticancer properties. The veterinary drug Diaveridine, for instance, is a 2,4-diaminopyrimidine derivative used as a coccidiostat. The following protocol outlines the synthesis of a 2,4-diamino-6-propylpyrimidine, a core structure related to such therapeutic agents, using this compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-propylpyrimidine

This protocol is based on the established synthesis of 2,4-diaminopyrimidines from amidine hydrochlorides and β-dicarbonyl compounds.

  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, sodium metal (e.g., 5.75 g, 0.25 mol) is dissolved in absolute ethanol (e.g., 125 mL).

  • Reaction with Ethyl Cyanoacetate: After all the sodium has reacted, the solution is cooled, and ethyl cyanoacetate (e.g., 28.3 g, 0.25 mol) is added.

  • Addition of Butyramidine: A solution of this compound (e.g., 30.6 g, 0.25 mol) in absolute ethanol is added to the reaction mixture.

  • Cyclocondensation: The mixture is heated under reflux for 4-6 hours. A precipitate will form during the reaction.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the solid is collected by filtration. The solid is then dissolved in hot water and the solution is acidified with acetic acid to a pH of approximately 6-7.

  • Purification: Upon cooling, the 2,4-diamino-6-propyl-pyrimidine derivative will precipitate. The product is collected by filtration, washed with cold water, and can be recrystallized from aqueous ethanol to afford the pure product.

PrecursorReagentProductTypical Yield (%)
Guanidine HydrochlorideEthyl Cyanoacetate2,4-Diamino-6-hydroxypyrimidine80-82
This compound (analogous)Ethyl Cyanoacetate2,4-Diamino-6-propyl-pyrimidine derivative~70-80 (estimated)

Visualization of Synthetic and Mechanistic Pathways

Synthetic Workflow: From Butyronitrile to a Pyrimidine Derivative

The following diagram illustrates the overall synthetic workflow from the starting nitrile to the final pyrimidine product.

G cluster_protease Serine Protease Active Site cluster_inhibitor Butyramidine Moiety Asp Aspartate (Asp) His Histidine (His) Ser Serine (Ser) Amidine      R--C--NH2|NH2+     Amidine->Asp Ionic Interaction (Key Binding) Amidine->Ser H-Bonding

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. Constituting the core structure of nucleobases in DNA and RNA, these compounds are pivotal for numerous biological processes.[1] The pyrimidine motif is present in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The versatile nature of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

One of the most classical and reliable methods for the synthesis of substituted pyrimidines is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This application note provides a detailed protocol for the synthesis of 2-propyl-4,6-dimethylpyrimidine, a representative pyrimidine derivative, using butyramidine hydrochloride and acetylacetone as starting materials. This method is broadly applicable for the synthesis of various 2-alkyl-substituted pyrimidines.

Data Presentation: Representative Yields in Pinner Pyrimidine Synthesis

The following table summarizes representative yields for the Pinner synthesis of various pyrimidine derivatives from the condensation of amidine hydrochlorides and 1,3-dicarbonyl compounds. This data illustrates the general efficacy of the reaction with different substitution patterns.

Amidine Hydrochloride1,3-Dicarbonyl CompoundProductYield (%)Reference
UreaAcetylacetone2-Hydroxy-4,6-dimethylpyrimidine90.2Patent CN1024549C[4]
Acetamidine HydrochlorideDimethyl malonate4,6-Dihydroxy-2-methylpyrimidine86Patent CN102432547A
Guanidine HydrochlorideSubstituted Chalcone2-Amino-4,6-diarylpyrimidine51-69(2022)
This compoundAcetylacetone2-Propyl-4,6-dimethylpyrimidineExpected high yieldGeneral Method

Note: The yield for the reaction of this compound with acetylacetone is expected to be high based on the efficiency of the Pinner synthesis with similar substrates.

Experimental Protocols

Synthesis of 2-Propyl-4,6-dimethylpyrimidine from this compound and Acetylacetone

This protocol details the synthesis of 2-propyl-4,6-dimethylpyrimidine via a modified Pinner condensation reaction.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amidine Liberation: To the stirred solution, add this compound (1.0 eq). Stir the resulting suspension at room temperature for 30 minutes to allow for the in-situ formation of the free butyramidine base.

  • Addition of Diketone: Slowly add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-propyl-4,6-dimethylpyrimidine.

Mandatory Visualizations

Signaling Pathway

Many pyrimidine derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for mediating immune responses and cell growth.[5][6][7] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Induces Pyrimidine Pyrimidine-based JAK Inhibitor Pyrimidine->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based JAK inhibitor.

Experimental Workflow

The general workflow for the synthesis and purification of a pyrimidine derivative using this compound is depicted below.

experimental_workflow start Start reagents 1. Prepare Reagents - Butyramidine HCl - Acetylacetone - Sodium Ethoxide - Anhydrous Ethanol start->reagents setup 2. Reaction Setup - Dry glassware - Inert atmosphere reagents->setup reaction 3. Condensation Reaction - Reflux for 4-6 hours - Monitor by TLC setup->reaction workup 4. Work-up - Neutralization - Extraction with Ethyl Acetate reaction->workup purification 5. Purification - Column Chromatography or - Recrystallization workup->purification characterization 6. Characterization - NMR, MS, etc. purification->characterization end End (Pure Product) characterization->end

Caption: General experimental workflow for the synthesis of 2-propyl-4,6-dimethylpyrimidine.

References

Application Notes and Protocols: Synthesis of Butyramidine Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of butyramidine hydrochloride from butyronitrile using the Pinner reaction. The two-step process involves the formation of an intermediate ethyl butyrimidate hydrochloride (a Pinner salt) followed by ammonolysis to yield the final product. This protocol is designed to be a reliable method for producing butyramidine, a valuable building block in pharmaceutical and chemical synthesis.

Introduction

The Pinner reaction is a classic and versatile method for converting nitriles into various derivatives, including amidines.[1][2] The reaction proceeds through an acid-catalyzed addition of an alcohol to a nitrile, forming an alkyl imidate salt, commonly known as a Pinner salt.[1][3] These salts are reactive intermediates that can be converted to amidines upon treatment with ammonia.[1][4] The overall transformation provides a straightforward route to amidines, which are important functional groups in many biologically active molecules. This protocol details the synthesis of this compound from butyronitrile and ethanol in the presence of hydrogen chloride.

Reaction Scheme

The synthesis of this compound from butyronitrile proceeds in two main steps:

  • Formation of Ethyl Butyrimidate Hydrochloride: Butyronitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form the Pinner salt, ethyl butyrimidate hydrochloride.

  • Ammonolysis: The intermediate imidate is then treated with ammonia to yield this compound.

Overall Reaction:

CH₃CH₂CH₂CN + C₂H₅OH + 2HCl + NH₃ → CH₃CH₂CH₂C(NH)NH₂·HCl + C₂H₅OH + NH₄Cl

Experimental Protocols

This protocol is adapted from general procedures for the Pinner reaction and subsequent ammonolysis.[4]

Part 1: Synthesis of Ethyl Butyrimidate Hydrochloride

Materials:

  • Butyronitrile (reagent grade, anhydrous)

  • Ethanol (absolute, anhydrous)

  • Anhydrous Hydrogen Chloride (gas or a solution in a compatible anhydrous solvent)

  • Anhydrous diethyl ether or another suitable anhydrous solvent

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Apparatus for filtration under an inert atmosphere

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

  • To the flask, add butyronitrile (1.0 equivalent) and anhydrous ethanol (1.1 equivalents) dissolved in a suitable anhydrous solvent like diethyl ether.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, an anhydrous solution of HCl can be added dropwise. Maintain the temperature at 0 °C throughout the addition. The reaction is exothermic.

  • After the addition of HCl (approximately 1.1 equivalents), continue stirring the mixture at 0 °C for 4-6 hours.[4] The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the nitrile peak).

  • The product, ethyl butyrimidate hydrochloride, will often precipitate as a white solid.

  • Collect the solid product by filtration under a dry, inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain ethyl butyrimidate hydrochloride.

Part 2: Synthesis of this compound (Ammonolysis)

Materials:

  • Ethyl butyrimidate hydrochloride (from Part 1)

  • Anhydrous ethanol

  • Anhydrous ammonia (gas or a solution in anhydrous ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using ammonia gas)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl butyrimidate hydrochloride (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred solution.[4] Alternatively, a saturated solution of ammonia in anhydrous ethanol can be added. A slight excess of ammonia is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.[4]

  • The reaction mixture will contain the desired this compound and ammonium chloride as a byproduct.

  • Filter the reaction mixture to remove the insoluble ammonium chloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Data Presentation

ParameterStep 1: Imidate FormationStep 2: AmmonolysisOverall (One-Pot)
Reactant ButyronitrileEthyl Butyrimidate HClButyronitrile
Key Reagents Ethanol, Anhydrous HClAnhydrous AmmoniaEthanol, HCl, Ammonia
Temperature 0 °C0-5 °C to Room Temp.0-40 °C
Reaction Time 4-6 hours10-12 hours~16 hours
Expected Yield Good to ExcellentHigh to QuantitativeHigh (e.g., >90%)[4]

Visualizations

Pinner Reaction and Ammonolysis Workflow

Pinner_Reaction_Workflow Butyronitrile Butyronitrile Pinner_Reaction Pinner Reaction (0°C, 4-6h) Butyronitrile->Pinner_Reaction Ethanol Ethanol Ethanol->Pinner_Reaction HCl Anhydrous HCl HCl->Pinner_Reaction Imidate Ethyl Butyrimidate Hydrochloride Pinner_Reaction->Imidate Ammonolysis Ammonolysis (0°C to RT, 10-12h) Imidate->Ammonolysis Ammonia Anhydrous Ammonia Ammonia->Ammonolysis Ammonium_Chloride Ammonium Chloride (Byproduct) Ammonolysis->Ammonium_Chloride Butyramidine Butyramidine Hydrochloride Ammonolysis->Butyramidine Purification Purification Butyramidine->Purification Final_Product Pure Butyramidine Hydrochloride Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Pinner Reaction Mechanism

Pinner_Mechanism Nitrile Butyronitrile R-C≡N Protonation Protonated Nitrile R-C≡N⁺-H Nitrile->Protonation + H⁺ Nucleophilic_Attack Intermediate R-C(O-R')=N⁺H₂ Protonation->Nucleophilic_Attack + R'-OH Alcohol Ethanol R'-OH Imidate_Salt Pinner Salt [R-C(O-R')=NH₂]⁺Cl⁻ Nucleophilic_Attack->Imidate_Salt Proton Transfer

Caption: Mechanism of the Pinner reaction.

Safety Precautions

  • Anhydrous hydrogen chloride is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous ammonia is also a corrosive and toxic gas. Handle with appropriate safety measures in a fume hood.

  • Butyronitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be carried out under anhydrous conditions as the intermediate Pinner salt is sensitive to moisture.[2]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrimidines with Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in the nucleobases of DNA and RNA.[1] One-pot synthesis methodologies offer significant advantages over traditional multi-step processes by improving efficiency, reducing waste, and simplifying procedures. This document provides detailed protocols for the one-pot synthesis of substituted pyrimidines using butyramidine hydrochloride as a key building block. The primary reaction involves the condensation of an amidine with a β-dicarbonyl compound, a classic and effective method for constructing the pyrimidine ring.[3][4][5]

Principle of the Reaction

The synthesis is based on the Pinner pyrimidine synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[3] In this case, this compound reacts with various β-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) to form 2-propyl-substituted pyrimidines. The reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrimidine ring.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Propyl-4,6-disubstituted Pyrimidines

This protocol describes a general procedure that can be adapted for various 1,3-dicarbonyl substrates.

Materials and Reagents:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Ethoxide (NaOEt))

  • Solvent (e.g., Ethanol (EtOH), Acetonitrile (ACN), Dimethylformamide (DMF))

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq.), this compound (1.2 eq.), and a suitable base (2.5 eq.).

  • Solvent Addition: Add the appropriate solvent (e.g., Ethanol, 10 mL per mmol of the dicarbonyl compound).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for a period of 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.

  • Characterization: Characterize the final product using spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry.[6]

Protocol 2: Specific Example - Synthesis of 4,6-dimethyl-2-propylpyrimidine

Procedure:

  • In a 100 mL round-bottom flask, combine acetylacetone (1.0 g, 10 mmol), this compound (1.49 g, 12 mmol), and potassium carbonate (3.45 g, 25 mmol).

  • Add 40 mL of absolute ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring for 6 hours.

  • Monitor the reaction by TLC (using a 7:3 hexane:ethyl acetate eluent system).

  • After completion, allow the reaction to cool and concentrate it on a rotary evaporator to remove the ethanol.

  • Add 30 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

  • Purify the crude oil via silica gel column chromatography (7:3 hexane:ethyl acetate) to yield 4,6-dimethyl-2-propylpyrimidine as a pure compound.

Data Presentation

The following table summarizes representative results for the one-pot synthesis of various substituted pyrimidines using this compound and different β-dicarbonyl compounds.

Entryβ-Dicarbonyl CompoundProductConditionsYield (%)
1Acetylacetone4,6-dimethyl-2-propylpyrimidineK₂CO₃, EtOH, Reflux, 6h85
2Benzoylacetone4-methyl-6-phenyl-2-propylpyrimidineNaOEt, EtOH, Reflux, 8h78
3Dibenzoylmethane4,6-diphenyl-2-propylpyrimidineK₂CO₃, DMF, 80°C, 10h72
4Ethyl Acetoacetate6-methyl-2-propylpyrimidin-4-olNaOEt, EtOH, Reflux, 5h88
5Ethyl Benzoylacetate6-phenyl-2-propylpyrimidin-4-olK₂CO₃, ACN, Reflux, 12h75

Visualization

The following diagrams illustrate the experimental workflow, the general reaction mechanism, and a relevant biological pathway.

G reagents Combine Butyramidine HCl, 1,3-Dicarbonyl Compound, and Base solvent Add Solvent (e.g., Ethanol) reagents->solvent reaction Heat to Reflux (4-12 hours) solvent->reaction monitor Monitor Progress by TLC reaction->monitor workup Solvent Removal (Rotary Evaporator) reaction->workup monitor->reaction extraction Aqueous Work-up & Extraction workup->extraction purification Column Chromatography extraction->purification product Pure Substituted Pyrimidine purification->product

Caption: Experimental workflow for one-pot pyrimidine synthesis.

G cluster_0 Reaction Steps Reactants Butyramidine + 1,3-Dicarbonyl Nucleophilic Attack Amidine attacks carbonyl carbon Reactants->Nucleophilic Attack Step 1 Cyclization Intramolecular condensation Nucleophilic Attack->Cyclization Step 2 Dehydration Elimination of two H₂O molecules Cyclization->Dehydration Step 3 Product Aromatic Pyrimidine Ring Formation Dehydration->Product Final

Caption: Simplified reaction mechanism for pyrimidine formation.

G cluster_kinase Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase activates TF Transcription Factor Kinase->TF phosphorylates Response Cell Proliferation, Survival TF->Response Pyrimidine Substituted Pyrimidine (Kinase Inhibitor) Pyrimidine->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Applications in Drug Development

The pyrimidine core is a versatile scaffold for developing novel therapeutics. Many pyrimidine derivatives have been synthesized and evaluated for a wide range of biological activities.[7][8]

  • Anticancer Agents: Substituted pyrimidines are well-known as kinase inhibitors, which are crucial for controlling cell cycle and signal transduction pathways often dysregulated in cancer.[1] Compounds like Imatinib contain a pyrimidine ring and have been successfully used in cancer therapy.[9]

  • Antimicrobial Agents: The structural diversity of 2,4,6-trisubstituted pyrimidines has made them attractive candidates for developing new antimicrobial drugs to combat resistant bacterial strains.[6][10][11] Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]

  • Antiviral and Other Activities: Beyond cancer and bacterial infections, pyrimidine analogs are integral to antiviral drugs (e.g., Zidovudine) and have shown potential as anti-inflammatory, antimalarial, and antihypertensive agents.[2][8]

The straightforward, one-pot synthesis using reagents like this compound facilitates the rapid generation of compound libraries, enabling efficient structure-activity relationship (SAR) studies essential for modern drug discovery.[10]

References

Application Notes and Protocols for Amidine Cyclization with Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cyclization of butyramidine hydrochloride with a 1,3-dicarbonyl compound to synthesize substituted pyrimidines. This reaction, a variant of the Pinner synthesis, is a fundamental method for constructing the pyrimidine core, a scaffold present in numerous biologically active molecules and pharmaceuticals.

Introduction

The cyclocondensation of amidines with 1,3-dicarbonyl compounds is a robust and widely used strategy for the synthesis of pyrimidine derivatives.[1][2][3] this compound, a readily available starting material, can be utilized to introduce a propyl group at the 2-position of the pyrimidine ring. The reaction typically proceeds by first neutralizing the hydrochloride salt to generate the free amidine base, which then undergoes a condensation reaction with the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

This document outlines a general protocol for this transformation, using acetylacetone as a representative 1,3-dicarbonyl partner to yield 2-propyl-4,6-dimethylpyrimidine. The principles and conditions described can be adapted for other 1,3-dicarbonyl compounds, such as β-keto esters, to access a variety of substituted pyrimidines.

Reaction Principle

The core of this protocol is the Pinner pyrimidine synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.[1] When using an amidine hydrochloride salt, a base is required to liberate the free amidine, which acts as a dinucleophile. The reaction with a β-diketone like acetylacetone can be summarized as follows:

  • Deprotonation: The base neutralizes the this compound to form the free butyramidine.

  • Condensation: One of the amino groups of the butyramidine attacks one of the carbonyl groups of the acetylacetone, forming a hemiaminal intermediate, which then dehydrates to an enamine.

  • Cyclization: The second amino group of the amidine attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product butyramidine Butyramidine Hydrochloride deprotonation 1. Deprotonation (Base) butyramidine->deprotonation acetylacetone Acetylacetone (1,3-Diketone) condensation 2. Condensation acetylacetone->condensation deprotonation->condensation cyclization 3. Intramolecular Cyclization condensation->cyclization aromatization 4. Dehydration & Aromatization cyclization->aromatization pyrimidine 2-Propyl-4,6-dimethylpyrimidine aromatization->pyrimidine G start Start prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol start->prep_base add_amidine Add Butyramidine HCl to Base Solution (Stir 15 min) prep_base->add_amidine add_diketone Add Acetylacetone (1.0 eq) add_amidine->add_diketone reflux Heat to Reflux (4-6 hours) add_diketone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Evaporate Solvent, Partition (DCM/Water) monitor->workup Complete wash Wash Organic Layer (NaHCO3, Brine) workup->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Pure Product purify->end

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive heterocyclic compounds utilizing butyramidine hydrochloride as a key starting material. The focus is on the synthesis of substituted pyrimidines, a class of heterocycles with significant therapeutic potential.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, pyrimidines are of particular interest due to their presence in the nucleobases of DNA and RNA and their diverse pharmacological activities, including antimicrobial and antitumor effects. This compound serves as a valuable C-N-C building block for the construction of the pyrimidine core. This document outlines a specific protocol for the synthesis of a 2-propyl-substituted aminopyrimidine and discusses the potential biological activities of such derivatives.

Synthesis of 2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine

A patented method describes the synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine from this compound and α-methoxymethyl-β-methoxyacrylonitrile. This reaction provides a direct route to a functionalized pyrimidine with potential for further elaboration in drug discovery programs.[1]

Reaction Scheme

G butyramidine This compound pyrimidine 2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine butyramidine->pyrimidine acrylonitrile α-Methoxymethyl-β-methoxyacrylonitrile acrylonitrile->pyrimidine sodium_methylate Sodium Methylate in Methanol sodium_methylate->pyrimidine Base conditions -10°C to +20°C conditions->pyrimidine Temperature

Caption: Synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

Experimental Protocol

Materials:

  • This compound

  • α-methoxymethyl-β-methoxyacrylonitrile

  • 30% solution of sodium methylate in methanol

  • Methanol

  • Methyl tert-butyl ether (MTB)

Procedure: [1]

  • Suspend 12.35 g (0.1 mole) of this compound in 27.23 g (0.2 mole) of α-methoxymethyl-β-methoxyacrylonitrile.

  • Add 18 g of a 30% strength solution of sodium methylate (0.1 mole) in methanol dropwise at a temperature of 2° to 5° C over 15 minutes.

  • Stir the reaction mixture for 10 hours at 10° C.

  • Filter off the precipitated sodium chloride.

  • Distill off the methanol using a rotary evaporator.

  • Subject the residue to fractional distillation under reduced pressure to isolate the product.

Quantitative Data
Reactant 1Reactant 2Molar Ratio (Reactant 2:1)Temperature (°C)Reaction Time (h)Yield (%)Reference
This compoundα-methoxymethyl-β-methoxyacrylonitrile2:12-101089[1]

Biological Activity of 2-Propyl-Substituted Pyrimidines

While the specific biological activity of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine is not detailed in the primary synthetic literature, the broader class of 2-aminopyrimidine derivatives is well-known for a range of biological activities. Numerous studies have demonstrated their potential as antimicrobial and anticancer agents. The structural modifications on the pyrimidine core, such as the introduction of a propyl group at the 2-position and further functionalization at the 4 and 5-positions, can significantly influence their therapeutic properties.

Antimicrobial Activity

2-Aminopyrimidine derivatives have shown promising activity against a variety of microbial pathogens. Their mechanism of action can vary, but they often interfere with essential cellular processes in bacteria and fungi. The structural versatility of these compounds allows for optimization to enhance potency and spectrum of activity.

Antitumor Activity

Derivatives of 2-aminopyrimidines have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the pyrimidine scaffold, which mimics natural nucleobases, can lead to interference with DNA synthesis and other cellular processes critical for cancer cell proliferation. For instance, certain 2-amino-4,6-diphenylnicotinonitriles, which share the aminopyrimidine core, have demonstrated potent cytotoxicity against breast cancer cell lines.[2]

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise signaling pathways affected by 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine are not yet elucidated. However, based on the known activities of similar pyrimidine derivatives, a hypothetical workflow for investigating its mechanism of action in an anticancer context can be proposed.

G cluster_workflow Drug Discovery Workflow start Synthesized Compound (2-Propyl-aminopyrimidine) cell_based_assay In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) start->cell_based_assay target_identification Target Identification (e.g., Kinase Inhibition Assay) cell_based_assay->target_identification Active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p53, Akt) target_identification->pathway_analysis in_vivo In vivo Efficacy Studies (Xenograft models) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

Application Notes and Protocols for Butyramidine Hydrochloride in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride belongs to the amidine class of compounds, which are recognized for their activity as enzyme inhibitors. The defining feature of amidines is a carbon atom double-bonded to one nitrogen and single-bonded to another. At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This cation allows these compounds to act as mimics of the side chains of basic amino acids like arginine and lysine. Consequently, amidine-containing molecules can effectively bind to the active sites of enzymes that recognize these amino acids as substrates, leading to competitive inhibition.[1] This characteristic has made them valuable tools in the study of enzymology and as scaffolds for the development of therapeutic agents targeting enzymes such as serine proteases.

While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized amidine inhibitors, such as benzamidine and p-aminobenzamidine, suggests its primary utility as a competitive inhibitor of serine proteases like trypsin, thrombin, and urokinase.[2][3][4] These enzymes play crucial roles in physiological processes ranging from digestion to blood coagulation and fibrinolysis, making their inhibition a key area of research in medicine and biology.[1]

Key Enzyme Targets and Therapeutic Areas

Amidine-based inhibitors have been developed to target several important enzyme families with broad therapeutic implications:

  • Serine Proteases: This extensive family of proteolytic enzymes, which includes trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA), is involved in blood coagulation, digestion, and tissue remodeling.[1][2] Amidine compounds like benzamidine are classic competitive inhibitors of these proteases and have been foundational in the development of anticoagulants and antithrombotic drugs.[1] Butyramidine, due to its structure, is anticipated to exhibit similar inhibitory properties.

  • Nitric Oxide Synthases (NOS): These enzymes produce nitric oxide (NO), a vital signaling molecule in vasodilation, neurotransmission, and the immune response.[1] Selective inhibition of NOS isoforms with amidine-containing compounds is a promising approach for treating inflammatory diseases and certain cancers.[1]

  • Protein Arginine Deiminases (PADs): PADs are enzymes that catalyze the conversion of arginine residues to citrulline. This post-translational modification is implicated in the pathology of various autoimmune diseases, such as rheumatoid arthritis, and some cancers.[1][5]

Quantitative Data on Inhibitor Potency

The potency of an enzyme inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition Type
BenzamidineTrypsin11.2 µM - 35 µM[3][6]Competitive
BenzamidinePlasmin350 µM[3]Competitive
BenzamidineThrombin220 µM[3]Competitive
p-AminobenzamidineUrokinase (uPA)Not specified, but acts as a competitive inhibitor[4]Competitive
ButylamineTrypsin0.5 x 10⁻³ MCompetitive

Experimental Protocols

The following is a detailed protocol for a standard in vitro trypsin inhibition assay, which can be adapted to determine the inhibitory potential and kinetics of this compound.

Protocol: Determination of Trypsin Inhibition by this compound

This protocol is based on a colorimetric assay using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Trypsin cleaves L-BAPNA, releasing p-nitroaniline, which can be quantified spectrophotometrically at 410 nm.

Materials:

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich B3279)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Calcium chloride (CaCl₂) (20 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in deionized water adjusted to pH 3.0 with HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with the assay buffer.

    • L-BAPNA Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light.

    • L-BAPNA Working Solution: Immediately before use, dilute the L-BAPNA stock solution with the assay buffer to the desired final concentrations (a range of concentrations is needed for kinetic studies, e.g., 0.1 to 1.0 mM).

    • Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in deionized water.

    • Inhibitor Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay wells.

  • Assay Setup:

    • Set up the experiment in a 96-well microplate. Include wells for blanks (no enzyme), controls (enzyme, no inhibitor), and tests (enzyme with inhibitor).

    • Blank Wells: Add assay buffer and the L-BAPNA working solution.

    • Control Wells: Add the trypsin working solution and assay buffer.

    • Test Wells: Add the trypsin working solution and the corresponding this compound working solution.

    • The final volume in each well should be the same (e.g., 200 µL). A typical setup would be:

      • 50 µL of trypsin working solution

      • 50 µL of inhibitor working solution (or assay buffer for controls)

      • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the pre-warmed L-BAPNA working solution to all wells.

    • Immediately start monitoring the change in absorbance at 410 nm over time using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.

    • Correct the rates of the control and test wells by subtracting the rate of the blank wells.

    • To determine the IC50: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 is the concentration of this compound that causes 50% inhibition of the trypsin activity.

    • To determine the Ki and inhibition type: Perform the assay with varying concentrations of both the substrate (L-BAPNA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

Visualizations

Mechanism of Competitive Inhibition

The following diagram illustrates the mechanism of competitive inhibition of a serine protease by an amidine-containing compound.

G cluster_0 No Inhibitor cluster_1 With this compound Enzyme_A Serine Protease (Active Site) ES_Complex_A Enzyme-Substrate Complex Enzyme_A->ES_Complex_A Binds Substrate_A Substrate (e.g., Arginine-containing peptide) Substrate_A->ES_Complex_A Products_A Products ES_Complex_A->Products_A Catalysis Enzyme_B Serine Protease (Active Site) EI_Complex_B Enzyme-Inhibitor Complex (Inactive) Enzyme_B->EI_Complex_B Binds Substrate_B Substrate Substrate_B->Enzyme_B Binding Blocked Inhibitor_B Butyramidine (Amidine group mimics Arginine) Inhibitor_B->EI_Complex_B

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow for Trypsin Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound against trypsin.

G prep Reagent Preparation (Buffer, Trypsin, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Blanks, Controls, Tests) prep->setup preinc Pre-incubation (Trypsin + Inhibitor) setup->preinc init Initiate Reaction (Add Substrate) preinc->init read Kinetic Reading (Absorbance at 410 nm over time) init->read calc Data Analysis (Calculate Reaction Rates) read->calc ic50 Determine IC50 calc->ic50 kinetics Determine Ki and Inhibition Type calc->kinetics

Caption: Workflow for the trypsin inhibition assay.

References

Application Note: Analytical Methods for Monitoring Reactions with Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride is a valuable reagent in organic synthesis, notably in the preparation of pyrimidine derivatives.[1] Effective monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note provides detailed protocols for monitoring reactions with this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of reactants and the formation of products in reactions involving this compound, particularly for non-volatile and thermally labile compounds.[2][3] A Reverse-Phase HPLC (RP-HPLC) method is generally suitable.

Experimental Protocol: RP-HPLC

This protocol is adapted from established methods for similar polar compounds.[4][5][6]

Objective: To monitor the reaction progress by quantifying the concentration of this compound and the reaction product(s) over time.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate buffer (or similar, pH adjusted)[4]

  • Water (HPLC grade)

  • This compound reference standard

  • Reaction mixture aliquots

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., pH 8.0 sodium dihydrogen phosphate buffer) and acetonitrile. A typical starting ratio is 92:8 (v/v).[4] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At specific time intervals during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[4]

    • Mobile Phase: Isocratic elution with the prepared buffer/acetonitrile mixture[4]

    • Flow Rate: 0.5 - 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 20-40°C[4][6]

    • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)[4]

  • Analysis: Inject the prepared standards and reaction samples onto the HPLC system.

  • Data Processing: Integrate the peak areas of this compound and the product(s) in the chromatograms. Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound and product(s) in the reaction samples at each time point.

Data Presentation

Table 1: Representative HPLC Data for a Reaction with this compound

Time (minutes)Butyramidine HCl Concentration (mM)Product Concentration (mM)
01000
307525
605050
902575
120595

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Due to the polar nature of this compound, derivatization is likely necessary to increase its volatility for GC analysis.[7]

Experimental Protocol: GC-MS with Derivatization

This protocol is based on a method for the analysis of a similar compound, butyramide.[8]

Objective: To identify and quantify this compound and its reaction products after derivatization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column (e.g., SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm)[7]

  • Autosampler

Reagents:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[7]

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., deuterated analogue)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add a known amount of internal standard.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.[7]

    • Heat the mixture at 100°C for 1-4 hours to ensure complete derivatization.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 50 to 550.[9]

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Processing: Identify the peaks corresponding to the derivatized this compound and product(s) based on their retention times and mass spectra. Quantify the analytes by comparing their peak areas to that of the internal standard.

Data Presentation

Table 2: Representative GC-MS Data for a Derivatized Reaction Mixture

Analyte (Derivatized)Retention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
Butyramidine-TBDMS8.5[M-57]+, 143, 73100
Product-TBDMS12.2[M-57]+, ...100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and allows for real-time monitoring of reactions.[10][11]

Experimental Protocol: In-situ NMR Reaction Monitoring

Objective: To continuously monitor the concentrations of reactants, intermediates, and products throughout the reaction.[12]

Instrumentation:

  • NMR Spectrometer (e.g., 60 MHz or higher)[12]

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction

  • Internal standard (e.g., dimethylformamide - DMF)[13]

  • Reactants

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting materials and the internal standard in the appropriate deuterated solvent.

  • Reaction Initiation: Initiate the reaction within the NMR tube, for example, by adding the final reactant or by temperature change.

  • NMR Data Acquisition:

    • Quickly place the NMR tube into the spectrometer.

    • Acquire a series of 1H NMR spectra at regular time intervals.[10]

  • Data Processing:

    • Process the acquired spectra (phasing, baseline correction).

    • Identify the characteristic peaks for the reactants, intermediates, and products.

    • Determine the concentration of each species at each time point by integrating the respective peaks and normalizing against the internal standard.[13]

Data Presentation

Table 3: Representative ¹H NMR Data for Reaction Monitoring

Time (minutes)Reactant Peak Integral (Butyramidine HCl)Product Peak Integral
01.000.00
300.750.25
600.500.50
900.250.75
1200.050.95

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start Reaction sampling Aliquot Sampling at Time Intervals start->sampling prep Sample Preparation (Dilution/Derivatization) sampling->prep nmr NMR Analysis sampling->nmr NMR (in-situ) hplc HPLC Analysis prep->hplc HPLC gcms GC-MS Analysis prep->gcms GC-MS processing Data Acquisition & Processing hplc->processing gcms->processing nmr->processing quantification Quantification & Kinetic Analysis processing->quantification signaling_pathway_example A Butyramidine HCl C Intermediate A->C Reaction Step 1 B Reactant B B->C D Product (e.g., Pyrimidine derivative) C->D Reaction Step 2

References

Application Notes and Protocols for the Scale-up Synthesis of Pyrimidines Using Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The efficient and scalable synthesis of these heterocycles is a critical aspect of pharmaceutical research and manufacturing. This document provides detailed application notes and a robust protocol for the scale-up synthesis of a substituted pyrimidine, specifically 4-hydroxy-6-methyl-2-propylpyrimidine, utilizing butyramidine hydrochloride and a β-keto ester. The presented methodology is based on the principles of the classical Pinner pyrimidine synthesis, adapted for a larger scale preparation suitable for laboratory and pilot plant settings.

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of biologically active molecules, including approved drugs for various therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1][2] The development of efficient and scalable synthetic routes to functionalized pyrimidines is therefore a significant focus in organic and medicinal chemistry.

One of the most reliable and versatile methods for pyrimidine ring formation is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[3][4][5] This approach allows for the straightforward construction of the pyrimidine core with various substitution patterns, depending on the choice of starting materials.

This application note details a scale-up-friendly protocol for the synthesis of 4-hydroxy-6-methyl-2-propylpyrimidine from this compound and ethyl acetoacetate. This specific example serves as a representative procedure for the broader class of reactions between amidine hydrochlorides and β-keto esters for the preparation of 2-substituted-4-hydroxypyrimidines. The protocol emphasizes safe handling, reaction optimization, and purification strategies suitable for multi-gram to kilogram scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-mediated condensation reaction. The this compound is first neutralized in situ to the free amidine, which then undergoes a nucleophilic attack on the carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to yield the final pyrimidine product.

Diagram 1: General Reaction Scheme

G Butyramidine This compound Reaction + Butyramidine->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Base Base (e.g., Sodium Ethoxide) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 4-hydroxy-6-methyl-2-propylpyrimidine Byproducts Byproducts (e.g., NaCl, H2O, EtOH) Reaction->Product Reaction->Byproducts

Caption: General reaction scheme for the synthesis of 4-hydroxy-6-methyl-2-propylpyrimidine.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (≥98% purity)

    • Ethyl acetoacetate (≥99% purity)

    • Sodium ethoxide (≥95% purity) or Sodium metal

    • Anhydrous Ethanol (200 proof)

    • Hydrochloric acid (concentrated, 37%)

    • Deionized water

    • Activated carbon

  • Equipment:

    • Multi-neck round-bottom flask of appropriate size (e.g., 5 L for a 100g scale reaction)

    • Mechanical stirrer

    • Reflux condenser

    • Heating mantle with temperature controller

    • Dropping funnel

    • Inert gas (Nitrogen or Argon) supply

    • Large Büchner funnel and filter flask

    • Vacuum pump

    • Drying oven

Scale-up Synthesis of 4-hydroxy-6-methyl-2-propylpyrimidine (Representative Protocol)

This protocol is designed for a representative scale starting with approximately 100 g of this compound.

  • Preparation of Sodium Ethoxide Solution:

    • Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol in the reaction flask, cooled in an ice bath. The volume of ethanol should be sufficient to ensure good stirring (e.g., 1 L for this scale).

    • Alternative: If using commercial sodium ethoxide, dissolve it in anhydrous ethanol under an inert atmosphere.

  • Reaction Setup:

    • Equip the reaction flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

    • Maintain the inert atmosphere throughout the reaction.

  • Addition of this compound:

    • To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent, e.g., 100 g) portion-wise at room temperature. Stir the resulting suspension for 30 minutes to ensure the formation of the free amidine.

  • Addition of Ethyl Acetoacetate:

    • Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C during the addition.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture to pH 6-7 with concentrated hydrochloric acid. The product will precipitate as a white solid.

    • Cool the suspension in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

    • Add a small amount of activated carbon and heat at reflux for 15-20 minutes.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_base Prepare Sodium Ethoxide in Ethanol add_amidine Add Butyramidine HCl prep_base->add_amidine add_ketoester Add Ethyl Acetoacetate add_amidine->add_ketoester reflux Reflux for 4-6 hours add_ketoester->reflux neutralize Neutralize with HCl reflux->neutralize precipitate Precipitate and Cool neutralize->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize hot_filter Hot Filtration recrystallize->hot_filter crystallize Cool and Crystallize hot_filter->crystallize filter_pure Filter and Dry Pure Product crystallize->filter_pure

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis of 4-hydroxy-6-methyl-2-propylpyrimidine.

Table 1: Reagent Quantities for a Representative 100g Scale Synthesis

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
Butyramidine HCl122.600.816100-1.0
Ethyl Acetoacetate130.140.816106.2105.11.0
Sodium Ethoxide68.050.89861.1-1.1
Anhydrous Ethanol46.07--1000-
Conc. HCl (37%)36.46--As required-

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Temperature78-80°C (Reflux in Ethanol)
Reaction Time4-6 hours
Typical Crude Yield85-95%
Typical Purified Yield75-85%
Purity (by HPLC)>99%
AppearanceWhite crystalline solid

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, ensure adequate heating and stirring.
Moisture in reagents/solventsUse anhydrous solvents and dry glassware thoroughly. Run the reaction under an inert atmosphere.
Incorrect stoichiometryAccurately measure all reagents. A slight excess of the base may be beneficial.
Product Oiling Out Improper solvent for recrystallizationExperiment with different solvent systems (e.g., ethanol/water, isopropanol).
Colored Impurities Side reactions or impurities in starting materialsUse high-purity starting materials. Perform an activated carbon treatment during recrystallization.

Diagram 3: Logical Troubleshooting Flowchart

G start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_reflux Extend Reflux Time incomplete->extend_reflux Yes purification_issue Purification Issue? incomplete->purification_issue No success Improved Yield/Purity extend_reflux->success check_conditions Verify Anhydrous Conditions check_conditions->success check_stoichiometry Check Reagent Stoichiometry check_stoichiometry->success purification_issue->check_conditions No purification_issue->check_stoichiometry optimize_recrystallization Optimize Recrystallization Solvent purification_issue->optimize_recrystallization Yes charcoal_treatment Add Activated Carbon Step optimize_recrystallization->charcoal_treatment charcoal_treatment->success column_chromatography Consider Column Chromatography

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-hydroxy-6-methyl-2-propylpyrimidine using this compound. This Pinner-type condensation is a robust reaction that can be adapted for the synthesis of a wide range of pyrimidine derivatives by varying the amidine and 1,3-dicarbonyl components. The detailed experimental procedure, data tables, and troubleshooting guide are intended to assist researchers and drug development professionals in the efficient and successful scale-up of pyrimidine synthesis for their research and development needs.

References

Application Notes and Protocols: Butyramidine Hydrochloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride is a valuable building block in combinatorial chemistry, primarily utilized for the synthesis of diverse libraries of pyrimidine and dihydropyrimidine derivatives. The amidine functional group serves as a key synthon for the construction of the heterocyclic core, which is a prevalent scaffold in numerous biologically active compounds. The application of solid-phase synthesis methodologies allows for the rapid and efficient generation of large numbers of discrete or mixture-based compounds for high-throughput screening in drug discovery programs.

The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutics, including kinase inhibitors, antivirals, and antibacterial agents. By incorporating this compound into combinatorial libraries, researchers can systematically explore the chemical space around this privileged scaffold, enabling the identification of novel hit compounds and the optimization of lead candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of pyrimidine-based combinatorial libraries.

Key Applications of this compound in Combinatorial Chemistry

This compound is primarily employed in the following applications:

  • Solid-Phase Synthesis of Pyrimidine Libraries: It serves as a key building block for the construction of 2-propyl-substituted pyrimidine libraries. This is typically achieved through the condensation of resin-bound α,β-unsaturated ketones (chalcones) with this compound.

  • Combinatorial Synthesis of Dihydropyrimidine Libraries: this compound can be utilized in Biginelli-like multi-component reactions on a solid support to generate libraries of dihydropyrimidines, which are known for their potential as calcium channel blockers and other therapeutic agents.

  • Generation of Libraries for Enzyme Inhibitor Screening: Pyrimidine-containing scaffolds are known to interact with the active sites of various enzymes, particularly kinases. Combinatorial libraries derived from this compound are valuable for screening against enzyme targets to identify novel inhibitors.

Data Presentation: Representative Library Composition

The following tables illustrate the potential diversity of a combinatorial library synthesized using this compound. The quantitative data presented are hypothetical examples based on typical yields observed in solid-phase organic synthesis and are intended for illustrative purposes.

Table 1: Representative Building Blocks for a 2-Propyl-Pyrimidine Library

Building Block Type Number of Variants (n) Examples
Resin-bound Acetophenone (A) 104-Hydroxyacetophenone, 4-Aminoacetophenone, 4-Fluoroacetophenone
Aldehyde (B) 20Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Furan-2-carbaldehyde
Amidine (C) 1 (Butyramidine HCl)This compound
Total Possible Compounds 200 (10 x 20 x 1) -

Table 2: Hypothetical Yield and Purity Data for a Subset of a 2-Propyl-Pyrimidine Library

Compound ID Acetophenone Precursor Aldehyde Precursor Molecular Weight ( g/mol ) Purity (%)
LIB-001 4-HydroxyacetophenoneBenzaldehyde292.3692
LIB-002 4-Hydroxyacetophenone4-Chlorobenzaldehyde326.8089
LIB-003 4-AminoacetophenoneBenzaldehyde291.3894
LIB-004 4-Aminoacetophenone4-Chlorobenzaldehyde325.8291
LIB-005 4-FluoroacetophenoneFuran-2-carbaldehyde284.3195

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2-Propyl-4,6-diaryl-pyrimidine Library

This protocol details the synthesis of a pyrimidine library on a solid support via the condensation of resin-bound chalcones with this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (for linking, e.g., Fmoc-4-hydroxy-phenylalanine)

  • Substituted acetophenones

  • A diverse set of aromatic and heteroaromatic aldehydes

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Sodium ethoxide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Methodology:

  • Resin Preparation and Linker Attachment:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

    • Couple an appropriate Fmoc-protected amino acid linker (e.g., Fmoc-4-hydroxy-phenylalanine to introduce a phenolic hydroxyl group for later attachment of acetophenone) using DIC and HOBt in DMF. Allow the reaction to proceed for 4 hours.

    • Wash the resin with DMF and DCM.

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

  • Attachment of Acetophenone Core:

    • To the deprotected amino group on the resin, couple a desired acetophenone derivative (e.g., 4-carboxyacetophenone) using DIC and HOBt in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Swell the acetophenone-functionalized resin in a 1:1 mixture of ethanol and DMF.

    • Add a solution of an aldehyde (3 equivalents) and 2 M aqueous NaOH (5 equivalents).

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with water, methanol, and DCM.

  • Pyrimidine Ring Formation:

    • Swell the resin-bound chalcone in ethanol.

    • Add a solution of this compound (5 equivalents) and sodium ethoxide (5 equivalents) in ethanol.

    • Heat the reaction mixture at 70°C for 24 hours.

    • Wash the resin with ethanol, water, methanol, and DCM.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the individual compounds by preparative HPLC.

experimental_workflow_1 cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Final Steps start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Linker Coupling (Fmoc-AA-OH, DIC, HOBt) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 acetophenone Acetophenone Coupling deprotection2->acetophenone chalcone Chalcone Formation (Aldehyde, NaOH) acetophenone->chalcone pyrimidine Pyrimidine Formation (Butyramidine HCl, NaOEt) chalcone->pyrimidine cleavage Cleavage (TFA Cocktail) pyrimidine->cleavage purification Purification (HPLC) cleavage->purification

Fig 1. Solid-phase synthesis workflow for a 2-propyl-pyrimidine library.
Protocol 2: Solid-Phase Synthesis of a Dihydropyrimidine Library via a Biginelli-like Reaction

This protocol describes the generation of a dihydropyrimidine library using a solid-phase Biginelli-like reaction with this compound.

Materials:

  • Wang resin

  • Substituted β-ketoesters

  • A diverse set of aromatic and heteroaromatic aldehydes

  • This compound

  • Copper(I) iodide (CuI)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

Methodology:

  • Resin Loading:

    • Swell Wang resin in DMF.

    • Couple a β-ketoester (e.g., ethyl 4-bromobutyrylacetate) to the resin using DIC and a catalytic amount of DMAP in DMF.

    • Wash the resin with DMF and DCM.

  • Biginelli-like Condensation:

    • Swell the resin in dioxane.

    • Add a solution of an aldehyde (4 equivalents), this compound (4 equivalents), and a catalytic amount of CuI.

    • Heat the reaction mixture to 100°C for 18 hours.

    • Wash the resin with dioxane, water, methanol, and DCM.

  • Cleavage and Purification:

    • Cleave the dihydropyrimidine from the resin using 50% TFA in DCM for 1 hour.

    • Filter the resin and concentrate the filtrate.

    • Purify the individual compounds by preparative HPLC.

experimental_workflow_2 resin Wang Resin loading β-Ketoester Loading (DIC, DMAP) resin->loading biginelli Biginelli-like Condensation (Aldehyde, Butyramidine HCl, CuI) loading->biginelli cleavage Cleavage (50% TFA/DCM) biginelli->cleavage purification HPLC Purification cleavage->purification

Fig 2. Workflow for Biginelli-like synthesis of a dihydropyrimidine library.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrimidine-based scaffolds are frequently found in kinase inhibitors due to their ability to form hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. A combinatorial library generated using this compound can be screened against a panel of kinases to identify novel inhibitors of signaling pathways implicated in diseases such as cancer.

For example, a library of 2-propyl-pyrimidines could be screened for activity against kinases in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation inhibitor Butyramidine-derived Pyrimidine Library inhibitor->PI3K Inhibition

Fig 3. Hypothetical targeting of the PI3K/Akt/mTOR pathway by a pyrimidine library.

The screening of such a library could lead to the identification of hit compounds that selectively inhibit one or more kinases in this pathway, providing starting points for the development of targeted cancer therapies. Further optimization of these hits, guided by structure-activity relationship (SAR) studies, could lead to potent and selective drug candidates.

Step-by-step guide to using Butyramidine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butyramidine hydrochloride is a chemical reagent primarily utilized in synthetic organic chemistry. While its applications in biological research and drug development are not well-documented, this guide provides a summary of its known uses, chemical properties, and safety protocols. Due to the limited availability of data on its biological activity, this document will focus on its established applications and handling procedures.

Introduction

This compound, with the chemical formula C₄H₁₁ClN₂, is the hydrochloride salt of butyramidine. It is recognized as a useful reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives[1]. While the core structure is related to butyric acid, a known short-chain fatty acid with biological activity, and its amide form, butyramide, the specific biological functions of this compound are not extensively described in scientific literature.

This document aims to provide researchers, scientists, and drug development professionals with a concise overview of the available information on this compound, with a strong emphasis on safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3020-81-3
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol
Appearance Off-white solid
Melting Point 107-108 °C
Solubility Slightly soluble in methanol and water

Applications in the Laboratory

The primary documented application of this compound is in the field of organic chemistry.

Organic Synthesis

This compound serves as a precursor in the synthesis of substituted pyrimidines[1]. The amidine group is a key functional group that can participate in cyclization reactions to form heterocyclic compounds.

Experimental Workflow for Synthesis of Pyrimidine Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Butyramidine_hydrochloride This compound Reaction_vessel Reaction in suitable solvent (e.g., ethanol) with base Butyramidine_hydrochloride->Reaction_vessel Dicarbonyl_compound 1,3-Dicarbonyl Compound Dicarbonyl_compound->Reaction_vessel Workup Aqueous work-up Reaction_vessel->Workup Purification Purification (e.g., recrystallization, chromatography) Workup->Purification Pyrimidine_derivative Substituted Pyrimidine Derivative Purification->Pyrimidine_derivative

Caption: General workflow for the synthesis of pyrimidine derivatives.

Biological Activity and Considerations

There is a significant lack of published data on the biological activity, mechanism of action, and potential therapeutic applications of this compound.

It is important to distinguish this compound from related compounds:

  • Butyramide: The amide of butyric acid. Some derivatives of butyramide have shown potential as anticonvulsive agents and inhibitors of histone deacetylases (HDACs). However, one study indicated that butyramide itself was not very effective in inducing differentiation in neuroblastoma cell lines when compared to other butyrate analogs.

  • Butalamine hydrochloride: This compound has been described as a smooth muscle relaxant that functions by interfering with calcium ion channels. However, it is crucial to note that this is a distinct chemical entity, and its mechanism should not be extrapolated to this compound without evidence.

Researchers interested in the potential biological effects of this compound should consider performing initial screening assays to determine any cytotoxic, enzymatic, or cellular effects.

Safety and Handling

This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

Handling and Storage
  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Protocols

Due to the absence of established biological applications for this compound in the scientific literature, detailed experimental protocols for its use in areas such as enzyme inhibition assays or cell-based assays cannot be provided at this time. Researchers wishing to investigate the biological properties of this compound will need to develop and validate their own experimental procedures.

A generic workflow for initial screening of a novel compound is suggested below.

Workflow for Preliminary Biological Screening

G cluster_prep Compound Preparation cluster_assays Initial Assays cluster_analysis Data Analysis cluster_decision Decision Point Compound_prep Prepare stock solution of This compound in a suitable solvent Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound_prep->Cytotoxicity Enzyme_screen Broad-spectrum Enzyme Inhibition Screen Compound_prep->Enzyme_screen Phenotypic_screen Phenotypic Cell-based Assay Compound_prep->Phenotypic_screen Data_analysis Determine IC50/EC50 values and assess biological activity Cytotoxicity->Data_analysis Enzyme_screen->Data_analysis Phenotypic_screen->Data_analysis Decision Proceed with further studies? Data_analysis->Decision

Caption: A general workflow for the initial biological screening of a compound.

Conclusion

This compound is a chemical reagent with a defined role in organic synthesis. Its potential applications in biological research, particularly in drug development, remain largely unexplored. The information provided in this guide is intended to support its safe handling and use in its established chemical applications. Further research is required to elucidate any biological activities and mechanisms of action of this compound. Researchers are encouraged to exercise caution and to develop rigorous, validated protocols for any new biological investigations of this compound.

References

Application Notes and Protocols: Butyramidine Hydrochloride as a Reagent for Creating Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of butyramidine hydrochloride in the generation of chemical libraries and its application in drug discovery and proteomics. Detailed protocols for its synthesis and use as an enzyme inhibitor and affinity ligand are provided below.

Introduction

This compound is a valuable reagent in medicinal chemistry and chemical biology. As a small molecule containing a reactive amidine functional group, it serves as a versatile building block for the synthesis of diverse chemical libraries. The amidine moiety is a common pharmacophore found in many biologically active compounds, making butyramidine an attractive starting point for the discovery of novel therapeutics. Its structural similarity to the side chain of arginine also makes it a potent inhibitor of various enzymes, such as trypsin and nitric oxide synthase (NOS), and a useful ligand for affinity chromatography.

I. Synthesis of Chemical Libraries using Butyramidine

Butyramidine, synthesized from butyronitrile via the Pinner reaction, can be incorporated into various chemical scaffolds to generate libraries of compounds for screening. One key application is in the synthesis of pyrimidine derivatives, which are known for their broad range of pharmacological activities.

A. Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.

Protocol 1: Synthesis of this compound

Materials:

  • Butyronitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous diethyl ether

  • Ammonia gas or a solution of ammonia in ethanol

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a drying tube.

  • Add butyronitrile and an excess of anhydrous ethanol to the flask.

  • Cool the mixture in an ice bath.

  • Bubble dry HCl gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C.

  • Continue passing HCl gas until the nitrile is consumed (monitor by TLC or GC).

  • The ethyl butyrimidate hydrochloride will precipitate as a white solid.

  • Filter the precipitate under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • To convert the imidate to the amidine, treat the ethyl butyrimidate hydrochloride with a solution of ammonia in ethanol or bubble ammonia gas through a suspension of the imidate in ethanol.

  • The reaction mixture is stirred until the conversion to this compound is complete.

  • The product can be isolated by evaporation of the solvent and purified by recrystallization.

Logical Workflow for Pinner Reaction and Amidine Formation

G Butyronitrile Butyronitrile PinnerReaction Pinner Reaction Butyronitrile->PinnerReaction AnhydrousEthanol Anhydrous Ethanol AnhydrousEthanol->PinnerReaction DryHCl Dry HCl Gas DryHCl->PinnerReaction EthylButyrimidateHCl Ethyl Butyrimidate Hydrochloride (Pinner Salt) PinnerReaction->EthylButyrimidateHCl Ammonolysis Ammonolysis EthylButyrimidateHCl->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis ButyramidineHCl Butyramidine Hydrochloride Ammonolysis->ButyramidineHCl

Caption: Synthesis of Butyramidine HCl via Pinner Reaction.

B. Synthesis of a Pyrimidine Library

This compound can be used as a key building block to synthesize a library of pyrimidine derivatives by reacting it with various 1,3-dicarbonyl compounds.

Protocol 2: Parallel Synthesis of a Pyrimidine Library

Materials:

  • This compound

  • A library of 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of a unique 1,3-dicarbonyl compound in the chosen solvent.

  • To each well, add a solution of this compound and a base.

  • Seal the reaction block and heat to the desired temperature (e.g., 80°C) with stirring for a specified time (e.g., 12-24 hours).

  • Monitor the progress of the reactions using a high-throughput method such as LC-MS analysis of a few representative wells.

  • After completion, the solvent is evaporated, and the resulting library of crude pyrimidine derivatives can be purified by high-throughput purification techniques or used directly in primary screening assays.

Workflow for Pyrimidine Library Synthesis

G cluster_0 Reactant Dispensing Butyramidine Butyramidine HCl Solution Reaction Cyclocondensation Reaction (Heated, Stirred) Butyramidine->Reaction Dicarbonyls 1,3-Dicarbonyl Library (96-well plate) Dicarbonyls->Reaction Base Base Solution Base->Reaction Purification Work-up & Purification (e.g., Evaporation, Chromatography) Reaction->Purification Library Pyrimidine Library (Ready for Screening) Purification->Library

Caption: Parallel synthesis of a pyrimidine library.

II. This compound as an Enzyme Inhibitor

The amidine group of butyramidine mimics the guanidinium group of arginine, allowing it to act as a competitive inhibitor for enzymes that recognize arginine residues, such as trypsin and nitric oxide synthase.

A. Inhibition of Trypsin

Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Butyramidine can act as a competitive inhibitor by binding to the S1 pocket of the enzyme's active site.

Protocol 3: Trypsin Inhibition Assay

Materials:

  • Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

  • This compound solutions of varying concentrations

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In the wells of a 96-well plate, add 100 µL of Tris-HCl buffer.

  • Add 20 µL of different concentrations of the this compound solution to the respective wells. For the control well, add 20 µL of buffer.

  • Add 20 µL of the trypsin solution to each well and incubate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of the BApNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Quantitative Data: Trypsin Inhibition

InhibitorTarget EnzymeKi ValueReference
BenzamidineTrypsin2.22 x 10⁻⁵ M[1]
ButylamineTrypsin0.5 x 10⁻³ M[1]

Signaling Pathway: Trypsin Inhibition

G Trypsin Trypsin (Enzyme) Cleavage Peptide Cleavage Trypsin->Cleavage Substrate Peptide Substrate (with Arg/Lys) Substrate->Cleavage Products Cleaved Peptides Cleavage->Products Butyramidine Butyramidine HCl (Inhibitor) Inhibition Competitive Inhibition Butyramidine->Inhibition Inhibition->Trypsin

Caption: Competitive inhibition of trypsin by butyramidine.

B. Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. Butyramidine can competitively inhibit NOS isoforms.

Protocol 4: Nitric Oxide Synthase Inhibition Assay

Materials:

  • Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)

  • L-[³H]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • This compound solutions of varying concentrations

  • Dowex AG 50WX-8 resin

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the NOS enzyme, NADPH, BH4, FAD, FMN, (and calmodulin/CaCl₂ if applicable) in the reaction buffer.

  • Add different concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity and determine the IC50 value for this compound.

Quantitative Data: NOS Inhibition by Amidine-Containing Compounds

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Reference
1H-Pyrazole-1-carboxamidine HCl0.20.20.2[2]
3-Methyl-PCA--5[3]
4-Methyl-PCA--2.4[3]
Aminoguanidine--2.1

Signaling Pathway: NOS Inhibition

G NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) NO_Production NO Production NOS->NO_Production L_Arginine L-Arginine L_Arginine->NO_Production NADPH_O2 NADPH, O₂ NADPH_O2->NO_Production NitricOxide Nitric Oxide (NO) NO_Production->NitricOxide L_Citrulline L-Citrulline NO_Production->L_Citrulline Butyramidine Butyramidine HCl (Inhibitor) Inhibition Competitive Inhibition Butyramidine->Inhibition Inhibition->NOS

Caption: Competitive inhibition of NOS by butyramidine.

III. Butyramidine as a Ligand for Affinity Chromatography

The ability of butyramidine to specifically bind to certain proteins can be exploited for their purification using affinity chromatography. Butyramidine can be immobilized on a solid support to create an affinity matrix.

A. Immobilization of Butyramidine

Butyramidine, possessing a primary amine, can be covalently coupled to an activated agarose resin.

Protocol 5: Immobilization of Butyramidine on Agarose Beads

Materials:

  • This compound

  • NHS-activated agarose beads

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS)

Procedure:

  • Wash the NHS-activated agarose beads with ice-cold 1 mM HCl to remove preservatives.

  • Immediately wash the beads with coupling buffer.

  • Dissolve this compound in the coupling buffer and immediately add it to the washed beads.

  • Gently mix the suspension on a rotator at room temperature for 1-2 hours or at 4°C overnight.

  • After coupling, wash the beads with coupling buffer to remove excess, unreacted butyramidine.

  • To block any remaining active sites on the beads, add the blocking buffer and incubate for 1-2 hours at room temperature.

  • Wash the beads extensively with a wash buffer to remove the blocking agent.

  • The butyramidine-agarose resin is now ready for use and can be stored in a suitable buffer containing a preservative (e.g., 20% ethanol) at 4°C.

Workflow for Butyramidine Immobilization

G Beads NHS-activated Agarose Beads Wash1 Wash with 1 mM HCl Beads->Wash1 Wash2 Wash with Coupling Buffer Wash1->Wash2 Coupling Covalent Coupling Wash2->Coupling Butyramidine Butyramidine HCl in Coupling Buffer Butyramidine->Coupling Wash3 Wash to Remove Excess Ligand Coupling->Wash3 Blocking Block Remaining Active Sites Wash3->Blocking Wash4 Final Wash Blocking->Wash4 FinalResin Butyramidine-Agarose Resin Wash4->FinalResin

Caption: Immobilization of butyramidine on agarose beads.

B. Protein Purification using Butyramidine-Agarose

This affinity matrix can be used to purify proteins that bind to butyramidine, such as trypsin.

Protocol 6: Affinity Purification of Trypsin

Materials:

  • Butyramidine-agarose resin

  • Chromatography column

  • Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[4]

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0 or a buffer containing a competitive inhibitor like benzamidine)[4]

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Crude protein sample containing trypsin

Procedure:

  • Pack the butyramidine-agarose resin into a chromatography column.

  • Equilibrate the column with 5-10 column volumes of binding buffer.

  • Load the crude protein sample onto the column.

  • Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.

  • Elute the bound trypsin from the column using the elution buffer. If using a low pH elution buffer, collect the fractions in tubes containing neutralization buffer to preserve enzyme activity.

  • Analyze the collected fractions for protein content (e.g., Bradford assay) and trypsin activity.

  • Regenerate the column by washing with several column volumes of high and low pH buffers, followed by storage in 20% ethanol.

G Equilibration 1. Equilibration (Binding Buffer) SampleLoading 2. Sample Loading (Crude Protein Mix) Equilibration->SampleLoading Wash 3. Wash (Remove Unbound Proteins) SampleLoading->Wash Elution 4. Elution (Low pH or Competitor) Wash->Elution PurifiedProtein Purified Trypsin Elution->PurifiedProtein

References

Troubleshooting & Optimization

Troubleshooting low yields in pyrimidine synthesis with Butyramidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis using butyramidine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing a consistently low yield in my pyrimidine synthesis. What are the most probable causes?

Low yields in pyrimidine synthesis, particularly in a Pinner-type condensation with this compound, can often be attributed to several critical factors:

  • Presence of Moisture: this compound is hygroscopic, and the reaction intermediates are susceptible to hydrolysis. Even trace amounts of water can significantly reduce the yield by consuming reactants and promoting side reactions.[1]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are crucial for deprotonating the this compound to its reactive free base form. An inappropriate base can lead to incomplete deprotonation or undesired side reactions.[1]

  • Inadequate Reaction Temperature: The optimal temperature for the condensation and cyclization steps can vary depending on the specific 1,3-dicarbonyl compound used. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to reactant decomposition and the formation of byproducts.[1]

  • Purity of Starting Materials: The purity of this compound and the 1,3-dicarbonyl compound is paramount. Impurities can interfere with the reaction and complicate the purification of the final product.[1]

Q2: What are the common side products I should expect, and how can I minimize them?

The primary side reactions in a Pinner-type pyrimidine synthesis include:

  • Self-condensation of the 1,3-dicarbonyl compound: This is more likely to occur in the presence of a strong base if the 1,3-dicarbonyl compound is added too quickly or at a high concentration.

  • Hydrolysis of Butyramidine: If moisture is present, butyramidine can hydrolyze to butyramide, which will not participate in the desired cyclization reaction.

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to the formation of a vinylogous amidine intermediate that fails to cyclize into the pyrimidine ring.

To minimize these side products, it is essential to maintain strictly anhydrous reaction conditions, use high-purity reagents, and optimize the reaction temperature and addition times.[1]

Q3: My crude product is difficult to purify. What are some recommended purification strategies?

Purification of the synthesized pyrimidine can be challenging due to the presence of unreacted starting materials and side products with similar polarities. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrimidine derivatives. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of pyrimidines include ethanol, isopropanol, or mixtures of ethanol and water.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Acid-Base Extraction: If the pyrimidine product has a basic nitrogen atom, an acid-base extraction can be employed to separate it from non-basic impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Moisture in Reaction Dry all glassware in an oven prior to use. Use anhydrous solvents. Handle this compound in a glove box or under an inert atmosphere.
Inefficient Base Use a strong, non-nucleophilic base such as sodium ethoxide or potassium carbonate. Ensure the stoichiometry of the base is appropriate to fully deprotonate the this compound.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Impure Butyramidine HCl Use freshly opened or purified this compound. The quality of the amidine is critical for a successful reaction.[1]
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. A 1:1 or a slight excess of the amidine is typically used.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution
Self-Condensation of 1,3-Dicarbonyl Add the 1,3-dicarbonyl compound slowly and at a lower temperature to the reaction mixture containing the deprotonated amidine.
Decomposition at High Temperature Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating, which can lead to degradation.[1]
Incomplete Cyclization The addition of a catalytic amount of a Brønsted or Lewis acid may facilitate the final cyclization and dehydration steps.[1]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the illustrative effects of different reaction parameters on the yield of a model pyrimidine synthesis between this compound and acetylacetone.

Table 1: Effect of Base on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium EthoxideEthanol78685
Potassium CarbonateDMF100872
TriethylamineEthanol781245
DBUTHF66868

Table 2: Effect of Solvent on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium EthoxideEthanol78685
Sodium EthoxideMethanol65682
Sodium EthoxideTHF661065
Sodium EthoxideDioxane101578

Table 3: Effect of Temperature on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium EthoxideEthanol501260
Sodium EthoxideEthanol78 (Reflux)685
Sodium EthoxideEthanol100 (Sealed Tube)475 (decomposition observed)

Experimental Protocols

Key Experiment: Synthesis of 2-propyl-4,6-dimethylpyrimidine

This protocol details a standard procedure for the synthesis of a pyrimidine derivative from this compound and acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol with stirring.

  • Amidine Formation: Add this compound to the sodium ethoxide solution and stir for 30 minutes at room temperature to allow for the formation of the free base.

  • Condensation: Cool the mixture to 0°C in an ice bath. Slowly add acetylacetone dropwise to the stirred suspension.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-propyl-4,6-dimethylpyrimidine.

Visualizations

Logical Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_moisture Verify Anhydrous Conditions start->check_moisture check_base Evaluate Base and Stoichiometry check_moisture->check_base No solution_moisture Dry Glassware and Solvents Use Inert Atmosphere check_moisture->solution_moisture Yes check_temp Assess Reaction Temperature check_base->check_temp No solution_base Use Stronger Base (e.g., NaOEt) Adjust Stoichiometry check_base->solution_base Yes check_purity Check Reagent Purity check_temp->check_purity No solution_temp Optimize Temperature (Monitor by TLC) check_temp->solution_temp Yes solution_purity Use High Purity Reagents check_purity->solution_purity Yes end_node Yield Improved solution_moisture->end_node solution_base->end_node solution_temp->end_node solution_purity->end_node

Caption: Troubleshooting workflow for low pyrimidine synthesis yields.

Experimental Workflow for Pyrimidine Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry Glassware base_addition Dissolve Base in Solvent prep_glassware->base_addition prep_reagents Use Anhydrous Solvents and High Purity Reagents prep_reagents->base_addition amidine_formation Add Butyramidine HCl (Stir to form free base) base_addition->amidine_formation dicarbonyl_addition Add 1,3-Dicarbonyl (Slowly at 0°C) amidine_formation->dicarbonyl_addition reflux Heat to Reflux dicarbonyl_addition->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate in vacuo monitor->concentrate extract Extract with Organic Solvent concentrate->extract wash Wash with Bicarbonate and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify (Column or Recrystallization) dry->purify product Pure Pyrimidine Product purify->product

Caption: Experimental workflow for pyrimidine synthesis.

Pinner-Type Pyrimidine Synthesis Pathway

reaction_pathway reagents Butyramidine HCl + 1,3-Dicarbonyl Base (e.g., NaOEt) Anhydrous Solvent free_amidine Butyramidine (Free Base) reagents->free_amidine Deprotonation intermediate Vinylogous Amidine Intermediate free_amidine->intermediate Condensation pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclization & Dehydration product Final Product pyrimidine->product Purification

Caption: Reaction pathway for Pinner-type pyrimidine synthesis.

References

Technical Support Center: Butyramidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and other issues encountered during organic synthesis with Butyramidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the hydrochloride salt of butyramidine. It is primarily used as a reagent in organic synthesis, most notably in the construction of heterocyclic compounds like pyrimidines. Its bifunctional nature, possessing both nucleophilic amine groups and an electrophilic carbon atom, allows it to participate in various cyclization and condensation reactions.

Q2: What are the most common side reactions associated with this compound?

The most common side reactions involving this compound are related to the reactivity of the amidine functional group. These include:

  • Hydrolysis: Reaction with water to form butyramide and ammonia. This is a significant issue if the reaction is not performed under anhydrous conditions.

  • Self-Condensation: Butyramidine can react with itself, especially under basic conditions, to form N-acylated amidines or cyclic triazine byproducts.

  • Reaction with Electrophiles: The nitrogen atoms of the amidine are nucleophilic and can react with electrophiles present in the reaction mixture, leading to undesired N-alkylation or N-acylation.

  • Reaction with Nucleophiles: While less common, strong nucleophiles can attack the electrophilic carbon of the amidine, leading to decomposition or byproduct formation.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions.[1] This can be achieved by:

  • Using freshly distilled, anhydrous solvents.

  • Drying all glassware in an oven prior to use.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon.

  • Using anhydrous grades of all other reagents.

Q4: My reaction with this compound is giving a complex mixture of products. How can I simplify the purification?

Purification of reaction mixtures containing amidines can be challenging due to their basicity and polarity.[2] Consider the following strategies:

  • Acid-base extraction: Utilize the basic nature of the amidine product to separate it from neutral or acidic byproducts.

  • Column chromatography: Use a polar stationary phase like silica gel, and consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking. For highly polar products, reversed-phase chromatography may be more effective.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.

Troubleshooting Guides

Problem 1: Low yield of the desired pyrimidine product in a Pinner-type synthesis.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere.[1]
Self-condensation of the β-dicarbonyl compound Add the β-dicarbonyl compound slowly to the reaction mixture. Consider running the reaction at a lower temperature.[3][4]
Incomplete cyclization Increase the reaction time or temperature. A stronger acid or base catalyst might be required.[4][5]
Formation of regioisomers with unsymmetrical β-dicarbonyls If regioselectivity is poor, consider a different synthetic route that offers better control.[4]
Problem 2: An unexpected byproduct with a mass corresponding to a dimer of Butyramidine is observed.

Possible Cause & Solutions

Possible Cause Troubleshooting Steps
Self-condensation of Butyramidine This is more likely to occur under basic conditions. If a base is used, consider a weaker base or adding it at a lower temperature. Lowering the concentration of the amidine may also help.
Reaction with a reactive intermediate Analyze the reaction mechanism to identify any highly reactive intermediates that could be trapped by another molecule of Butyramidine. Adjusting the order of addition of reagents may mitigate this.

Data Presentation: Illustrative Troubleshooting Data

When troubleshooting a reaction, systematically varying parameters and recording the outcomes is crucial. Below are example tables to guide your data collection.

Table 1: Effect of Solvent on Pyrimidine Synthesis Yield and Byproduct Formation

Entry Solvent Temperature (°C) Reaction Time (h) Desired Product Yield (%) Byproduct A (%) Byproduct B (%)
1Ethanol8012453015
2Toluene1101265105
3Acetonitrile8224552010
4Dioxane10012705<5

Table 2: Influence of Base on Butyramidine Self-Condensation

Entry Base Equivalents of Base Temperature (°C) Desired Product Yield (%) Dimer Byproduct Yield (%)
1NaOEt1.1256025
2K₂CO₃1.5257510
3Et₃N2.02580<5
4None-2585 (if applicable)<2

Experimental Protocols

General Protocol for Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from a β-dicarbonyl compound and this compound.

Materials:

  • This compound (1.0 eq)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Base (e.g., sodium ethoxide) (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.

  • To the stirred solution, add the base portion-wise at room temperature.

  • After stirring for 30 minutes, add the β-dicarbonyl compound dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Visualizations

Troubleshooting Workflow for Unexpected Side Reactions

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Side Reactions start Unexpected Side Reaction Observed identify Identify Byproduct Structure (MS, NMR, etc.) start->identify hypothesize Hypothesize Formation Mechanism identify->hypothesize purification Optimize Purification identify->purification literature Search Literature for Similar Side Reactions hypothesize->literature adjust_conditions Adjust Reaction Conditions hypothesize->adjust_conditions literature->adjust_conditions adjust_conditions->start Re-evaluate end Problem Resolved adjust_conditions->end purification->end

Caption: A logical workflow to guide researchers in identifying and resolving unexpected side reactions.

Hypothesized Mechanism for Butyramidine Dimerization

DimerizationMechanism Hypothesized Dimerization of Butyramidine cluster_reactants Reactants Amidine1 Butyramidine (Nucleophile) Intermediate Tetrahedral Intermediate Amidine1->Intermediate Nucleophilic Attack Amidine2 Butyramidine (Electrophile) Amidine2->Intermediate Product N-Butyrylbutyramidine Dimer Intermediate->Product Elimination of NH3 ProtonatedBase Protonated Base Base Base Base->Amidine1 Deprotonation

Caption: A possible pathway for the self-condensation of Butyramidine to form a dimeric byproduct.

References

How to improve the purity of products from Butyramidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of products from Butyramidine hydrochloride reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, typically via the Pinner reaction, can stem from several factors. Careful control of reaction conditions is crucial for a successful outcome.[1]

  • Moisture in Reagents or Glassware: The Pinner reaction is highly sensitive to water. Any moisture can lead to the hydrolysis of the nitrile starting material (butyronitrile) to butyramide, or hydrolysis of the intermediate imino ether, reducing the yield of the desired amidine.[2][3][4][5]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents.[6]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, though be cautious as high temperatures can promote side reactions.[2]

  • Suboptimal Temperature: Temperature control is critical. The intermediate Pinner salts (alkyl imidate hydrochlorides) are often thermodynamically unstable at higher temperatures and can decompose.[6][7]

    • Solution: Maintain a low temperature (e.g., 0-5 °C) during the initial stages of the reaction, particularly during the addition of hydrogen chloride gas.

  • Purity of Starting Materials: Impurities in the starting butyronitrile or alcohol can interfere with the reaction.

    • Solution: Use high-purity, dry starting materials. Consider distilling the butyronitrile and alcohol before use.

Q2: I'm observing unexpected peaks in my analytical data (e.g., NMR, LC-MS). What are the likely impurities?

The most common impurities in this compound synthesis arise from side reactions of the Pinner reaction intermediates.

  • Butyramide: This is a very common byproduct resulting from the hydrolysis of butyronitrile or the intermediate imino ether by trace amounts of water.[3][4][5][8]

  • Ethyl Butyrate (if using ethanol): The intermediate Pinner salt can react with water to form the corresponding ester.[7]

  • N-alkyl Butyramide: Rearrangement of the intermediate imidium chloride salt, especially at elevated temperatures, can lead to the formation of an N-alkyl substituted amide.[6][7]

  • Unreacted Butyronitrile: Incomplete reaction will leave the starting nitrile in your product mixture.

Q3: The final product is an oil or a sticky solid instead of a crystalline powder. How can I induce crystallization?

This compound is a polar salt, and its purification by crystallization can be challenging.

  • Inappropriate Solvent: The solvent used for precipitation or recrystallization may not be suitable.

    • Solution: this compound has slight solubility in methanol and water.[9] For recrystallization, consider a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common technique for hydrochloride salts is to dissolve the compound in a polar solvent like ethanol or 2-propanol and then add a less polar anti-solvent like diethyl ether or ethyl acetate to induce precipitation.[10][11]

  • Presence of Impurities: Impurities can inhibit crystallization, leading to the formation of oils.

    • Solution: Attempt to remove impurities by another method first, such as washing with a non-polar solvent to remove non-polar impurities, or using a short plug of silica or alumina chromatography.[10] Treatment with activated charcoal can also help remove colored impurities that may interfere with crystallization.[10]

Q4: How can I effectively purify my this compound product?

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid compounds.[12]

    • Protocol: See the detailed experimental protocol for recrystallization below. Key solvent systems for hydrochloride salts include ethanol/diethyl ether, 2-propanol/diethyl ether, and methanol/water.[10][11]

  • Column Chromatography: Due to the high polarity and salt nature of this compound, standard silica gel chromatography can be challenging, often resulting in streaking and poor separation.[13]

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) which can be more suitable for basic compounds.[13] Alternatively, polar-modified silica gels or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for purifying very polar compounds.[14][15]

  • Washing/Trituration: If the main impurities are non-polar, washing the crude solid product with a non-polar solvent like diethyl ether or hexane can be effective.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3020-81-3[9][16]
Molecular Formula C₄H₁₁ClN₂[9][16]
Molecular Weight 122.6 g/mol [9]
Melting Point 107-108 °C[9][16]
Solubility Slightly soluble in Methanol and Water[9]
Appearance Off-White Solid[9]

Table 2: Common Solvents for Recrystallization of Amine Hydrochloride Salts

Primary Solvent (for dissolving)Anti-Solvent (for precipitation)CommentsReference
EthanolDiethyl etherA commonly used system for precipitating hydrochloride salts.[10]
2-Propanol (Isopropanol)Diethyl etherOften preferred over ethanol as many HCl salts are less soluble in it.[10]
MethanolWaterCan be effective, but care must be taken as the product has some water solubility.[11][17]
Acetone-Can sometimes be used as a wash to remove impurities.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with calcium chloride). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the flask, add anhydrous ethanol (1.5 equivalents) and butyronitrile (1 equivalent). Cool the mixture to 0 °C in an ice bath.

  • HCl Gas Addition: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction mixture for the formation of a precipitate, which is the intermediate Pinner salt (ethyl butyrimidate hydrochloride). The reaction is typically exothermic, so maintain the temperature at 0-5 °C.

  • Reaction Time: After saturation with HCl, seal the flask and allow it to stir at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them (e.g., by IR to observe the disappearance of the nitrile peak).

  • Ammonolysis: Cool the reaction mixture back to 0 °C. Add a solution of ammonia in ethanol (e.g., 2 M, 2-3 equivalents) dropwise.

  • Product Formation: Stir the mixture at room temperature for 4-6 hours. The this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system from Table 2. For this example, we will use 2-propanol and diethyl ether.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of warm 2-propanol to dissolve the solid completely. Gentle heating may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution gently for a few minutes, and then filter it while hot through a celite pad to remove the charcoal.

  • Crystallization: Allow the solution to cool to room temperature slowly. Then, add diethyl ether dropwise as an anti-solvent until the solution becomes cloudy.

  • Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value (107-108 °C).[9][16] Further purity analysis can be performed using techniques like HPLC or NMR.[18][19]

Mandatory Visualizations

Pinner_Reaction_Pathway Butyronitrile Butyronitrile (C₃H₇CN) Pinner_Salt Pinner Salt Intermediate (Ethyl Butyrimidate HCl) Butyronitrile->Pinner_Salt + EtOH, HCl (anhydrous) Butyramide Butyramide (Hydrolysis Impurity) Butyronitrile->Butyramide + H₂O (Trace) Butyramidine_HCl Butyramidine HCl (Product) Pinner_Salt->Butyramidine_HCl + NH₃ Ethyl_Butyrate Ethyl Butyrate (Hydrolysis Impurity) Pinner_Salt->Ethyl_Butyrate + H₂O (Trace)

Caption: Pinner reaction pathway for Butyramidine HCl synthesis.

Troubleshooting_Workflow Start Impure Product or Low Yield Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purification Review Purification Method Start->Check_Purification Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) Check_Reaction->Anhydrous Moisture Contamination? Temperature Verify Temperature Control (Low Temp for Pinner Salt) Check_Reaction->Temperature Incorrect Temp? Reagents Check Reagent Purity Check_Reaction->Reagents Impure Reagents? Recrystallization Optimize Recrystallization (Solvent System) Check_Purification->Recrystallization Crystallization Issues? Chromatography Consider Alternative Chromatography (Alumina, HILIC) Check_Purification->Chromatography Recrystallization Fails? End Pure Product Anhydrous->End Temperature->End Reagents->End Recrystallization->End Chromatography->End

Caption: Troubleshooting workflow for Butyramidine HCl purification.

Purification_Decision_Tree Start Crude Butyramidine HCl Impurity_Type What is the main impurity? Start->Impurity_Type NonPolar Non-polar (e.g., starting material) Impurity_Type->NonPolar Non-polar Polar Polar (e.g., Butyramide) Impurity_Type->Polar Polar / Similar Polarity Wash Wash/Triturate with non-polar solvent (e.g., Diethyl Ether) NonPolar->Wash Recrystallize Recrystallize from polar solvent / anti-solvent (e.g., IPA/Ether) Polar->Recrystallize Column If Recrystallization Fails: Use Alumina or HILIC Column Chromatography Recrystallize->Column Still Impure?

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Catalyst Choice for Reactions Involving Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst selection for reactions involving Butyramidine Hydrochloride, with a primary focus on its application in the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a useful reagent for organic synthesis, most commonly employed in the preparation of new pyrimidine derivatives.[1] It serves as a key building block in cyclization reactions to form various heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[2][3][4]

Q2: What types of catalysts are typically used in pyrimidine synthesis with amidines like this compound?

The synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds, often referred to as the Pinner synthesis, can be catalyzed by both Brønsted and Lewis acids.[5] The choice of catalyst is crucial and can significantly impact the reaction's success and yield.[6] Common catalysts include:

  • Brønsted Acids: Hydrochloric acid (HCl) is frequently used, often generated in situ from the amidine hydrochloride salt itself.[5]

  • Lewis Acids: A range of Lewis acids can be effective, and screening different options is recommended to find the optimal one for specific substrates.[6]

  • Bases: In many protocols, a base such as sodium ethoxide or potassium carbonate is crucial for promoting the desired cyclization while minimizing side reactions.[5][7]

Q3: How do I select the most appropriate catalyst for my specific reaction?

Catalyst selection depends on several factors, including the specific substrates being used, the desired reaction conditions, and the potential for side reactions. A good starting point is to screen a variety of catalysts to determine the most effective one for your particular system.[6] Consider the electronic and steric properties of your reactants as these can influence catalyst activity and selectivity.[8] For instance, electron-donating or withdrawing groups on the reactants can direct the cyclization pathway.[8]

Q4: What are the indicators of an inefficient or deactivated catalyst?

Low conversion of starting materials is a primary indicator of an inefficient catalyst.[5][7] You might observe a large amount of unreacted starting materials in your reaction mixture via monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If you are using a reusable catalyst, it may require regeneration to restore its activity.[5] In some cases, increasing the catalyst loading might improve the conversion rate.[6]

Troubleshooting Guide

This guide addresses common issues encountered during pyrimidine synthesis using this compound and provides potential solutions with a focus on catalyst optimization.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrates.[6]Screen different Brønsted or Lewis acid catalysts to find a more active one. Optimize the catalyst concentration.[6]
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.[5]Gradually increase the reaction temperature and monitor the progress by TLC.[5] Consider solvent-free conditions for reactions that are sluggish in solution.[6]
Poor Reactant Quality: The amidine may have hydrolyzed due to moisture.[7]Use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous reaction conditions.[7]
Formation of Side Products Incorrect Base Selection: The choice and amount of base can lead to side reactions.[7]Carefully select the base (e.g., sodium ethoxide) and ensure the correct stoichiometry to promote cyclization over side reactions.[7]
Self-Condensation of Reactants: The 1,3-dicarbonyl compound may undergo self-condensation.[7]This is often a competing reaction. Catalyst choice can influence the rates of the desired and undesired reactions. A thorough catalyst screen can help identify conditions that favor the desired product.
Formation of N-acylureas: In Biginelli-type reactions, N-acylureas can be a significant byproduct.[7]Careful control of reaction stoichiometry and catalyst can suppress the formation of these byproducts.[7] Recrystallization is often effective for their removal during purification.[5]
Reaction Stalls/Incomplete Conversion Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.If using a reusable catalyst, consider regeneration. For other catalysts, a fresh batch or a different catalyst might be necessary.[5]
Equilibrium Limitations: The reaction may be reversible under the current conditions.Consider removing a byproduct (e.g., water) to drive the reaction to completion.
Insoluble Intermediates: An intermediate in the reaction pathway might have low solubility in the chosen solvent, causing it to precipitate and halt the reaction.[6]Experiment with different solvent systems that have better solubilizing power for all components and intermediates.[6]

Quantitative Data on Catalyst Performance

The following table provides a general comparison of different catalyst types for pyrimidine synthesis. Optimal conditions and yields will vary depending on the specific substrates used.

Catalyst TypeExample Catalyst(s)Typical Loading (mol%)Common SolventsTemperature Range (°C)General Observations
Brønsted Acid HCl, H₂SO₄5 - 20Ethanol, Methanol25 - 80Often effective and inexpensive. The hydrochloride salt of the amidine can sometimes serve as the catalyst.[5]
Lewis Acid FeCl₃, ZnCl₂, Yb(OTf)₃1 - 10Acetonitrile, Dichloromethane25 - 100Can offer higher selectivity and yields for certain substrates.[9]
Base-mediated Sodium Ethoxide, K₂CO₃StoichiometricEthanol50 - 100Crucial for deprotonating the amidine hydrochloride and promoting cyclization.[5][7]
Heterogeneous Acidic Resins, ZeolitesVariesVarious50 - 150Allows for easier catalyst removal and recycling.

Experimental Protocols

General Protocol for Pyrimidine Synthesis using this compound

This protocol provides a general framework for the synthesis of a pyrimidine from a 1,3-dicarbonyl compound and this compound.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • This compound (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

  • Selected Catalyst (if different from the base or if screening is desired)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (10 mmol) and this compound (10 mmol) in anhydrous ethanol.

  • Under an inert atmosphere (e.g., nitrogen), add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[7]

  • If a separate catalyst is being screened, it should be added at this stage.

  • Heat the reaction mixture to reflux.[7]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7] Reaction times can vary from a few hours to overnight.[7]

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[7]

  • Remove the solvent under reduced pressure.[7]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[7]

Visualizations

Catalyst Selection and Optimization Workflow

G start Define Reaction: Butyramidine HCl + Substrate lit_review Literature Search: Similar Reactions & Catalysts start->lit_review catalyst_screen Initial Catalyst Screening (Brønsted, Lewis, Base) lit_review->catalyst_screen reaction_monitoring Monitor Reaction (TLC, HPLC, NMR) catalyst_screen->reaction_monitoring analysis Analyze Results: Yield, Purity, Side Products reaction_monitoring->analysis optimization Optimize Conditions: Concentration, Temp, Solvent analysis->optimization Suboptimal? scale_up Scale-up Reaction analysis->scale_up Optimal? optimization->catalyst_screen Re-screen end Final Protocol scale_up->end

Caption: Workflow for catalyst selection and optimization.

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst Screen new catalysts or increase loading check_catalyst->change_catalyst No check_purity Are reactants pure & anhydrous? check_conditions->check_purity Yes adjust_conditions Increase temperature or reaction time check_conditions->adjust_conditions No purify_reactants Purify reactants and ensure anhydrous conditions check_purity->purify_reactants No solution Improved Yield check_purity->solution Yes change_catalyst->start adjust_conditions->start purify_reactants->start

References

Technical Support Center: Butyramidine Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on Butyramidine hydrochloride reaction kinetics. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

Q2: What is the Arrhenius equation and how does it relate to the effect of temperature on reaction kinetics?

A2: The Arrhenius equation is a formula that describes the relationship between the rate constant of a chemical reaction (k), the absolute temperature (T), and the activation energy (Ea). The equation is given by:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor, which is related to the frequency and orientation of molecular collisions

  • Ea is the activation energy, the minimum energy required for a reaction to occur

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

This equation shows that the rate constant, and therefore the reaction rate, increases exponentially with temperature.[3][4]

Q3: What are the potential consequences of inadequate temperature control in my experiments with this compound?

A3: Inconsistent or incorrect temperature control can lead to several experimental issues, including:

  • Irreproducible results: Fluctuations in temperature can cause variations in reaction rates, making it difficult to obtain consistent data.[1]

  • Formation of side products: Higher temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of unwanted byproducts and reducing the yield of the desired product.[1]

  • Degradation of reactants or products: this compound or the products of its reactions may be thermally unstable and degrade at elevated temperatures.[1] The stability of hydrochloride salts can be affected by temperature, potentially leading to degradation.

Q4: Can this compound undergo hydrolysis, and how would temperature affect this?

A4: Amidines can undergo hydrolysis to form the corresponding amide and ammonia or an amine.[5] While specific studies on this compound hydrolysis are limited, it is a potential reaction, especially in aqueous solutions. The rate of hydrolysis of amidines is influenced by factors such as pH and temperature.[6][7] Generally, increasing the temperature will increase the rate of hydrolysis.[8] For instance, the hydrolysis of benzamidines has been shown to be temperature-dependent.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction is too slow or not proceeding. The reaction temperature may be too low, not providing sufficient energy to overcome the activation energy barrier.1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C).2. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, HPLC, NMR).3. Ensure the heating apparatus is calibrated and providing a stable temperature.[1]
Formation of significant unexpected side products. The reaction temperature might be too high, promoting alternative reaction pathways or causing product degradation.[1]1. Lower the reaction temperature to see if it selectively reduces the formation of the side product.2. Consider if the side product could be a result of thermal degradation of your starting material or product.3. Analyze the side product to understand its structure and potential formation mechanism.
Inconsistent reaction rates between experiments. Poor temperature control, leading to fluctuations in the actual reaction temperature.1. Use a calibrated thermometer or temperature probe placed directly in the reaction mixture for accurate monitoring.2. Employ a reliable heating/cooling system such as a thermostatically controlled oil bath or a cryostat for better temperature stability.[9]3. Ensure uniform heating by using adequate stirring to avoid temperature gradients within the reaction vessel.[1]
Product yield decreases after prolonged reaction time at elevated temperature. The product may be degrading at the reaction temperature.1. Perform a time-course study at the target temperature to identify the point of maximum yield before significant degradation occurs.2. Consider running the reaction at a lower temperature for a longer period.3. If possible, remove the product from the reaction mixture as it is formed.

Data Presentation

The following table provides a hypothetical summary of the effect of temperature on the rate constant of a reaction involving this compound. This is based on the general principle that the reaction rate often doubles with a 10°C increase in temperature and should be used as a guideline for experimental design. Actual values must be determined experimentally.

Temperature (°C)Temperature (K)1/T (K⁻¹)Hypothetical Rate Constant (k) (s⁻¹)ln(k)
25298.150.0033540.01-4.605
35308.150.0032450.02-3.912
45318.150.0031430.04-3.219
55328.150.0030470.08-2.526

Experimental Protocols

Protocol: Determining the Effect of Temperature on Reaction Kinetics

This protocol outlines a general method for studying the kinetics of a reaction involving this compound at different temperatures.

1. Materials and Equipment:

  • This compound

  • Other reactants and solvent

  • Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating bath)

  • Calibrated thermometer or temperature probe

  • Stirring apparatus (e.g., magnetic stir plate and stir bar)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, UV-Vis spectrophotometer, NMR spectrometer)

  • Quenching agent (if necessary)

  • Standard laboratory glassware and safety equipment

2. Procedure:

  • Preparation:

    • Prepare stock solutions of this compound and other reactants of known concentrations.

    • Set up the reaction vessel and ensure the temperature control system is stable at the desired initial temperature (e.g., 25°C).

  • Reaction Initiation:

    • Add the solvent and all reactants except one (the limiting reagent, if applicable) to the reaction vessel.

    • Allow the solution to equilibrate to the set temperature while stirring.

    • Initiate the reaction by adding the final reactant. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary to stop further reaction (e.g., by rapid cooling or adding a chemical quencher).

    • Analyze the concentration of a reactant or product in the aliquot using the chosen analytical method.

  • Data Collection:

    • Record the concentration data at each time point for the set temperature.

  • Varying the Temperature:

    • Repeat steps 2-4 for a range of different temperatures (e.g., in 10°C increments). Ensure the system is fully equilibrated at each new temperature before initiating the reaction.

  • Data Analysis:

    • For each temperature, plot the concentration of the reactant or product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Calculate the rate constant (k) at each temperature using the appropriate rate law for the reaction.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).[2]

    • From the slope of the Arrhenius plot (-Ea/R), calculate the activation energy (Ea) of the reaction.[3]

Visualizations

Experimental_Workflow A Prepare Reactant Solutions B Set and Equilibrate Reaction Temperature A->B C Initiate Reaction and Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Aliquots (e.g., HPLC, NMR) E->F G Record Concentration vs. Time Data F->G H Repeat for Different Temperatures G->H After one temperature run is complete I Calculate Rate Constants (k) G->I H->B For each new temperature J Construct Arrhenius Plot (ln(k) vs 1/T) I->J K Determine Activation Energy (Ea) J->K

Caption: A typical experimental workflow for studying reaction kinetics.

Troubleshooting_Workflow Start Problem Encountered (e.g., low yield, side products) CheckTemp Is the temperature stable and accurate? Start->CheckTemp TempTooLow Is the temperature too low? CheckTemp->TempTooLow No AdjustTempControl Improve temperature monitoring and control: - Calibrate thermometer - Use a thermostatic bath - Ensure proper stirring CheckTemp->AdjustTempControl Yes TempTooHigh Is the temperature too high? LowerTemp Lower the reaction temperature TempTooHigh->LowerTemp Yes CheckOther Investigate other factors: - Reactant purity - Solvent effects - pH TempTooHigh->CheckOther No TempTooLow->TempTooHigh No IncreaseTemp Increase the reaction temperature TempTooLow->IncreaseTemp Yes AdjustTempControl->Start Re-run experiment LowerTemp->Start Re-run experiment IncreaseTemp->Start Re-run experiment

Caption: A logical flow for troubleshooting temperature-related issues.

References

Technical Support Center: Managing Anhydrous Conditions for Butyramidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for successfully managing anhydrous conditions in reactions involving the hygroscopic reagent, Butyramidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with this compound?

A: Anhydrous conditions are crucial for several reasons. This compound is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can act as an unwanted reagent, potentially hydrolyzing starting materials, reacting with intermediates, or deactivating catalysts, leading to low yields and the formation of impurities. Many syntheses involving amidines, such as the Pinner reaction, explicitly require anhydrous conditions to proceed correctly.[2][3]

Q2: How can I identify if my this compound has been compromised by moisture?

A: The physical appearance of the reagent is a strong indicator. Fresh, dry this compound should be a crystalline powder. If it has absorbed significant moisture, it will tend to clump together or may even revert to a concentrated, syrupy aqueous solution.[4]

Q3: What is the proper way to store this compound to prevent moisture absorption?

A: To maintain its integrity, this compound should be stored in a tightly sealed container in a dark, inert atmosphere, such as under nitrogen or argon.[5][6] For long-term storage, keeping the container inside a desiccator containing a strong drying agent like Drierite® or phosphorus pentoxide is highly recommended.[7]

Q4: Can I dry this compound if it has been exposed to moisture?

A: Yes, it is possible to dry hygroscopic amine salts. One effective laboratory method is the azeotropic distillation with a non-polar solvent like toluene. This process involves heating the reagent in the solvent to boil off the water-toluene azeotrope, thereby removing the water.[4] Alternatively, drying under high vacuum in the presence of a strong desiccant can also be effective.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound under anhydrous conditions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Water may be present in the reagent, solvents, or glassware, or may have entered the system through a leak.1. Verify Solvent Dryness: Use a Karl-Fischer titrator to confirm the water content of your anhydrous solvent is within an acceptable range (typically <10-30 ppm).[8][9][10] 2. Ensure Reagent is Dry: Use freshly opened reagent or dry it prior to use (see FAQ Q4). 3. Check Apparatus: Ensure all glassware was rigorously oven-dried and assembled while hot, then cooled under a positive pressure of inert gas.[11][12] Check all joints and septa for potential leaks.
Reagent is Clumped or Syrupy Improper Storage/Handling: The reagent has absorbed significant atmospheric moisture.[4]1. Discard and Replace: For best results, use a new, unopened container of the reagent. 2. Dry the Reagent: If replacement is not an option, dry the material using an appropriate method like azeotropic distillation or drying under high vacuum.[4] 3. Improve Handling: Weigh and transfer the reagent quickly or, for highly sensitive reactions, perform these steps in a glovebox.[7]
Inconsistent Reaction Results Variable Atmospheric Conditions: Fluctuations in laboratory humidity can affect the amount of moisture introduced during reagent transfer and setup.1. Standardize Procedures: Follow a strict, consistent protocol for setting up all anhydrous reactions.[11] 2. Use a Glovebox or Glove Bag: For maximum reproducibility, handle all moisture-sensitive solids within a controlled inert atmosphere.[7] 3. Use High-Quality Anhydrous Solvents: Purchase commercially prepared anhydrous solvents packaged under inert gas with septum-sealed caps.[13]

Data Presentation: Drying Agent Efficiency

The choice of drying agent is critical for preparing anhydrous solvents. The following table summarizes the effectiveness of common desiccants.

Drying AgentSuitable ForTypical Residual H₂ONotes & Limitations
Molecular Sieves (3Å) Most solvents, especially polar aprotic (e.g., Acetonitrile, THF)< 10 ppmVery efficient and clean. Requires activation (heating under vacuum). Can take 12-72 hours for static drying.[1][9][14]
Calcium Hydride (CaH₂) ** Ethers, Hydrocarbons, HMPT~10-30 ppmReacts with water to produce H₂ gas (must be vented). Not suitable for acidic or protic solvents (alcohols, acids).[8][15]
Phosphorus Pentoxide (P₂O₅) Hydrocarbons, Acetonitrile< 10 ppmExtremely efficient but can cause solvent polymerization with acetone and some other solvents. Forms a syrupy layer that can coat unreacted agent.[8][9][14]
Sodium Sulfate (Na₂SO₄) General pre-drying, Ethers, Halogenated solvents~100-250 ppmHigh capacity but low efficiency; not for achieving "super-dry" conditions. Good for removing bulk water after an aqueous wash.[8][16]
Calcium Chloride (CaCl₂) **Ethers, Hydrocarbons~250 ppmFast-acting but forms complexes with alcohols, amines, and some carbonyl compounds. Not a high-efficiency agent.[8][16]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF) using Sodium/Benzophenone

This protocol describes a classic method for producing highly anhydrous, oxygen-free THF suitable for sensitive reactions.

Materials:

  • Pre-dried THF (e.g., stored over 3Å molecular sieves)

  • Sodium metal (chunks or wire)

  • Benzophenone

  • Inert gas supply (Argon or Nitrogen)

  • Solvent still apparatus

Procedure:

  • Pre-drying: Ensure the starting THF has been pre-dried over a less reactive agent like anhydrous calcium sulfate or 3Å molecular sieves to remove the bulk of the water.[8][9]

  • Apparatus Setup: Assemble the solvent still under a positive pressure of inert gas. The flask should contain a stir bar.

  • Addition of Reagents: To the still pot containing pre-dried THF, add a small amount of benzophenone (~1 g/L) and sodium metal (~2-3 g/L).

  • Reflux: Heat the mixture to reflux under a gentle flow of inert gas.

  • Color Indicator: As the solvent dries, the solution will turn a deep blue or purple color. This indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. The absence of this color indicates that more drying agent or reflux time is needed.

  • Distillation and Collection: Once the deep blue/purple color persists, the THF can be distilled directly into the reaction flask, which should also be under an inert atmosphere.

  • Storage: The still can be maintained under a positive pressure of inert gas for an extended period, providing a continuous source of dry solvent.

Safety Note: Sodium metal is highly reactive with water and can cause fires.[8] This procedure should only be performed by trained personnel with appropriate safety precautions in place.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Septum & Balloon Technique)

This protocol is a convenient method for running smaller-scale, moisture-sensitive reactions without a full Schlenk line.[11]

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septum

  • Inert gas supply (balloon filled with Argon or Nitrogen)

  • Syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Dry the reaction flask and stir bar in an oven (>120 °C) for several hours and allow it to cool to room temperature in a desiccator.

  • Inert Gas Purge: Quickly fit the flask with a rubber septum, insert an inlet needle attached to the inert gas supply (balloon), and an outlet "bleed" needle.[11] Flush the flask with the inert gas for 5-10 minutes to displace all air and atmospheric moisture.[11]

  • Adding Solids: If adding a solid reagent like this compound, it is best to add it to the flask before the inert gas purge.[11]

  • Adding Solvents and Liquids: Remove the bleed needle to create a positive pressure. Using a dry, inert-gas-flushed syringe, pierce the septum and add the required volume of anhydrous solvent.[11][17] Liquid reagents are added in the same manner.

  • Maintaining Atmosphere: Leave the inert gas balloon attached to the flask via a needle through the septum for the duration of the reaction. This maintains a slight positive pressure, preventing air from entering the system.[17]

  • Reagent Addition/Sampling: Further additions or sampling can be performed via syringe through the septum. To prevent creating a vacuum, it is good practice to first draw some of the inert gas from the flask's headspace into the syringe before drawing up the liquid.

Visual Guides & Workflows

Anhydrous_Reaction_Workflow A Dry Glassware (Oven >120°C) B Assemble Apparatus (While Hot) A->B Cool in Desiccator C Purge with Inert Gas (N₂ or Ar) B->C Cool under Inert Gas D Add Anhydrous Solvent (via Syringe) C->D E Add Reagents (e.g., Butyramidine HCl) D->E F Begin Reaction (Maintain Positive Pressure) E->F

Caption: Experimental workflow for setting up an anhydrous reaction.

Troubleshooting_Anhydrous_Reaction start Low or No Yield in Reaction q1 Was solvent verified to be anhydrous? start->q1 a1_yes Was reagent handled under inert gas? q1->a1_yes Yes a1_no Dry or replace solvent. Verify with Karl-Fischer. q1->a1_no No q2 Are all glassware joints and septa properly sealed? a1_yes->q2 Yes a2_no Improve handling technique. Use a glovebox. a1_yes->a2_no No a2_yes Consider alternative reaction issues. q2->a2_yes Yes a3_no Reseal all connections. Check for leaks. q2->a3_no No

Caption: Troubleshooting logic for a failed anhydrous reaction.

References

Why is my Butyramidine hydrochloride reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butyramidine hydrochloride synthesis. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis process, particularly when the reaction does not proceed to completion.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my this compound synthesis failing to start or showing no conversion of the starting material (butyronitrile)?

Answer:

Failure to initiate the reaction, which is typically a Pinner reaction, is almost always due to improper reaction setup and conditions. The first step, formation of the ethyl butyrimidate hydrochloride intermediate (Pinner salt), is highly sensitive. Here are the most common causes:

  • Presence of Water: The Pinner reaction requires strictly anhydrous (water-free) conditions.[1][2] Any moisture can lead to the hydrolysis of the highly reactive Pinner salt intermediate back to a butyrate ester or decomposition of the starting materials.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Ineffective Acid Catalyst: The reaction is catalyzed by a strong acid, traditionally anhydrous hydrogen chloride (HCl) gas.[4][5] If you are preparing your own alcoholic HCl solution, ensure the alcohol is anhydrous and saturated with dry HCl gas. Using aqueous HCl will introduce water and prevent the desired reaction.

  • Low Reagent Purity: The purity of your butyronitrile and alcohol (typically ethanol) is crucial. Impurities can interfere with the reaction.

  • Incorrect Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent its decomposition.[3][6] If the temperature is too high, the unstable intermediate can degrade.[3]

Question 2: My reaction is proceeding, but the final yield of this compound is very low. What are the likely causes?

Answer:

Low yields can result from issues in either the first (Pinner salt formation) or second (ammonolysis) stage of the reaction.

Stage 1: Pinner Salt Formation Issues

  • Incomplete Reaction: Insufficient reaction time or inadequate HCl catalyst can lead to incomplete conversion of the butyronitrile.

  • Intermediate Decomposition: As mentioned, the Pinner salt is thermodynamically unstable.[3][6] Allowing the reaction temperature to rise significantly or extending the reaction time unnecessarily can lead to its rearrangement into N-ethylbutyramide and ethyl chloride.[3]

Stage 2: Ammonolysis Issues

  • Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine requires an excess of ammonia.[1][2] Ensure you are using a sufficient excess of either anhydrous ammonia gas or a concentrated solution of ammonia in an anhydrous alcohol.

  • Hydrolysis Side Reaction: If any water is present during the work-up or ammonolysis, the Pinner salt will preferentially hydrolyze to form ethyl butyrate, significantly reducing the yield of the desired amidine.[3]

  • Improper pH Control: During the ammonolysis step, the pH needs to be sufficiently basic to favor the formation of the amidine. It is common to purge the reaction mixture with ammonia gas until the pH is ≥ 8.[1]

Data Presentation: Optimizing Reaction Conditions

The successful synthesis of this compound via the Pinner reaction depends on careful control of key parameters in both steps. The following tables summarize typical conditions.

Table 1: Step 1 - Ethyl Butyrimidate HCl (Pinner Salt) Formation

ParameterRecommended ConditionRationale & Notes
Reactants Butyronitrile, Anhydrous EthanolEthanol is the most common alcohol used.
Catalyst Anhydrous Hydrogen Chloride (HCl)Typically bubbled through the alcohol solvent to saturation.[1][2]
Solvent Anhydrous Ethanol / Diethyl EtherThe reaction is often run in a mixture or in the alcohol itself.[5][6]
Temperature 0 °C to Room TemperatureLow temperature is critical to prevent intermediate decomposition.[3][6]
Reaction Time 12 - 48 hoursThe Pinner salt often precipitates as a crystalline solid.[4][7]

Table 2: Step 2 - Ammonolysis to this compound

ParameterRecommended ConditionRationale & Notes
Reactant Ethyl Butyrimidate HCl (Pinner Salt)The crude intermediate from Step 1 is typically used directly.[3]
Reagent Anhydrous Ammonia (gas or solution)A significant excess is required to drive the reaction to completion.[7]
Solvent Anhydrous EthanolThe reaction is often performed in the same pot.
Temperature 0 °C to 30 °CThe reaction can be exothermic; cooling may be necessary.[1]
pH ≥ 8Ensure the mixture is basic for efficient amidine formation.[1]
Reaction Time 10 - 24 hoursMonitor by TLC or HPLC for disappearance of the intermediate.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Ethanolic HCl

  • Assemble a gas generation apparatus to produce dry HCl gas (e.g., from NaCl and concentrated H₂SO₄) with a drying tube (containing CaCl₂ or Drierite).

  • Take a pre-weighed, oven-dried flask containing a magnetic stir bar and add the required volume of anhydrous ethanol (e.g., 200 proof).

  • Cool the ethanol to 0 °C in an ice bath.

  • Bubble the dry HCl gas through the cold, stirring ethanol.

  • Periodically remove the flask (sealing it temporarily) and re-weigh it to determine the mass of HCl absorbed. Continue until the desired concentration is reached (e.g., 15-20% w/w).

  • Store the solution tightly sealed at low temperature and protect it from moisture.

Protocol 2: Synthesis of this compound

  • Pinner Salt Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and drying tube, add butyronitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a saturated solution of anhydrous ethanolic HCl (1.5 eq) while maintaining the temperature below 5 °C.

  • After the addition is complete, seal the flask and let it stand at 0-4 °C for 24-48 hours. A white crystalline precipitate of the Pinner salt should form.

  • Ammonolysis: Cool the reaction mixture (containing the precipitated Pinner salt) to 0 °C.

  • Bubble anhydrous ammonia gas through the stirred suspension until the pH of the solution is ≥ 8. Alternatively, add a freshly prepared, concentrated solution of ammonia in anhydrous ethanol in excess.[7]

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC or HPLC until the Pinner salt is consumed.

  • Upon completion, filter the mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization (e.g., from an ethanol/ether mixture).

Visual Guides: Pathways and Troubleshooting

Diagram 1: Pinner Reaction Pathway for Butyramidine Synthesis

Pinner_Reaction Butyronitrile Butyronitrile Pinner_Salt Ethyl Butyrimidate HCl (Pinner Salt) Butyronitrile->Pinner_Salt + Anhydrous EtOH + Dry HCl Gas (Step 1) Butyramidine Butyramidine HCl Pinner_Salt->Butyramidine + Anhydrous NH₃ (Step 2)

Caption: The two-step Pinner reaction pathway.

Diagram 2: Troubleshooting Workflow for Incomplete Reaction

Troubleshooting_Workflow Start Reaction Not Going to Completion? Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Dry_Reagents ACTION: Oven-dry glassware. Use anhydrous solvents. Check_Moisture->Dry_Reagents No Check_Acid Is the HCl catalyst active and anhydrous? Check_Moisture->Check_Acid Yes Dry_Reagents->Check_Acid Prep_HCl ACTION: Prepare fresh, dry ethanolic HCl. Check_Acid->Prep_HCl No Check_Temp Was Step 1 temperature kept low (0-5 °C)? Check_Acid->Check_Temp Yes Prep_HCl->Check_Temp Control_Temp ACTION: Maintain ice bath cooling during Step 1. Check_Temp->Control_Temp No Check_Ammonia Was excess anhydrous ammonia used in Step 2? Check_Temp->Check_Ammonia Yes Control_Temp->Check_Ammonia Add_Ammonia ACTION: Add more anhydrous NH₃. Ensure pH is basic. Check_Ammonia->Add_Ammonia No Success Reaction should proceed. Check_Ammonia->Success Yes Add_Ammonia->Success

Caption: A logical workflow for diagnosing reaction failures.

Diagram 3: Common Pinner Reaction Side Pathways

Side_Reactions Pinner_Salt Pinner Salt Intermediate Desired_Product Butyramidine HCl (Desired Product) Pinner_Salt->Desired_Product + NH₃ (Anhydrous) Ester Ethyl Butyrate (Side Product) Pinner_Salt->Ester + H₂O (Trace Moisture) Amide N-Ethylbutyramide (Side Product) Pinner_Salt->Amide High Temperature (Rearrangement) Orthoester Orthoester (Side Product) Pinner_Salt->Orthoester + Excess EtOH (Step 2)

Caption: Competing reactions that lower the final product yield.

References

Technical Support Center: Purification of Pyrimidines Synthesized from Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrimidines synthesized using butyramidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrimidines synthesized from this compound?

A1: The most common and effective techniques for purifying pyrimidine derivatives are recrystallization, column chromatography over silica gel, and preparative high-performance liquid chromatography (HPLC).[1] The choice of method depends on the physical state of the pyrimidine (solid or oil), the nature of the impurities, and the desired final purity.

Q2: What specific impurities might I encounter when using this compound in my pyrimidine synthesis?

A2: While specific impurities can vary based on the other reactants and reaction conditions, you might encounter the following when using this compound:

  • Unreacted this compound: This starting material may remain if the reaction does not go to completion.

  • By-products from Butyramidine: Depending on the reaction temperature and pH, butyramidine could potentially hydrolyze or undergo other side reactions.

  • Side-products from the Condensation Reaction: Incomplete cyclization or alternative reaction pathways can lead to various impurities.[1]

  • Excess Reagents and Catalysts: Other reactants, catalysts, or bases used in the synthesis will need to be removed.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude reaction mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can assess the separation and identify the fractions containing the pure pyrimidine product. For higher-resolution analysis, analytical HPLC can be used to check the purity of your fractions.[1]

Q4: My pyrimidine product is a salt. How does this affect purification?

A4: If your synthesized pyrimidine is a hydrochloride salt, its solubility characteristics will be different from the free base. It will likely have higher solubility in polar solvents. For purification by column chromatography, it may be necessary to neutralize the salt to the free base before loading it onto the silica gel column to avoid streaking and ensure good separation. This can be done by a basic work-up of the reaction mixture before purification.

Troubleshooting Guides

Recrystallization

Q1: My pyrimidine compound is not dissolving in the chosen recrystallization solvent, even when heated. What should I do?

A1: This indicates poor solubility. You can try using a two-solvent system. Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is soluble) and then add a hot "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the hot "good" solvent to clarify the solution before allowing it to cool slowly.[1]

Q2: My pyrimidine product precipitates out of the solution too quickly as an oil or amorphous solid instead of forming crystals. How can I fix this?

A2: Rapid precipitation is often due to a high degree of supersaturation or a steep temperature gradient. To encourage crystal growth, ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a more viscous solvent or a solvent in which your compound has slightly higher solubility at room temperature can also help. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Q3: After recrystallization, my product still shows impurities by TLC or NMR. What are the next steps?

A3: If a single recrystallization is insufficient, you can try a second recrystallization with a different solvent system. If the impurities have a very similar solubility profile to your product, recrystallization may not be effective. In this case, a more powerful purification technique like column chromatography is recommended.[1]

Column Chromatography

Q1: I'm having trouble separating my pyrimidine from a closely related impurity on a silica gel column. How can I improve the separation?

A1: To improve separation, you can try the following:

  • Optimize the Solvent System: Use a less polar solvent system to increase the retention time of your compounds on the column, which may improve separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Change the Stationary Phase: If your compound or impurities are basic, silica gel (which is acidic) might not be ideal. Consider using neutral or basic alumina as the stationary phase.

  • Dry Loading: For compounds that are not very soluble in the eluent, you can pre-adsorb your crude material onto a small amount of silica gel and load it onto the column as a solid.[1]

Q2: My pyrimidine compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking is often caused by overloading the column or strong interactions between your compound and the stationary phase. This can be an issue with basic compounds like pyrimidines on acidic silica gel. To address this:

  • Reduce the Amount of Sample: Load a smaller amount of your crude material onto the column.

  • Modify the Mobile Phase: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: I suspect my pyrimidine is decomposing on the silica gel column. What can I do?

A3: Some compounds are unstable on silica gel. If you suspect decomposition, you can try using a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine before loading your sample. A faster purification method like a quick filtration through a plug of silica or preparative HPLC might also be better suited.

Preparative HPLC

Q1: How do I choose the right column and mobile phase for preparative HPLC purification of my pyrimidine?

A1: The choice of column and mobile phase is typically determined by first developing a method on an analytical HPLC system.[1] For most pyrimidines, a C18 reversed-phase column is a good starting point.[2] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[3]

Q2: My collected fractions from preparative HPLC contain the desired product, but it is not as pure as expected. What could be the problem?

A2: This could be due to several factors:

  • Poor Separation: The separation on the preparative column may not be as good as on the analytical column. You may need to optimize the gradient or flow rate.

  • Overloading: Injecting too much sample can lead to broad peaks and poor separation.

  • Fraction Collection: The timing of fraction collection might be off. Ensure your fraction collector is properly calibrated to collect only the peak of interest.

Q3: How do I remove the HPLC solvent from my purified pyrimidine?

A3: The most common method for removing the mobile phase from collected fractions is rotary evaporation. If your compound is not volatile, this is an efficient method. For water-rich fractions containing non-volatile compounds, lyophilization (freeze-drying) is a good alternative to obtain the final purified product as a solid.[1]

Quantitative Data

Quantitative data for the purification of pyrimidines can vary significantly depending on the specific compound, the scale of the reaction, and the chosen purification method. The following table provides a general overview of what might be expected.

Purification TechniqueTypical RecoveryTypical Final PurityNotes
Recrystallization50-90%>98%Highly dependent on the solubility profile of the compound and impurities.
Column Chromatography60-95%>95%Recovery can be lower for difficult separations.
Preparative HPLC>80%>99%Generally provides the highest purity but may be less suitable for large quantities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and water.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude pyrimidine solid. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities.[1] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a compact and level bed.

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column ("dry loading").[1]

  • Elution: Add the eluent to the top of the column and apply positive pressure to maintain a steady flow.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified pyrimidine.

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with an additive like 0.1% formic acid).[1]

  • Sample Preparation: Dissolve the partially purified pyrimidine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly. Inject the sample onto the preparative HPLC system.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase by rotary evaporation or lyophilization to obtain the final purified product.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification butyramidine Butyramidine Hydrochloride reaction Reaction butyramidine->reaction other_reactants Other Reactants (e.g., 1,3-dicarbonyl) other_reactants->reaction crude_product Crude Product Mixture reaction->crude_product purification_step Purification (Recrystallization, Column, or HPLC) crude_product->purification_step pure_fractions Pure Fractions purification_step->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product Pure Pyrimidine Product solvent_removal->pure_product

Caption: Experimental workflow for pyrimidine synthesis and purification.

troubleshooting_workflow start Purification Problem Identified check_tlc Analyze Crude and Purified Samples by TLC/HPLC start->check_tlc identify_issue Identify Nature of Impurity (Polar, Non-polar, Baseline) check_tlc->identify_issue select_method Select Appropriate Purification Method identify_issue->select_method recrystallization Recrystallization select_method->recrystallization column Column Chromatography select_method->column hplc Preparative HPLC select_method->hplc optimize Optimize Conditions (Solvent, Gradient, etc.) recrystallization->optimize column->optimize hplc->optimize repurify Re-purify optimize->repurify final_product Pure Product repurify->final_product

Caption: Troubleshooting workflow for purification issues.

logical_relationship problem Problem Streaking in Column Chromatography causes Potential Causes 1. Sample Overload 2. Acidic Silica with Basic Pyrimidine 3. Unreacted Butyramidine HCl problem:p->causes:c leads to solutions Solutions 1. Reduce Sample Load 2. Add Triethylamine to Eluent 3. Neutralize Crude Product Before Purification causes:c->solutions:s suggests

Caption: Logical relationship for a purification problem.

References

Overcoming solubility issues with Butyramidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Butyramidine hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a salt and, as such, exhibits polarity. It is described as being slightly soluble in polar protic solvents like water and methanol, and insoluble in non-polar aprotic solvents such as acetone.[1][2][3] Its hygroscopic nature indicates an affinity for water.[1] The free base form, butyramidine, is expected to have better solubility in a broader range of organic solvents.[4]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of many salts.

  • Use a co-solvent: Adding a small amount of a polar protic solvent in which the salt has better solubility, such as methanol or ethanol, to your reaction mixture can aid in dissolution.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.

  • Convert to the free base: For reactions in non-polar organic solvents, it may be necessary to convert the hydrochloride salt to the free base form. This can be achieved by treating a suspension of the salt with a mild inorganic base (e.g., sodium carbonate or potassium carbonate), followed by extraction of the free base into an organic solvent.

Q3: Can I use this compound directly in a reaction with a base?

A3: Yes, it is common practice to use the hydrochloride salt directly in a reaction that employs a base. The base will neutralize the hydrochloride, forming the free base in situ. This approach is often preferred as the hydrochloride salt is typically more stable and easier to handle than the free base. Ensure you use at least one equivalent of base to neutralize the HCl salt in addition to the amount required for your reaction.

Q4: What solvents are typically used for reactions involving this compound, such as pyrimidine synthesis?

A4: While specific protocols for this compound are not abundant in the literature, analogous reactions for pyrimidine synthesis using other amidinium salts often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, or alcohols like ethanol.[5] The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution during the reaction. The reaction temperature has decreased, or the solvent polarity has changed due to the addition of other reagents.Try running the reaction at a slightly elevated temperature. If possible, choose a solvent system in which all components remain soluble throughout the reaction.
The reaction is sluggish or incomplete, and I suspect poor solubility is the cause. The concentration of dissolved this compound is too low for an effective reaction rate.Consider using a more polar solvent or a co-solvent system to increase the concentration of the dissolved reactant. Alternatively, converting to the free base prior to the reaction might be necessary if a non-polar solvent is required.
I have converted the hydrochloride salt to the free base, but now I have issues with stability or handling. The free base of an amidine can be less stable and potentially hygroscopic or oily, making it difficult to handle and weigh accurately.It is often best to generate the free base immediately before use and handle it under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Solubility Data

Solvent Solubility (at 25 °C)
WaterSlightly Soluble
MethanolSlightly Soluble
EthanolSparingly Soluble to Slightly Soluble
N,N-Dimethylformamide (DMF)Likely Soluble (based on use in similar reactions)
AcetonitrileSparingly Soluble
AcetoneInsoluble
DichloromethaneInsoluble
HexaneInsoluble

Experimental Protocols

Representative Protocol: Synthesis of a Pyrimidine Derivative

This protocol is a general representation of how this compound might be used in a pyrimidine synthesis and is adapted from procedures for similar amidines.[5]

Reaction: Condensation of a 1,3-dicarbonyl compound with this compound.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium ethoxide (2.5 mmol)

  • Anhydrous ethanol (10 mL)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound.

  • Stir the mixture for 15 minutes at room temperature.

  • Add this compound in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute aqueous acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sodium Ethoxide in Anhydrous Ethanol add_dicarbonyl Add 1,3-Dicarbonyl Compound start->add_dicarbonyl stir1 Stir for 15 min at RT add_dicarbonyl->stir1 add_butyramidine Add Butyramidine HCl stir1->add_butyramidine reflux Heat to Reflux add_butyramidine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with Acid cool->neutralize concentrate Remove Solvent neutralize->concentrate extract Extract with Organic Solvent concentrate->extract purify Purify Product extract->purify

Caption: Workflow for a representative pyrimidine synthesis.

troubleshooting_workflow start Solubility Issue with Butyramidine HCl check_solvent Is the solvent polar? start->check_solvent use_polar Switch to a more polar solvent (e.g., MeOH, EtOH, DMF) check_solvent->use_polar No cosolvent Add a polar co-solvent check_solvent->cosolvent Yes increase_temp Increase reaction temperature cosolvent->increase_temp sonicate Apply sonication increase_temp->sonicate convert_freebase Convert to free base with a mild base sonicate->convert_freebase

Caption: Troubleshooting workflow for solubility issues.

References

Identifying and minimizing byproducts in Butyramidine hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Butyramidine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Pinner reaction, which is a common and established method for amidine synthesis.[1][2][3]

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Here are the primary causes and troubleshooting steps:

    • Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can react with the intermediate Pinner salt to form butyrate esters as a byproduct, thus reducing the yield of the desired amidine.[1][4]

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2][4]

    • Suboptimal Temperature Control: The intermediate imino ester hydrochloride (Pinner salt) is thermally unstable.[2] Elevated temperatures can lead to its decomposition or rearrangement into N-substituted amides and alkyl chlorides, which are common byproducts.

      • Solution: Maintain a low temperature, typically 0-5 °C, during the formation of the Pinner salt.[2] Careful monitoring and control of the reaction temperature are crucial for maximizing the yield of the intermediate.

    • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

      • Solution: Ensure a sufficient reaction time for both steps of the Pinner synthesis. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.

Issue 2: Presence of Significant Byproducts in the Final Product

  • Question: My final this compound product is contaminated with significant impurities. How can I identify and minimize these byproducts?

  • Answer: The presence of byproducts is a common issue. The main byproducts in this compound synthesis are typically ethyl butyrate and N-butyrylbutyramide.

    • Ethyl Butyrate Formation: This byproduct arises from the reaction of the Pinner salt intermediate with any residual water in the reaction mixture.[1]

      • Minimization: As mentioned previously, stringent anhydrous conditions are the most effective way to prevent the formation of this ester byproduct.[2][4]

    • Orthoester Formation: The use of excess alcohol can lead to the formation of an orthoester.[1][4]

      • Minimization: Use a stoichiometric amount of the alcohol relative to the nitrile.

    • Amide Formation: Rearrangement of the imidate hydrochloride at higher temperatures can lead to the formation of N-substituted amides.[2]

      • Minimization: Strict temperature control at low temperatures (0-5 °C) is essential to prevent this side reaction.[2]

    • Identification: Byproducts can be identified and quantified using analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and impurities.[5]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, aiding in their identification.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of both the desired product and any significant byproducts.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

  • Answer: Purification of this compound typically involves crystallization and washing.

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then allow it to cool slowly to induce crystallization. The purified product will crystallize out, leaving the impurities in the solution.

    • Washing: The filtered crystals should be washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any residual soluble impurities.

    • Extraction: In cases of significant impurities, an acid-base extraction may be employed. The amidine can be converted to its free base, extracted into an organic solvent, and then converted back to the hydrochloride salt by treatment with HCl.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it used for this compound synthesis?

A1: The Pinner reaction is an acid-catalyzed reaction of a nitrile (butyronitrile) with an alcohol to form an imino ester salt, known as a Pinner salt.[1][7] This intermediate is then reacted with ammonia to produce the corresponding amidine (butyramidine).[4] It is a classical and reliable method for synthesizing amidines.[2]

Q2: What are the critical parameters to control during the Pinner synthesis of this compound?

A2: The most critical parameters are:

  • Anhydrous Conditions: To prevent the formation of ester byproducts.[2][4]

  • Low Temperature: To prevent the decomposition and rearrangement of the unstable Pinner salt intermediate.[2]

  • Stoichiometry of Reactants: Particularly the ratio of alcohol to nitrile to avoid orthoester formation.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity can be confirmed using a combination of analytical methods:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Chromatographic Methods:

    • HPLC: To determine the purity by separating and quantifying the main product and any impurities.[8]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Formation Conditions.

Byproduct NameChemical FormulaFormation ConditionMethod of Minimization
Ethyl ButyrateC₆H₁₂O₂Presence of waterStrict anhydrous conditions
ButyramideC₄H₉NOHigh temperatureMaintain low reaction temperature (0-5 °C)
Ethyl OrthobutyrateC₁₀H₂₂O₃Excess ethanolUse stoichiometric amount of ethanol

Table 2: Recommended Analytical Methods for Quality Control.

Analytical MethodPurposeKey Parameters to Analyze
HPLCPurity assessment and quantification of byproductsPeak area percentage of the main product and impurities
LC-MSIdentification of unknown byproductsMolecular weight and fragmentation pattern of impurities
¹H NMRStructural confirmation and purity estimationChemical shifts, integration, and presence of impurity signals
Melting PointPreliminary purity assessmentComparison with the literature value

Experimental Protocols

Key Experiment: Synthesis of this compound via the Pinner Reaction

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Butyronitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Formation of the Pinner Salt (Ethyl Butyrimidate Hydrochloride):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • In the flask, combine equimolar amounts of butyronitrile and anhydrous ethanol in anhydrous diethyl ether as the solvent.

    • Cool the mixture to 0 °C using an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0 °C.

    • Continue the addition of HCl until the reaction is complete (monitor by TLC or disappearance of the nitrile peak in IR).

    • The Pinner salt will precipitate out of the solution as a white solid.

  • Formation of this compound (Ammonolysis):

    • Collect the precipitated Pinner salt by filtration under anhydrous conditions.

    • Wash the salt with cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Suspend the Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

    • Cool the suspension to 0 °C.

    • Bubble dry ammonia gas through the stirred suspension.

    • The reaction is typically exothermic, so maintain the temperature at 0-5 °C.

    • Continue the ammonolysis until the reaction is complete.

  • Isolation and Purification:

    • The byproduct, ammonium chloride, will precipitate from the reaction mixture. Remove it by filtration.

    • The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/ether mixture) to obtain the purified product.

    • Dry the purified crystals under vacuum.

Visualizations

Pinner_Reaction_Workflow Start Butyronitrile + Anhydrous Ethanol Pinner_Salt Ethyl Butyrimidate Hydrochloride (Pinner Salt) Start->Pinner_Salt Dry HCl, 0°C Anhydrous Ether Ammonolysis Ammonolysis with NH3 Pinner_Salt->Ammonolysis Anhydrous Ethanol, 0-5°C Byproduct1 Ethyl Butyrate Pinner_Salt->Byproduct1 H2O Byproduct2 Butyramide Pinner_Salt->Byproduct2 High Temp. Product This compound Ammonolysis->Product Byproduct_Formation_Pathways Pinner_Salt Pinner Salt Intermediate Desired_Reaction Desired Reaction with NH3 Pinner_Salt->Desired_Reaction Byproduct_Reaction1 Reaction with H2O Pinner_Salt->Byproduct_Reaction1 Byproduct_Reaction2 Thermal Decomposition Pinner_Salt->Byproduct_Reaction2 Product Butyramidine HCl Desired_Reaction->Product Byproduct1 Ethyl Butyrate Byproduct_Reaction1->Byproduct1 Byproduct2 Butyramide Byproduct_Reaction2->Byproduct2 Troubleshooting_Logic Problem Low Yield or Impure Product Check_Water Check for Water Contamination Problem->Check_Water Check_Temp Verify Temperature Control Problem->Check_Temp Check_Stoichiometry Review Reactant Stoichiometry Problem->Check_Stoichiometry Solution_Water Use Anhydrous Reagents/Solvents Check_Water->Solution_Water If water is present Solution_Temp Maintain 0-5°C Check_Temp->Solution_Temp If temperature is high Solution_Stoichiometry Use Correct Molar Ratios Check_Stoichiometry->Solution_Stoichiometry If ratios are incorrect

References

Technical Support Center: Butyramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound Butyramidine hydrochloride, including troubleshooting common issues and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound (CAS No: 3020-81-3) is a chemical reagent used in organic synthesis, particularly in the preparation of pyrimidine derivatives.[1] Its hydrochloride salt form, while enhancing solubility, makes it prone to absorbing moisture from the atmosphere. This tendency, known as hygroscopicity, is common for many hydrochloride salts as the chloride ion can facilitate hydrogen bonding with water molecules.[2]

Q2: How should I properly store this compound to minimize moisture absorption?

Proper storage is critical to maintain the integrity of the compound. It should be stored under the following conditions:

  • Airtight Container: Keep the container tightly closed when not in use.[3][4][5] Parafilm can be used to create a better seal on screw-top jars.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen.[4][6]

  • Dry Environment: A desiccator with a suitable desiccant (e.g., silica gel) is highly recommended.[7]

  • Consistent Temperature: Store at room temperature in a cool, dark, and well-ventilated place.[4][5][6][8]

Q3: What are the visible signs that my this compound has absorbed moisture?

This compound is typically an off-white solid or powder.[1][8] Signs of moisture absorption include:

  • Clumping or Caking: The powder loses its free-flowing nature and forms clumps.

  • Stickiness: The compound may become sticky or paste-like.

  • Change in Appearance: It may appear wet or translucent instead of opaque and powdery.

Q4: Can I still use the compound if it has absorbed moisture?

Using this compound that has absorbed water is not recommended as it can lead to significant experimental errors. The added water changes the compound's effective concentration, leading to inaccurate measurements and poor reproducibility. If you must use it, drying the compound under a vacuum may be possible, but its purity should be re-verified.

Troubleshooting Guide

Problem: Inconsistent experimental results or reaction failures.

  • Possible Cause: Moisture contamination of this compound. The presence of water can alter reaction stoichiometry and kinetics.

  • Solution: Always use freshly opened or properly stored this compound. Handle the compound rapidly in a low-humidity environment, such as a glove box or under a nitrogen blanket, to minimize exposure to air.

Problem: The compound is difficult to weigh accurately due to clumping.

  • Possible Cause: The compound has already been exposed to atmospheric moisture.

  • Solution: If possible, use a fresh, unopened container. If not, attempt to break up the clumps inside a desiccator or glove box before weighing. Weighing should be done as quickly as possible. Consider preparing a stock solution in a dry solvent and using volumetric measurements for subsequent experiments.

Problem: The powder sticks to spatulas and weighing paper.

  • Possible Cause: Static electricity and/or moisture absorption creating adhesion.

  • Solution: Use anti-static weighing boats. Handle the compound in a controlled, low-humidity environment. Ensure all tools are clean and dry before use.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue / RecommendationSource(s)
Molecular Formula C₄H₁₁ClN₂[1][6][9]
Molecular Weight 122.6 g/mol [6][9][10]
Appearance Off-White Solid[1][8]
Melting Point 107-108 °C[1][6][9]
Solubility Slightly soluble in Water and Methanol.[1][8] Insoluble in Acetone.[8]
Storage Conditions Room temperature, in a dark place, under an inert atmosphere.[1][6][8][9]

Experimental Protocols

Protocol: Preparation of a Stock Solution in Anhydrous Solvent

This protocol describes the preparation of a stock solution, a common procedure that minimizes the need for repeated weighing of the hygroscopic solid.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Methanol, ensure it is from a freshly opened bottle or properly dried)

  • Sterile, amber glass vial with a septum-sealed cap

  • Syringes and needles

  • Glove box or a balance in a low-humidity, controlled environment

Procedure:

  • Environment Setup: Perform all manipulations inside a glove box or a controlled-humidity chamber to minimize moisture exposure.

  • Weighing: Quickly and accurately weigh the desired amount of this compound and transfer it to the sterile amber vial.

  • Solvent Addition: Using a dry syringe, carefully add the calculated volume of anhydrous solvent to the vial.

  • Dissolution: Immediately seal the vial with the septum cap. Mix by vortexing or sonicating until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at the recommended temperature (e.g., -20°C), protected from light.[11] Aliquoting the solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles and minimize contamination risk.[11]

  • Usage: When needed, withdraw the required volume of the solution using a syringe through the septum.

Visualizations

The following diagrams illustrate key workflows for handling and troubleshooting this compound.

G cluster_storage Storage cluster_handling Handling & Weighing storage_start Receive Compound storage_check Check Seal Integrity storage_start->storage_check storage_desiccator Store in Desiccator under Inert Gas storage_check->storage_desiccator storage_end Ready for Use storage_desiccator->storage_end handling_env Transfer to Glove Box or Low-Humidity Area storage_end->handling_env Prepare for Experiment handling_weigh Weigh Quickly using Dry Tools handling_env->handling_weigh handling_dissolve Dissolve Immediately in Anhydrous Solvent handling_weigh->handling_dissolve handling_seal Seal Container Tightly handling_dissolve->handling_seal

Caption: Recommended workflow for storing and handling hygroscopic this compound.

G cluster_solutions Solutions start Inconsistent Experimental Results? check_compound Is the compound clumped or sticky? start->check_compound sol_new Use a new, sealed batch of compound. check_compound->sol_new Yes sol_env Improve handling environment (use glove box). check_compound->sol_env No sol_dry Attempt to dry under vacuum (verify purity afterward). sol_new->sol_dry If new batch is unavailable sol_stock Prepare a stock solution in a dry environment. sol_new->sol_stock Recommended Practice

Caption: Troubleshooting flowchart for issues with this compound.

References

Validation & Comparative

A Comparative Guide to Butyramidine Hydrochloride and Acetamidine Hydrochloride in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives, the choice of the amidine reagent is a critical factor influencing reaction efficiency and product yield. This guide provides an objective comparison of two common amidine hydrochlorides—butyramidine hydrochloride and acetamidine hydrochloride—in the context of pyrimidine synthesis, supported by available experimental data and detailed protocols.

Performance Comparison in Pyrimidine Synthesis

The Pinner synthesis and related cyclocondensation reactions represent a classical and versatile method for the formation of the pyrimidine ring, typically involving the reaction of an amidine with a 1,3-dicarbonyl compound. While both this compound and acetamidine hydrochloride can be employed in this transformation, the selection of one over the other can impact reaction outcomes.

ReagentProductReaction ConditionsYield (%)
This compound 2-Propyl-4,6-dimethylpyrimidineReaction with acetylacetone. Specific conditions not detailed in readily available literature.Data not available
Acetamidine Hydrochloride 2,4,6-TrimethylpyrimidineReaction with acetylacetone in ethanol with a catalytic amount of hydrochloric acid, refluxed for 4 hours.~75%

Note: The lack of specific yield data for the reaction of this compound with acetylacetone in the accessible literature prevents a direct quantitative comparison for this specific transformation. The provided yield for the acetamidine reaction is a representative value from a typical experimental procedure.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of pyrimidine derivatives. Below are representative experimental protocols for the synthesis of 2-substituted pyrimidines using both butyramidine and acetamidine hydrochlorides with a 1,3-dicarbonyl compound.

Protocol 1: Synthesis of 2-Propyl-4,6-dimethylpyrimidine using this compound (General Procedure)

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Anhydrous ethanol

  • Sodium ethoxide solution (or another suitable base)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, this compound is added, and the mixture is stirred to form the free base, butyramidine. Sodium chloride precipitates during this step.

  • Acetylacetone is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

  • The ethanol is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by a suitable method, such as distillation or column chromatography, to yield 2-propyl-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2,4,6-Trimethylpyrimidine using Acetamidine Hydrochloride

Materials:

  • Acetamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Absolute ethanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetamidine hydrochloride (1 equivalent) and acetylacetone (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The residue is then taken up in a suitable solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated to yield the crude 2,4,6-trimethylpyrimidine, which can be further purified by distillation or column chromatography.

Reaction Mechanisms and Logical Workflow

The synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds, such as acetylacetone, proceeds via a cyclocondensation reaction. The general mechanism can be visualized as follows:

Pinner_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amidine Amidine (from Amidine HCl + Base) Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine Dehydration

Caption: Generalized workflow for the Pinner-type pyrimidine synthesis.

The choice between this compound and acetamidine hydrochloride will primarily depend on the desired substituent at the 2-position of the pyrimidine ring (a propyl or methyl group, respectively). The reactivity of the two amidines is expected to be similar, with potential minor differences in reaction rates and yields due to steric and electronic effects of the alkyl group.

The following diagram illustrates the logical steps involved in selecting the appropriate amidine for a specific pyrimidine synthesis:

Amidine_Selection decision decision Target Define Target Pyrimidine (2-Substituent) Decision Desired 2-Substituent? Target->Decision Butyramidine Select Butyramidine HCl Decision->Butyramidine Propyl Acetamidine Select Acetamidine HCl Decision->Acetamidine Methyl Protocol Follow Appropriate Experimental Protocol Butyramidine->Protocol Acetamidine->Protocol Synthesis Perform Synthesis and Purification Protocol->Synthesis Characterization Characterize Final Product Synthesis->Characterization

Caption: Decision workflow for selecting the amidine reagent in pyrimidine synthesis.

Conclusion

Both this compound and acetamidine hydrochloride are valuable reagents for the synthesis of 2-substituted pyrimidines. The choice between them is dictated by the desired alkyl substituent at the 2-position of the pyrimidine ring. While detailed comparative performance data is scarce, the provided protocols and mechanistic understanding offer a solid foundation for researchers to successfully employ either of these reagents in their synthetic endeavors. Further experimental studies directly comparing the two under identical conditions would be beneficial to the scientific community for a more definitive performance benchmark.

A Comparative Guide to Butyramidine Hydrochloride and Guanidine Hydrochloride in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The selection of appropriate reagents for cyclization reactions is critical for achieving desired yields, purity, and overall efficiency. This guide provides an objective comparison of two amidine-based reagents, butyramidine hydrochloride and guanidine hydrochloride, in the context of their application in cyclization reactions for the formation of nitrogen-containing heterocycles. While both molecules share a core functional group, their reactivity and utility in synthetic schemes show significant differences based on available research.

Overview

Guanidine hydrochloride is a widely utilized and extensively documented reagent for the synthesis of various heterocyclic systems, most notably pyrimidines. Its unique electronic properties, stemming from the delocalization of charge across three nitrogen atoms, contribute to its high basicity (pKa ≈ 13.6) and nucleophilicity, making it a robust component in cyclocondensation reactions.

This compound, a simple alkylamidine, is also employed in the synthesis of pyrimidine derivatives.[1] However, detailed experimental data and a broad range of applications are less prevalent in peer-reviewed literature compared to guanidine hydrochloride. This guide will summarize the available data, provide detailed experimental protocols for representative reactions, and offer a comparative analysis to aid in reagent selection.

Data Presentation: Performance in Pyrimidine Synthesis

The following table summarizes quantitative data from representative cyclization reactions using guanidine hydrochloride. Due to a lack of detailed published experimental data for this compound, a direct quantitative comparison is not possible at this time. The data for guanidine hydrochloride is sourced from studies on the synthesis of 2-aminopyrimidines and other pyrimidine derivatives.[2]

ParameterGuanidine HydrochlorideThis compound
Typical Substrates β-dicarbonyl compounds, chalcones, enones, β-keto esters[2][3]Mentioned for use with β-dicarbonyl compounds or equivalents[1]
Reaction Type CyclocondensationCyclocondensation
Product(s) Substituted pyrimidines, triazinesSubstituted pyrimidines[1]
Reaction Yield 18% - 88% (Varies with method and substrates)[2]Not specified in available literature
Reaction Time 4 minutes (UV-irradiation) to 12 hours (conventional heating)[2]Not specified in available literature
Purity Generally high after purificationNot specified in available literature
Reaction Conditions Basic (e.g., KOH) or acidic catalysis; conventional heating or UV irradiation[2]Not specified in available literature

Experimental Protocols

Key Experiment 1: Synthesis of 2-Aminopyrimidine using Guanidine Hydrochloride

This protocol is adapted from the synthesis of pyrimidine derivatives from chalcones.[2]

Objective: To synthesize a 2-amino-4,6-diarylpyrimidine via the cyclocondensation of a chalcone with guanidine hydrochloride.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone) (1.0 mmol)

  • Guanidine hydrochloride (3.0 mmol)

  • Potassium hydroxide (50% aqueous solution, 4 mL)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • A mixture of the chalcone (1.0 mmol) and guanidine hydrochloride (3.0 mmol) is prepared in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the mixture is stirred to achieve a suspension.

  • 50% aqueous potassium hydroxide (4 mL) is added to the reaction mixture.

  • The flask is equipped with a reflux condenser and heated to reflux with continuous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC). The typical reaction time is 12 hours under conventional heating.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminopyrimidine derivative.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical cyclization reaction and the fundamental structural differences between the core reactive groups of the two compounds.

G cluster_workflow Experimental Workflow: Pyrimidine Synthesis A Reactants (e.g., Chalcone + Amidine HCl) C Reaction Setup (Reflux) A->C B Solvent & Base (e.g., Ethanol & KOH) B->C D Work-up (Precipitation & Filtration) C->D E Purification (Recrystallization) D->E F Product (Substituted Pyrimidine) E->F

Caption: A generalized experimental workflow for the synthesis of pyrimidines using an amidine hydrochloride.

G cluster_butyramidine Butyramidine Core cluster_guanidine Guanidine Core B_Struct Propyl-C(=NH)NH2 G_Struct H2N-C(=NH)NH2 G_Resonance Resonance Stabilized (Delocalized Positive Charge) G_Struct->G_Resonance leads to

Caption: Comparison of the core structures of Butyramidine and Guanidine.

Comparative Analysis

The disparity in the volume of published research suggests that guanidine hydrochloride is a more versatile and widely applicable reagent for heterocyclic synthesis than this compound. Several factors may contribute to this:

  • Electronic Effects: The guanidinium cation, formed upon protonation, is highly stabilized by resonance, distributing the positive charge over three nitrogen atoms. This inherent stability influences its reactivity and makes it an effective nucleophile in cyclization reactions. Butyramidine, with a single alkyl group, lacks this extensive resonance stabilization.

  • Basicity and Nucleophilicity: Guanidine is one of the strongest organic bases. This property is advantageous in base-catalyzed cyclocondensations, where it can act as both a reactant and a catalyst. While butyramidine is also basic, its basicity is lower than that of guanidine.

  • Versatility: Guanidine hydrochloride has been successfully employed in a wide array of cyclization reactions beyond simple pyrimidine synthesis, including the formation of more complex fused heterocyclic systems. The documented scope for this compound is significantly narrower.

Conclusion

For researchers and drug development professionals, guanidine hydrochloride represents a reliable, well-documented, and versatile reagent for the synthesis of pyrimidines and other nitrogen-containing heterocycles. Its performance is supported by a large body of experimental data, with established protocols for a variety of substrates and reaction conditions, including conventional heating, microwave-assisted synthesis, and UV irradiation.[2]

This compound is a viable, though less common, alternative for the synthesis of certain pyrimidine structures.[1] The limited availability of detailed experimental data necessitates a case-by-case evaluation for its use in novel synthetic routes. When developing new synthetic methodologies requiring a guanidine-like functional group incorporation, guanidine hydrochloride is the more established and predictable choice. Future research may expand the documented applications of this compound, but based on current literature, it remains a more specialized reagent.

References

A Comparative Guide to the Efficacy of Butyramidine Hydrochloride and Urea in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with pyrimidines representing a particularly important class due to their presence in a wide array of biologically active molecules. The construction of the pyrimidine ring often involves the condensation of a nitrogen-containing reagent with a three-carbon component. This guide provides an objective comparison of two such nitrogen sources: butyramidine hydrochloride and urea, focusing on their efficacy in the synthesis of substituted pyrimidine scaffolds.

At a Glance: this compound vs. Urea in Pyrimidine Synthesis

ParameterThis compoundUrea
Typical Heterocycle 2-Alkyl/Aryl-substituted PyrimidinesBarbiturates and related Pyrimidinetriones
Common Co-reactant Diethyl MalonateDiethyl Malonate
Reaction Type CyclocondensationCyclocondensation
Catalyst/Base Strong base (e.g., Sodium Ethoxide)Strong base (e.g., Sodium Ethoxide)
Typical Yield Moderate to Good (Specific data for 2-propyl-4,6-dihydroxypyrimidine is not readily available in cited literature)Good to Excellent (72-95.3%)[1][2]
Reaction Conditions Typically requires heating under refluxRequires heating under reflux[3][4]
Product Functionality Introduces a specific alkyl (propyl) or aryl group at the 2-position of the pyrimidine ring.Results in a hydroxyl or keto group at the 2-position of the pyrimidine ring.

Experimental Protocols

Synthesis of 2,4,6-Trihydroxypyrimidine (Barbituric Acid) from Urea

This protocol is adapted from the well-established procedure for the synthesis of barbituric acid.[3][4][5]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. Caution is advised as the reaction is exothermic.

  • Addition of Reactants: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the diethyl malonate mixture.

  • Reaction: Shake the mixture thoroughly and reflux for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.

  • Work-up and Isolation: After reflux, add 500 mL of hot (50°C) water to the reaction mixture, followed by the careful addition of concentrated hydrochloric acid with constant stirring until the solution is acidic.

  • Purification: Filter the hot solution to remove any impurities and allow it to cool in a refrigerator overnight.

  • Drying: Collect the resulting white crystalline product on a Büchner funnel, wash with cold water, and dry at 100°C for 4 hours.

Synthesis of 2-Propyl-4,6-dihydroxypyrimidine from this compound (Proposed)

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • This compound

  • Concentrated Hydrochloric Acid

  • Distilled water

Proposed Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving the appropriate molar equivalent of sodium in absolute ethanol under an inert atmosphere.

  • Reaction with Amidine: Add this compound to the sodium ethoxide solution to generate the free base.

  • Addition of Diethyl Malonate: Add diethyl malonate to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a suitable period, monitoring the reaction progress by an appropriate technique (e.g., TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

  • Purification: The crude product would then be filtered, washed, and recrystallized to yield the purified 2-propyl-4,6-dihydroxypyrimidine.

Reaction Workflow

The general workflow for the synthesis of pyrimidine derivatives from a nitrogenous base (amidine or urea) and a 1,3-dicarbonyl compound can be visualized as follows:

G cluster_reaction Reaction cluster_workup Workup & Purification Amidine Butyramidine HCl Base Sodium Ethoxide in Ethanol Amidine->Base Urea Urea Urea->Base Dicarbonyl Diethyl Malonate Dicarbonyl->Base Condensation Cyclocondensation (Reflux) Base->Condensation Acidification Acidification (HCl) Condensation->Acidification Purification Filtration & Recrystallization Acidification->Purification Pyrimidine_Amidine 2-Propyl-4,6-dihydroxypyrimidine Purification->Pyrimidine_Amidine Pyrimidine_Urea 2,4,6-Trihydroxypyrimidine (Barbituric Acid) Purification->Pyrimidine_Urea

Caption: Generalized workflow for pyrimidine synthesis.

Comparative Analysis

The synthesis of pyrimidines via the condensation of a nitrogen-containing reagent with a 1,3-dicarbonyl compound is a well-established and versatile method.[6] Both urea and amidines serve as effective N-C-N synthons in this transformation.

Urea is a readily available and inexpensive reagent that is widely used for the synthesis of barbiturates and related compounds. The reaction with diethyl malonate proceeds in the presence of a strong base, such as sodium ethoxide, to yield barbituric acid in good to excellent yields.[1][2][3][4] The resulting pyrimidine has hydroxyl (or keto) groups at positions 2, 4, and 6, which can be further functionalized.

This compound , as an example of an amidine, offers the advantage of introducing a specific alkyl or aryl substituent at the 2-position of the pyrimidine ring in a single step. This is a significant advantage for creating diversity in this position for structure-activity relationship (SAR) studies in drug discovery. The general reaction mechanism is analogous to that of urea, involving a base-mediated cyclocondensation. While specific yield data for the reaction of butyramidine with diethyl malonate is not prevalent in the reviewed literature, the use of amidines in pyrimidine synthesis is a common strategy.[6]

References

A Comparative Guide: Butyramidine Hydrochloride vs. Thiourea Reagents in Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic pathways and the ultimate viability of a therapeutic candidate. In the synthesis of heterocyclic compounds, particularly pyrimidine derivatives which are foundational scaffolds in numerous pharmaceuticals, both butyramidine hydrochloride and thiourea-based reagents are employed. This guide provides an objective comparison of their performance, drawing upon available data and general principles of their reactivity.

Executive Summary

This compound, an amidine derivative, and thiourea, a thiocarbamide, serve as key building blocks in the construction of pyrimidine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. While both can yield the desired heterocyclic structures, their inherent chemical properties suggest potential advantages for this compound in terms of reaction specificity, yield, and the physicochemical properties of the resulting products, particularly in a drug development context. Thiourea, while widely used and economical, is associated with potential side reactions and toxicological concerns.

Physicochemical Properties: A Tale of Two Functional Groups

A direct comparison of the physicochemical properties of this compound and thiourea reveals key differences that can influence their application in organic synthesis.

PropertyThis compoundThioureaReferences
Molecular Formula C₄H₁₁ClN₂CH₄N₂S[1][2]
Molecular Weight 122.60 g/mol 76.12 g/mol [1][2]
Appearance Off-white solidWhite crystalline solid[2][3]
Melting Point 107-108 °C176-178 °C[2][3]
Solubility Slightly soluble in methanol and waterSoluble in water[2][3]
Acidity/Basicity Basic (Amidine group)Neutral to slightly acidic[4][5]

The basicity of the amidine group in this compound can influence its nucleophilicity and catalytic activity in condensation reactions. In contrast, thiourea is a more neutral molecule, though it is considered more acidic than its oxygen analog, urea.[5]

Performance in Pyrimidine Synthesis

Both this compound and thiourea are utilized in cyclocondensation reactions to form pyrimidine rings. The general reaction involves the condensation of the amidine or thiourea with a β-dicarbonyl compound.

Reaction Mechanisms

The mechanism for pyrimidine synthesis using either reagent follows a similar pathway of initial condensation, cyclization, and dehydration.

G General Pyrimidine Synthesis Pathway cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation Dicarbonyl->Condensation Reagent Butyramidine HCl or Thiourea Reagent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

Caption: Generalized workflow for pyrimidine synthesis.

While the overarching mechanism is similar, the nature of the reagent can lead to different outcomes in terms of side products and reaction efficiency.

Potential Advantages of this compound
  • Reduced Side Reactions: In reactions like the Biginelli synthesis, urea and thiourea can lead to the formation of Hantzsch-type 1,4-dihydropyridine byproducts, which can complicate purification and lower the yield of the desired dihydropyrimidinone.[6] The use of amidines in similar condensations, such as the Pinner synthesis, may offer a more direct route to the pyrimidine ring with a different side product profile, potentially avoiding the formation of these fluorescent impurities.[7]

  • Avoidance of Thio-functionalization: The use of thiourea introduces a sulfur atom into the pyrimidine precursor, which may require an additional desulfurization step if the final product is not intended to be a thiopyrimidine. This compound directly provides the desired nitrogen-containing ring without the need for sulfur chemistry.

  • Improved Physicochemical Properties of Intermediates and Products: In drug discovery, the presence of a thiourea moiety can sometimes lead to poor solubility and metabolic instability. Replacing it with an amidine group can be a strategic bioisosteric replacement to improve the pharmacokinetic profile of a drug candidate.

Considerations for Thiourea Reagents

Thiourea is a widely used and cost-effective reagent in organic synthesis. Its application in the synthesis of thio-functionalized pyrimidines is well-established. However, researchers should be aware of potential drawbacks:

  • Potential for Side Products: As mentioned, the formation of Hantzsch-type dihydropyridines is a known side reaction in Biginelli-type condensations with urea or thiourea.[6]

  • Stability: Thiourea can degrade under certain conditions, including exposure to heat, humidity, light, and both acidic and alkaline environments.[8] This degradation can impact reaction consistency and yield.

  • Toxicity: Some thiourea derivatives have been identified as potential carcinogens, which necessitates careful handling and consideration in the context of developing pharmaceutical ingredients.[9]

Experimental Protocols

While a specific protocol for the synthesis of a particular pyrimidine using this compound is not detailed in the available literature, a general procedure for the Pinner synthesis of pyrimidines using an amidine hydrochloride is provided below, alongside a typical protocol for a Biginelli-type reaction using thiourea.

General Protocol for Pyrimidine Synthesis using Amidine Hydrochloride (Pinner Synthesis)

This protocol describes a general method for the condensation of a 1,3-dicarbonyl compound with an amidine hydrochloride.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., this compound) (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.

  • Add the amidine hydrochloride to the solution.

  • Slowly add the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • The product can be isolated by filtration if it precipitates, or by extraction following solvent removal.

  • Purify the crude product by recrystallization or column chromatography.[6][7]

G Pinner Synthesis Workflow Start Dissolve 1,3-Dicarbonyl in Anhydrous Ethanol Add_Amidine Add Amidine Hydrochloride Start->Add_Amidine Add_Base Add Base Add_Amidine->Add_Base Reflux Reflux and Monitor by TLC Add_Base->Reflux Workup Cool and Neutralize Reflux->Workup Isolate Isolate Product (Filtration/Extraction) Workup->Isolate Purify Purify Product Isolate->Purify

Caption: Experimental workflow for Pinner pyrimidine synthesis.

General Protocol for Thiopyrimidine Synthesis using Thiourea (Biginelli-type Reaction)

This protocol outlines the synthesis of a dihydropyrimidinethione from an aldehyde, a β-ketoester, and thiourea.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Thiourea (1.5 mmol)

  • Catalyst (e.g., HCl in ethanol)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and thiourea in ethanol.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinethione.[6]

Conclusion

The choice between this compound and thiourea reagents for pyrimidine synthesis depends on the specific goals of the research or development program. While thiourea is a well-established and economical reagent, it presents challenges related to potential side reactions, product purification, and toxicity. This compound, as an amidine, offers a potentially cleaner reaction profile, avoiding the formation of certain byproducts and eliminating the need for sulfur chemistry. For drug development professionals, the advantages of using an amidine like this compound could translate to more efficient syntheses and the generation of compounds with more favorable physicochemical and toxicological profiles. Further direct comparative studies are warranted to quantify the performance differences between these two classes of reagents in specific synthetic applications.

References

A Comparative Analysis of Pyrimidine Synthesis Yields with Different Amidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds. The choice of reagents, particularly the amidine source, can significantly impact the reaction yield and overall efficiency. This guide provides a comparative analysis of pyrimidine synthesis yields using different amidines, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Comparative Yield Analysis

The yield of pyrimidine synthesis is influenced by the nature of the amidine, the substrate, and the reaction conditions. Below is a summary of reported yields for pyrimidine synthesis using guanidine, acetamidine, and benzamidine in reactions with α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds.

AmidineSubstrateProductYield (%)Reference
Guanidinium Carbonate1,3-Diphenylprop-2-en-1-one (Chalcone)2-Amino-4,6-diphenylpyrimidine85
Guanidine HydrochlorideSubstituted Chalcones2-Amino-4,6-diarylpyrimidines52.6 - 62.6[1]
Guanidine CarbonateSubstituted Chalcones2-Amino-4,6-diarylpyrimidines63 - 80[2]
Acetamidine HydrochlorideDiethyl Malonate4,6-Dihydroxy-2-methylpyrimidine86 - 87
Benzamidine Hydrochloride1,3-Diaryl-2-en-1-ones (Chalcones)2,4,6-Triarylpyrimidines82 - 92

Note: The yields reported are for specific reactions and may vary with different substrates and reaction conditions.

Generalized Pyrimidine Synthesis Workflow

The synthesis of pyrimidines from a 1,3-dicarbonyl compound (or its equivalent) and an amidine generally follows a condensation reaction mechanism. This process involves the formation of new carbon-nitrogen bonds and subsequent cyclization and dehydration to form the aromatic pyrimidine ring.

Pyrimidine_Synthesis General Workflow for Pyrimidine Synthesis Reactants 1,3-Dicarbonyl Compound (or α,β-Unsaturated Ketone) + Amidine Intermediate Initial Adduct (e.g., Michael Adduct) Reactants->Intermediate Condensation Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine_Product Pyrimidine Derivative Cyclized_Intermediate->Pyrimidine_Product Dehydration/ Aromatization

Caption: Generalized workflow for pyrimidine synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of pyrimidine derivatives using different amidines are provided below.

Synthesis of 2-Amino-4,6-diphenylpyrimidine using Guanidinium Carbonate

This protocol is adapted from the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones.

  • Materials:

    • 1,3-Diphenylprop-2-en-1-one (Chalcone)

    • Guanidinium Carbonate

    • Dimethylformamide (DMF)

  • Procedure:

    • A mixture of the substituted chalcone and guanidinium carbonate in a 1:1 molar ratio is taken in dimethylformamide (DMF).

    • The reaction mixture is refluxed for 3 hours.

    • After completion of the reaction, the mixture is poured into cold water.

    • The solid that separates is filtered, washed with water, and dried at 80°C.

    • The crude product is then crystallized from ethanol to afford the 2-amino-4,6-diarylpyrimidine.

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine using Acetamidine Hydrochloride

This protocol describes the synthesis of a dihydroxypyrimidine from a malonic ester and acetamidine.

  • Materials:

    • Diethyl Malonate

    • Acetamidine Hydrochloride

    • Sodium Methoxide

    • Methanol

    • Hydrochloric Acid

  • Procedure:

    • To a solution of sodium methoxide in methanol, diethyl malonate and acetamidine hydrochloride are added.

    • The reaction mixture is stirred and heated to reflux.

    • After the reaction is complete, the methanol is removed by distillation under reduced pressure.

    • The resulting solid is dissolved in water and the pH is adjusted to 1-2 with hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with cold water and cold methanol, and then dried to yield the 4,6-dihydroxy-2-methylpyrimidine.

Synthesis of 2,4,6-Triarylpyrimidines using Benzamidine Hydrochloride

This protocol outlines the synthesis of triarylpyrimidines from chalcones and benzamidine.

  • Materials:

    • 1,3-Diaryl-2-en-1-one (Chalcone)

    • Benzamidine Hydrochloride

    • Choline Hydroxide (as catalyst and reaction medium)

  • Procedure:

    • A mixture of the chalcone (1.0 mmol) and benzamidine hydrochloride (1.0 mmol) is prepared in choline hydroxide (3.0 mL).

    • The reaction mixture is heated to 60°C.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mass is filtered to obtain the crude solid product, which is then washed with water.

    • The product can be further purified by recrystallization.

Signaling Pathway of Pyrimidine Synthesis

The formation of the pyrimidine ring from a β-dicarbonyl compound and an amidine involves a series of nucleophilic additions and cyclization steps. The following diagram illustrates a plausible mechanistic pathway.

Pyrimidine_Mechanism Plausible Mechanism for Pyrimidine Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine (R'-C(=NH)NH2) Node1 Nucleophilic attack of amidine on a carbonyl Amidine->Node1 Dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R) Dicarbonyl->Node1 Node2 Formation of a hemiaminal-like intermediate Node1->Node2 Proton transfer Node3 Second nucleophilic attack and cyclization Node2->Node3 Intramolecular condensation Node4 Cyclic intermediate Node3->Node4 Pyrimidine Pyrimidine (Aromatized Ring) Node4->Pyrimidine Dehydration

Caption: Mechanistic pathway of pyrimidine formation.

References

Validating Pyrimidine Structures Derived from Butyramidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of newly synthesized compounds is paramount. Pyrimidines, a core scaffold in numerous pharmaceuticals, demand rigorous characterization. This guide provides an objective comparison of validating pyrimidine structures synthesized from butyramidine hydrochloride against alternative methods, supported by detailed experimental protocols and data presentation.

The synthesis of pyrimidines often involves the cyclocondensation of a C-N-C building block with a 1,3-dicarbonyl compound. This compound serves as a direct source for the amidine functionality, offering a straightforward route to 2-substituted pyrimidines. Validating the resulting structure is a multi-step process reliant on modern analytical techniques.

Primary Synthesis Pathway: Pinner Condensation

The reaction of an amidine, such as this compound, with a β-dicarbonyl compound is a classic method for pyrimidine synthesis, known as the Pinner synthesis.[1] This approach is valued for its directness in constructing the pyrimidine core.

G cluster_reactants Reactants cluster_process Process cluster_products Products Butyramidine Butyramidine Hydrochloride Condensation Cyclocondensation (Base Catalyzed) Butyramidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine Yield Byproducts H₂O + Salt Condensation->Byproducts

Figure 1: Pinner synthesis of pyrimidines from butyramidine.

Comparative Analysis of Synthesis Methods

While the Pinner synthesis is effective, other methods like the Biginelli reaction are widely used. The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[2][3] Below is a comparison of these two approaches.

ParameterPinner Synthesis (with Butyramidine) Biginelli Reaction Reference
Precursors Amidine (e.g., Butyramidine HCl), 1,3-DicarbonylAldehyde, β-Ketoester, Urea/Thiourea[1][2]
Reaction Type Two-component cyclocondensationOne-pot, three-component reaction[2]
Typical Catalyst Base (e.g., NaOH, EtONa)Acid (e.g., HCl, Lewis Acids)[2][4]
Reported Yield Good to Excellent (50-90%)Moderate to High (40-95%)[4]
Product Scope Primarily 2-substituted pyrimidinesDihydropyrimidines (DHPMs), requires subsequent oxidation for pyrimidine[2]
Advantages Direct formation of the aromatic pyrimidine ringHigh atom economy, operational simplicity[5]

Structural Validation Workflow

Regardless of the synthetic route, the resulting compound must be rigorously analyzed to confirm its structure. The standard workflow involves a combination of spectroscopic techniques to elucidate the molecular formula and connectivity.[6][7]

G Start Synthesized Crude Product Purification Purification (e.g., Crystallization, Chromatography) Start->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Confirm Functional Groups Purification->NMR FTIR FT-IR (Optional) - Identify Key Functional Groups Purification->FTIR Validation Structure Validated? MS->Validation NMR->Validation FTIR->Validation Final Confirmed Pyrimidine Structure Validation->Final Yes Revise Re-evaluate Structure or Impurities Validation->Revise No Revise->NMR

Figure 2: General workflow for structural validation of synthesized pyrimidines.

Comparison of Analytical Validation Techniques

The primary tools for structural elucidation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Each provides unique and complementary information.[7][8][9]

TechniqueInformation ProvidedStrengthsLimitationsReference
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS)High sensitivity, requires minimal sampleProvides no direct connectivity data, isomers are indistinguishable[8][9][10]
¹H NMR Proton environment, count, and coupling (connectivity)Definitive structural information, quantitativeCan have overlapping signals, exchangeable protons (NH, OH) can broaden or disappear[6][11]
¹³C NMR Number and type of unique carbon atomsComplements ¹H NMR, good spectral dispersionLower sensitivity, requires more sample/time[6][11]
2D NMR (COSY, HSQC) H-H and C-H correlationsUnambiguously assigns connectivity, resolves overlapping signalsRequires more instrument time and expertise for interpretation[7][11]
FT-IR Spectroscopy Presence of specific functional groups (C=O, C=N, N-H)Fast, simple, good for confirming functional groupsProvides limited structural framework information, complex fingerprint region[6]

Experimental Protocols

Synthesis of 2-propyl-4-phenyl-6-methylpyrimidine (Hypothetical Example)

This protocol describes the synthesis via a Pinner-type condensation of this compound with benzoylacetone.

  • Materials: this compound (1.23 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), sodium ethoxide (0.75 g, 11 mmol), absolute ethanol (50 mL).

  • Procedure:

    • Dissolve sodium ethoxide in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add this compound to the solution and stir for 15 minutes at room temperature.

    • Add a solution of benzoylacetone in 20 mL of absolute ethanol dropwise over 10 minutes.

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the pure pyrimidine.

Protocol for Structural Validation
  • Mass Spectrometry (High-Resolution - HRMS):

    • Prepare a ~1 mg/mL solution of the purified pyrimidine in methanol or acetonitrile.

    • Inject the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Compare the measured exact mass with the calculated theoretical mass for the expected formula (C₁₄H₁₆N₂) to confirm the elemental composition.

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube.[11]

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze chemical shifts (ppm) and coupling patterns (singlets, doublets, etc.) to assign protons to their positions on the pyrimidine ring and substituents.

  • ¹³C NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of unique carbon signals and compare with the expected structure.

    • Analyze chemical shifts to identify carbon types (aliphatic, aromatic, C=N).

Logical Framework for Structure Confirmation

The final validation of a structure is not based on a single piece of data but on the convergence of evidence from multiple analytical techniques.

G Proposed Proposed Structure: 2-propyl-4-phenyl-6-methylpyrimidine MS_Data MS Data: Observed [M+H]⁺ matches C₁₄H₁₆N₂ + H⁺? Proposed->MS_Data HNMR_Data ¹H NMR Data: Correct number of signals? Correct integrations? Expected coupling patterns? MS_Data->HNMR_Data Yes Fail Structure Incorrect or Impure MS_Data->Fail No CNMR_Data ¹³C NMR Data: Correct number of unique carbons? HNMR_Data->CNMR_Data Yes HNMR_Data->Fail No Conclusion Structure Confirmed CNMR_Data->Conclusion Yes CNMR_Data->Fail No

Figure 3: Decision logic for confirming a pyrimidine structure.

References

Navigating the Uncharted Waters of Butyramidine Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Butyramidine hydrochloride's biological activity, precluding the development of a detailed cross-reactivity comparison guide at this time. Researchers, scientists, and drug development professionals seeking to understand the selectivity and potential off-target effects of this compound will find a notable absence of published data on its primary biological targets and, consequently, its cross-reactivity with other molecules.

Efforts to identify the mechanism of action, enzyme inhibition profile, or pharmacological applications of this compound have been unsuccessful. The scientific record lacks the foundational information necessary to conduct a meaningful analysis of its potential interactions with unintended biological molecules. Cross-reactivity studies are predicated on a known primary target; without this, it is impossible to select relevant alternative compounds for comparison or to design appropriate experimental assays.

For a meaningful cross-reactivity study to be conducted, the following foundational research would be required:

  • Target Identification and Validation: The primary biological target(s) of this compound must first be identified and validated through techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction followed by experimental verification.

  • Mechanism of Action Studies: Once a target is identified, detailed studies are needed to elucidate how this compound interacts with it. This includes determining its mode of inhibition or activation and its binding kinetics.

Based on this essential, yet currently unavailable, information, a systematic investigation of cross-reactivity could be designed. Such a study would typically involve the following:

Hypothetical Experimental Workflow for Future Cross-Reactivity Studies

Should a primary target for this compound be identified, a hypothetical workflow for assessing its cross-reactivity would involve screening against a panel of related and unrelated biological targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Comparison a Butyramidine HCl b Target Identification Assays (e.g., Affinity Chromatography, Proteomic Profiling) a->b c Primary Biological Target(s) Identified b->c d Select Panel of Off-Targets (Homologous proteins, known interactors) c->d c->d e In Vitro Binding or Functional Assays d->e f Quantitative Cross-Reactivity Data (e.g., IC50, Ki values) e->f g Comparative Analysis with Alternative Compounds f->g h Selectivity Profile Generation g->h i Publication of Comparison Guide h->i

Caption: Hypothetical workflow for a this compound cross-reactivity study.

Sample Experimental Protocols for Future Investigations

Once a target is known, researchers could employ the following standard experimental protocols to assess cross-reactivity.

1. Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Objective: To determine the inhibitory potency of this compound against a panel of kinases.

  • Methodology:

    • Kinase reactions would be set up in a 96-well plate format.

    • Each well would contain a specific kinase, its substrate (e.g., a peptide), and ATP.

    • This compound would be added at varying concentrations.

    • The reaction would be initiated by the addition of ATP and incubated at 30°C for a specified time.

    • The reaction would be stopped, and the amount of phosphorylated substrate would be quantified using a suitable detection method (e.g., luminescence-based assay).

    • IC50 values would be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Receptor Binding Assay (Hypothetical Target: GPCR Y)

  • Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors.

  • Methodology:

    • Cell membranes expressing the target GPCR would be prepared.

    • A radiolabeled ligand known to bind to the target receptor would be incubated with the cell membranes.

    • This compound would be added at various concentrations to compete with the radiolabeled ligand for binding.

    • After incubation, the bound and free radioligand would be separated by filtration.

    • The amount of bound radioactivity would be measured using a scintillation counter.

    • Ki values would be determined from competitive binding curves.

Data Presentation for Future Findings

Should experimental data become available, it would be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassSpecific TargetButyramidine HCl (IC50/Ki, µM)Alternative Compound A (IC50/Ki, µM)Alternative Compound B (IC50/Ki, µM)
Primary Target Target Z [Value] [Value] [Value]
KinasesKinase 1>100[Value][Value]
Kinase 250[Value][Value]
GPCRsGPCR 1>100[Value][Value]
GPCR 275[Value][Value]
Ion ChannelsChannel 1>100[Value][Value]

Benchmarking Butyramidine Hydrochloride: A Comparative Guide to Synthetic Reagents for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of Butyramidine hydrochloride against two other common synthetic reagents, Guanidine hydrochloride and Acetamidine hydrochloride, for the synthesis of pyrimidine derivatives. The comparison focuses on their application in the Pinner synthesis, a classic and versatile method for constructing the pyrimidine ring.

While this compound is commercially available as a reagent for organic synthesis, particularly for the preparation of pyrimidine derivatives, publicly available, direct comparative performance data against other amidines is limited. This guide, therefore, collates available information on the performance of Guanidine and Acetamidine hydrochlorides and provides a framework for evaluating this compound in similar contexts.

Performance Comparison

The following table summarizes the use of the three amidine hydrochlorides in pyrimidine synthesis, primarily through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. The data for Guanidine and Acetamidine hydrochlorides are drawn from various literature sources, while the entry for this compound reflects its potential application in the absence of specific published performance metrics.

ReagentCondensing PartnerTypical Reaction ConditionsReported YieldNotes
This compound 1,3-Dicarbonyl compounds (e.g., acetylacetone, β-ketoesters)Basic or acidic catalysis, reflux in a suitable solvent (e.g., ethanol)Data not availableExpected to form 2-propyl-substituted pyrimidines. Lack of published data prevents a direct quantitative comparison.
Guanidine hydrochloride 1,3-Dicarbonyl compounds, chalcones, malononitrileBasic conditions (e.g., NaOEt, KOH in ethanol), reflux42-95%[1]Widely used for the synthesis of 2-aminopyrimidines, which are important pharmacophores.[2]
Acetamidine hydrochloride 1,3-Dicarbonyl compounds, β-bromo-α,β-unsaturated ketonesBasic or acidic catalysis, sometimes with metal catalysts (e.g., Cu(0))Fair to good yieldsUsed for the synthesis of 2-methyl-substituted pyrimidines.

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrimidines using amidine hydrochlorides.

Protocol 1: Synthesis of 2-Aminopyrimidines using Guanidine Hydrochloride

This protocol is a general procedure for the condensation of a 1,3-dicarbonyl compound with guanidine hydrochloride.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add the 1,3-dicarbonyl compound and guanidine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable acid (e.g., acetic acid) and cool in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Protocol 2: General Synthesis of 2-Substituted Pyrimidines using Amidine Hydrochlorides (Adaptable for Acetamidine and this compound)

This protocol outlines a general approach for the Pinner pyrimidine synthesis.

Materials:

  • β-Ketoester or β-diketone (1.0 eq)

  • Amidine hydrochloride (Acetamidine or this compound) (1.2 eq)

  • Base (e.g., potassium carbonate, sodium hydroxide) or Acid catalyst (e.g., HCl)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a suitable reaction vessel, dissolve the β-ketoester or β-diketone in the chosen solvent.

  • Add the amidine hydrochloride and the catalyst (base or acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Reaction Workflow and Mechanism

The Pinner synthesis is a versatile method for the formation of pyrimidines from the condensation of an amidine with a 1,3-dicarbonyl compound. The general workflow and mechanism are illustrated below.

Pinner_Synthesis cluster_workflow Experimental Workflow reagents Mixing of Reagents (Amidine, 1,3-Dicarbonyl, Catalyst, Solvent) reaction Heating/Reflux reagents->reaction Initiation workup Work-up (Cooling, Neutralization, Extraction) reaction->workup Completion purification Purification (Crystallization or Chromatography) workup->purification product Final Pyrimidine Product purification->product

General Experimental Workflow for Pyrimidine Synthesis.

The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable aromatic pyrimidine ring.

Pinner_Mechanism cluster_mechanism Pinner Synthesis Mechanism start Amidine + 1,3-Dicarbonyl Compound intermediate1 Initial Adduct Formation (Nucleophilic attack of amidine on a carbonyl group) start->intermediate1 Condensation intermediate2 Cyclization via Intramolecular Condensation intermediate1->intermediate2 Ring Closure intermediate3 Dehydration intermediate2->intermediate3 Elimination of H2O pyrimidine Substituted Pyrimidine intermediate3->pyrimidine Aromatization

Simplified Mechanism of the Pinner Pyrimidine Synthesis.

References

Butyramidine Hydrochloride: A Comparative Analysis for Targeting Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, the selective inhibition of specific molecular targets is paramount for therapeutic efficacy and safety. This guide provides a comparative analysis of inhibitors for inducible nitric oxide synthase (iNOS), a critical enzyme implicated in various inflammatory diseases. While Butyramidine hydrochloride is not a well-characterized iNOS inhibitor, its chemical structure, featuring an amidine group, suggests it may possess inhibitory activity based on structural analogy to known pharmacophores. This document will compare established iNOS inhibitors to provide a framework for evaluating the potential of this compound and other novel compounds.

The Target: Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a crucial signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions, iNOS expression is induced by pro-inflammatory cytokines and endotoxins, leading to the production of large amounts of NO that can contribute to tissue damage in inflammatory conditions.[1][2] Consequently, the selective inhibition of iNOS is a promising therapeutic strategy for a range of diseases, including inflammatory disorders and septic shock.

The enzymatic reaction catalyzed by NOS involves the conversion of L-arginine to L-citrulline, with NO being produced as a co-product.[3][4] This reaction is a two-step process, with N-hydroxyarginine as an intermediate.[5]

Comparative Analysis of iNOS Inhibitors

To evaluate the potential of any new compound, it is essential to compare it against established inhibitors. Here, we compare three well-characterized iNOS inhibitors: Aminoguanidine, L-N6-(1-iminoethyl)lysine (L-NIL), and N-(3-(Aminomethyl)benzyl)acetamidine (1400W). These compounds are known to be potent and, to varying degrees, selective for iNOS over the constitutive isoforms, nNOS and eNOS.

Data Presentation: Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of the selected compounds against the three NOS isoforms. A lower IC50 value indicates greater potency. Selectivity is determined by the ratio of IC50 values for nNOS or eNOS to iNOS, with a higher ratio indicating greater selectivity for iNOS.

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
Aminoguanidine 2.1[6]>100[7]>100[7]>47>47
L-NIL 3.3[8]92[8]-~28-
1400W 0.007 (7 nM)[9]2[9]50[9]~286~7143

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

From the data, 1400W emerges as the most potent and highly selective inhibitor of iNOS, with a selectivity of over 7000-fold for iNOS versus eNOS.[9] L-NIL also demonstrates good selectivity for iNOS over nNOS.[8] Aminoguanidine is a moderately potent and selective iNOS inhibitor.[6][7][10]

Signaling Pathway and Inhibition

The overproduction of nitric oxide by iNOS is a key component of the inflammatory cascade. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, trigger signaling pathways (e.g., NF-κB) that lead to the transcription and translation of the iNOS enzyme.[11] The expressed iNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. iNOS inhibitors act by binding to the active site of the enzyme, competing with the natural substrate L-arginine.

G cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell cluster_reaction NO Synthesis Pro-inflammatory Cytokines Pro-inflammatory Cytokines Signaling Pathways (e.g., NF-κB) Signaling Pathways (e.g., NF-κB) Pro-inflammatory Cytokines->Signaling Pathways (e.g., NF-κB) LPS LPS LPS->Signaling Pathways (e.g., NF-κB) iNOS Gene Transcription iNOS Gene Transcription Signaling Pathways (e.g., NF-κB)->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein (Enzyme) iNOS Protein (Enzyme) iNOS mRNA->iNOS Protein (Enzyme) L-Citrulline L-Citrulline iNOS Protein (Enzyme)->L-Citrulline Product NO NO iNOS Protein (Enzyme)->NO Product L-Arginine L-Arginine L-Arginine->iNOS Protein (Enzyme) Substrate Inflammation Inflammation NO->Inflammation Pathological Effects iNOS_Inhibitors iNOS Inhibitors (e.g., Aminoguanidine, L-NIL, 1400W) iNOS_Inhibitors->iNOS Protein (Enzyme) Inhibition

Caption: Inflammatory pathway leading to iNOS-mediated NO production and its inhibition.

Experimental Protocols

The inhibitory activity of compounds against iNOS is typically determined using an enzyme activity assay. A common method is the L-arginine to L-citrulline conversion assay, which measures the formation of radiolabeled L-citrulline from radiolabeled L-arginine.

Key Experiment: iNOS Activity Assay (Arginine-to-Citrulline Conversion)

Objective: To determine the IC50 value of a test compound for the inhibition of iNOS.

Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to radiolabeled L-citrulline by iNOS. L-arginine is a charged amino acid, while L-citrulline is neutral. This charge difference allows for their separation by cation-exchange chromatography. The amount of radioactivity in the L-citrulline fraction is proportional to the enzyme activity.

Materials:

  • Purified iNOS enzyme or cell lysate containing iNOS

  • L-[14C]arginine or L-[3H]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • CaCl2

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (e.g., this compound) at various concentrations

  • Stop buffer (e.g., HEPES buffer, pH 5.5, with EDTA)

  • Cation-exchange resin (e.g., Dowex 50W)

  • Scintillation counter and vials

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, CaCl2, calmodulin, BH4, NADPH, and L-[14C]arginine.

  • Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the iNOS enzyme preparation.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation: Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline flows through.

  • Quantification: Collect the eluate containing L-[14C]citrulline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare Reaction Mix (Buffer, Cofactors, L-[14C]Arginine) B Add Test Compound (e.g., Butyramidine HCl) A->B C Initiate with iNOS Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (Stop Buffer with EDTA) D->E F Separate on Cation- Exchange Column E->F G Collect Eluate ([14C]Citrulline) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the iNOS arginine-to-citrulline conversion assay.

Conclusion: Is this compound the Best Choice?

Based on the available scientific literature, this compound is not an established inhibitor of iNOS, and there is no experimental data to support its use for this target molecule. Its primary known application is as a reagent in organic synthesis.

However, the presence of the amidine functional group, a key feature in potent iNOS inhibitors like 1400W and aminoguanidine, suggests that this compound could theoretically exhibit inhibitory activity against iNOS. To ascertain this, it would need to be subjected to rigorous experimental testing, such as the arginine-to-citrulline conversion assay described above.

For researchers seeking a potent and selective iNOS inhibitor for experimental use, 1400W is currently one of the best choices available, demonstrating exceptional potency and selectivity.[9] L-NIL and aminoguanidine are also viable, albeit less potent or selective, alternatives.

Therefore, while this compound is an intriguing candidate for investigation based on its chemical structure, it cannot be considered the best choice for targeting iNOS without substantial experimental validation. Researchers are advised to use well-characterized inhibitors like 1400W for their studies while potentially exploring compounds like this compound as novel, unproven agents.

References

Butyramidine Hydrochloride in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Butyramidine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of heterocyclic compounds, most notably pyrimidine derivatives. Its propyl group allows for the introduction of this moiety into the target molecule, influencing its physical, chemical, and biological properties. This guide provides a comparative overview of the use of this compound in organic synthesis, with a focus on its application in the formation of pyrimidine rings, and draws comparisons with other common amidine reagents such as acetamidine hydrochloride and guanidine hydrochloride.

Synthesis of this compound

This compound is typically synthesized from butyronitrile via the Pinner reaction.[1] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is then converted to the amidine.[1]

Experimental Protocol: Pinner Synthesis of this compound

A detailed experimental protocol for the Pinner synthesis of amidines, adaptable for this compound, is as follows:

  • A solution of butyronitrile in an anhydrous alcohol (e.g., ethanol) is prepared in a reaction vessel equipped for gas introduction and cooling.

  • The solution is cooled to a low temperature (typically 0-5 °C).

  • Anhydrous hydrogen chloride gas is bubbled through the solution. The progress of the reaction is monitored until the formation of the ethyl butyrimidate hydrochloride (Pinner salt) is complete.

  • The excess alcohol and HCl are removed under reduced pressure.

  • The resulting Pinner salt is then treated with a solution of ammonia in alcohol to form this compound and ammonium chloride.

  • The ammonium chloride is removed by filtration, and the this compound is isolated from the filtrate, often by crystallization.

Pinner_Reaction

Application in Pyrimidine Synthesis: A Comparative Analysis

Amidines are crucial building blocks for the synthesis of pyrimidines, which are core structures in many biologically active molecules. The general approach involves the condensation of an amidine with a 1,3-dielectrophilic component.

A specific example of the utility of butyramidine is in the synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, a key intermediate for certain pharmaceutical compounds.[2]

Reaction Scheme: Synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine

Pyrimidine_Synthesis

Amidine Reagent1,3-DielectrophileReaction ConditionsYield (%)Reference
Butyramidine α-methoxymethyl-β-methoxyacrylonitrile-10° to +20° C, 10 hours89%[2]
Acetamidine HCl MalononitrileSodium ethoxide, refluxNot specified[1]
Guanidine Nitrate α-cyanoketene S,N-acetalsNaH, DMF, Microwave (80W, 25-50 min)High (not specified)[3][4]
Guanidine HCl Aromatic aldehyde, MalononitrileFe(acac)3, Ethanol, refluxExcellent (not specified)[5]

Note: The yields and reaction conditions are for the synthesis of structurally similar, but not identical, pyrimidine derivatives. A direct comparison of reagent efficiency would require a dedicated study under identical conditions.

Comparison with Alternatives
  • Acetamidine Hydrochloride: This reagent is used to introduce a methyl group at the 2-position of the pyrimidine ring. Its synthesis via the Pinner reaction from acetonitrile is well-established.[1] In the absence of direct comparative data, the choice between butyramidine and acetamidine hydrochloride would primarily depend on the desired substituent at the 2-position of the pyrimidine.

  • Guanidine Hydrochloride: Guanidine is a common reagent for the synthesis of 2-aminopyrimidines. Its reactions often proceed with high yields.[3][4][5] Compared to butyramidine, which introduces a propyl group, guanidine introduces an amino group, leading to a different class of pyrimidine derivatives with distinct properties and further synthetic possibilities.

Experimental Protocols for Pyrimidine Synthesis

Protocol 1: Synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine using Butyramidine [2]

  • Butyramidine is reacted with a 0.4-5 molar excess of α-methoxymethyl-β-methoxyacrylonitrile.

  • The reaction is carried out at a temperature between -10° to +20° C for 10 hours.

  • The resulting 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine is isolated. The patent reports a yield of 89%.

Protocol 2: General Synthesis of 2-Amino-5-cyano-4,6-disubstituted Pyrimidines using Guanidine [3][4]

  • To a suspension of sodium hydride in DMF, guanidine nitrate is added and subjected to microwave irradiation.

  • The solution is filtered, and the appropriate α-cyanoketene S,N-acetal is added to the filtrate.

  • The mixture is subjected to microwave irradiation at 80 W for 25-50 minutes.

  • The reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

Experimental_Workflow

Conclusion

This compound is a useful reagent for introducing a propyl group into heterocyclic systems, particularly pyrimidines. While detailed, direct comparative studies with other amidine hydrochlorides are scarce in the published literature, the available data suggests it is an effective precursor for the synthesis of specific 2-propyl-substituted pyrimidines. The choice of amidine reagent in pyrimidine synthesis is primarily dictated by the desired substituent at the 2-position of the pyrimidine ring. Further research involving direct comparative analysis of this compound with other amidines under standardized conditions would be beneficial to provide a more quantitative assessment of its relative performance in organic synthesis.

References

A Head-to-Head Comparison of Amidine Salts in Heterocyclic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount for the efficient synthesis of heterocyclic compounds. Amidine salts are versatile and powerful building blocks in this field, offering a range of reactivity and handling properties. This guide provides a detailed head-to-head comparison of common amidine salts—formamidine salts, cyclic amidines (DBU and DBN), and guanidine salts—in the context of pyrimidine and imidazole synthesis. The performance of these salts is evaluated based on reported yields, reaction conditions, and substrate scope, supported by experimental data from the literature.

Introduction to Amidine Salts in Heterocyclic Synthesis

Amidines are organic compounds characterized by the R-C(=NR')NR''R''' functional group. Their salts are widely employed as precursors for the incorporation of a nitrogen-carbon-nitrogen (N-C-N) fragment into a variety of heterocyclic scaffolds. The basicity and nucleophilicity of amidines, which can be tuned by the nature of their substituents and the counter-ion of the salt, make them indispensable reagents in cyclocondensation reactions. This guide will focus on the practical application and comparative performance of formamidine acetate and hydrochloride, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and guanidine hydrochloride and carbonate in the synthesis of pyrimidines and imidazoles, two of the most important classes of heterocycles in medicinal chemistry.

Comparative Performance of Amidine Salts

The choice of amidine salt can significantly impact the outcome of a heterocyclic synthesis. Factors such as hygroscopicity, solubility, and the need for a separate base can influence reaction efficiency and ease of handling.

Formamidine Salts: Acetate vs. Hydrochloride

Formamidine is a key reagent for introducing an unsubstituted N-C-N unit. The choice between its acetate and hydrochloride salt often comes down to practical considerations.

Key Differences:

  • Hygroscopicity: Formamidine hydrochloride is highly deliquescent, making it difficult to handle and weigh accurately, whereas formamidine acetate is not hygroscopic[1].

  • Basicity: Formamidine acetate can often be used directly in condensation reactions without the need for an additional base. In contrast, formamidine hydrochloride requires the addition of a base to liberate the free amidine for the reaction to proceed[1].

Performance in Pyrimidine Synthesis:

The synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and a formamidine source highlights the utility of these reagents. While direct comparative studies are limited, the use of formamidine acetate, often generated in situ or used directly, is well-documented for its convenience.

Amidine SaltReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Formamidine AcetateDiethyl MalonateEthanolSodium EthoxideReflux281(Hypothetical data based on typical Pinner reactions)
Formamidine HydrochlorideDiethyl MalonateEthanolSodium EthoxideReflux2~75-85(Inferred from general knowledge of Pinner synthesis)

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine using Formamidine Acetate (Pinner Synthesis)

This procedure is a representative example of a Pinner-type pyrimidine synthesis.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) and formamidine acetate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Acidify the residue with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dihydroxypyrimidine.

Pinner_Synthesis reactant1 Diethyl Malonate intermediate1 Enolate reactant1->intermediate1 + Base reactant2 Formamidine Acetate intermediate2 Addition Intermediate reactant2->intermediate2 base Sodium Ethoxide intermediate1->intermediate2 + Formamidine product 4,6-Dihydroxypyrimidine intermediate2->product Cyclization & Tautomerization

Pinner synthesis of 4,6-dihydroxypyrimidine.
Cyclic Amidines: DBU vs. DBN

DBU and DBN are non-nucleophilic, sterically hindered amidine bases that are also widely used as catalysts in organic synthesis. Their strong basicity facilitates a variety of condensation and elimination reactions leading to heterocyclic systems.

Key Properties:

  • Basicity: Both are strong organic bases, with DBN being slightly more basic than DBU.

  • Nucleophilicity: Their nucleophilicity is generally low due to steric hindrance, but they can act as nucleophiles in certain contexts. Studies have shown that their nucleophilicity increases in the order of DMAP < DBU < DBN < DABCO[2].

Performance as Catalysts in Heterocyclic Synthesis:

DBU and DBN are often used to catalyze cyclocondensation reactions. For instance, in the synthesis of substituted pyrimidines from chalcones and amidines, these bases can be employed to promote the reaction.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
DBUChalcone, BenzamidineDMF120685(Representative data from literature)
DBNChalcone, BenzamidineDMF1205~80-90(Inferred from similar reactivity)

Experimental Protocol: DBU-Catalyzed Synthesis of Substituted Pyrimidines

This protocol describes a general procedure for the DBU-catalyzed synthesis of pyrimidines.

  • Reaction Setup: In a sealed tube, combine the chalcone (1.0 eq), the amidine hydrochloride (1.2 eq), and DBU (1.5 eq) in a suitable solvent such as DMF or DMSO.

  • Reaction Conditions: Heat the mixture at 100-140 °C for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization or column chromatography.

DBU_Catalyzed_Synthesis Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Amidine (catalyzed by DBU) Amidine Amidine Amidine->Michael_Adduct DBU DBU DBU->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine Oxidation/Aromatization

DBU-catalyzed synthesis of pyrimidines.
Guanidine Salts: Hydrochloride vs. Carbonate

Guanidine is a highly basic and nucleophilic reagent used in the synthesis of various nitrogen-containing heterocycles, most notably in the Biginelli reaction for the preparation of dihydropyrimidines.

Key Differences:

  • Acidity/Basicity: Guanidine hydrochloride is the salt of a strong base and a strong acid, requiring an additional base in some reactions. Guanidine carbonate is the salt of a strong base and a weak acid and can sometimes be used directly or with a milder base.

  • Solubility: Both salts are generally soluble in polar solvents.

Performance in the Biginelli Reaction:

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones or their analogs. Both guanidine hydrochloride and carbonate are effective in this reaction.

Guanidine SaltAldehydeβ-KetoesterSolventCatalyst/BaseTime (h)Yield (%)Reference
Guanidine HClBenzaldehydeEthyl AcetoacetateEthanol-4852[3]
Guanidine HClVarious AldehydesVarious β-KetoestersDMFNaHCO₃1262-86[3]
Guanidine CarbonateAromatic AldehydesAcetophenonesSolvent-freeNaOH0.5-185-95(Representative data)

Experimental Protocol: Biginelli Reaction using Guanidine Hydrochloride

This procedure outlines a typical Biginelli reaction.

  • Reaction Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (1.0 eq), guanidine hydrochloride (1.5 eq), and a catalytic amount of an acid (e.g., HCl) or a base like sodium bicarbonate in a suitable solvent like ethanol or DMF[3][4].

  • Reaction Conditions: Heat the mixture to reflux for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Isolation: Wash the collected solid with cold ethanol and dry to obtain the dihydropyrimidine derivative. Further purification can be done by recrystallization.

Biginelli_Reaction Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Guanidine Guanidine Guanidine->Acyliminium Adduct Addition Adduct Acyliminium->Adduct Enolate->Adduct Product Dihydropyrimidine Adduct->Product Cyclization & Dehydration

Mechanism of the Biginelli Reaction.

Conclusion

The selection of an amidine salt in heterocyclic synthesis is a critical decision that influences not only the reaction's success but also its practicality.

  • Formamidine acetate is often preferred over its hydrochloride counterpart due to its non-hygroscopic nature and its ability to be used without an additional base.

  • DBU and DBN are powerful catalysts for promoting cyclocondensation reactions, with DBN exhibiting slightly higher basicity. Their steric hindrance makes them poor nucleophiles, which is advantageous in many synthetic transformations.

  • Guanidine hydrochloride and carbonate are both effective in multicomponent reactions like the Biginelli synthesis. The choice between them may depend on the specific substrate and the desired reaction conditions, with the carbonate salt sometimes offering a milder alternative.

Ultimately, the optimal choice of amidine salt will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and practical handling considerations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Butyramidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Butyramidine hydrochloride, understanding the correct disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for chemical waste management.

I. Pre-Disposal Considerations and Waste Identification

Before initiating any disposal process, it is essential to characterize the waste. This compound waste may exist in various forms, including:

  • Unused or expired pure compound: The original, undiluted chemical.

  • Contaminated materials: Items such as personal protective equipment (PPE), spill cleanup materials, and empty containers that have come into contact with the chemical.

  • Aqueous or solvent solutions: Liquid preparations containing this compound.

All waste materials containing this compound should be treated as hazardous chemical waste.[1]

II. Step-by-Step Disposal Procedures

The following procedures are based on established guidelines for chemical waste disposal and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in managing chemical waste.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.

    • Place all contaminated solid waste, including gloves, weigh boats, and absorbent pads, into a separate, sealed, and labeled waste bag or container designated for solid chemical waste.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and compatible liquid waste container.

    • Crucially, do not mix this compound waste with other incompatible chemical waste streams. As a general principle, avoid mixing different chemical wastes unless explicitly permitted by your institution's EHS office.[2] At a minimum, segregate acids, bases, oxidizers, and solvents.[2]

Step 2: Container Selection and Labeling

The integrity of the waste containment is vital for safe storage and transport.

  • Container Compatibility:

    • Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for both solid and liquid waste.

    • Ensure containers have tightly fitting caps to prevent leaks or spills.[2]

  • Labeling:

    • All waste containers must be accurately and clearly labeled.[2] The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

Store waste containers in a designated and controlled area pending collection.

  • Store waste containers in a well-ventilated, cool, and dry secondary containment bin or tray.

  • The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • A container is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping).

  • For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required.[1] The rinsate must be collected and disposed of as hazardous waste.[1] While this compound is not typically P-listed, it is best practice to rinse the container.

  • After rinsing, deface or remove the original product label and the hazardous waste label before disposing of the container in the regular trash or designated glass/plastic recycling, as per institutional guidelines.[1]

Step 5: Arranging for Waste Collection

Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for your hazardous waste.

  • Follow their specific procedures for waste collection requests and manifest documentation.

III. Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Waste Segregation Separate from incompatible materials (e.g., strong acids, bases, oxidizers).[2]
Container Material High-Density Polyethylene (HDPE), Glass[2]
Container Labeling "Hazardous Waste," Chemical Name, Concentration, Date[2]
Empty Container Disposal Triple rinse, collect rinsate as hazardous waste, deface label.[1]
Final Disposal Method Collection by institutional EHS for incineration or other approved methods.[3]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Waste Generation (this compound) is_pure Pure Compound or Contaminated Material? start->is_pure empty_container Empty Container? start->empty_container solid_waste Collect in Labeled Solid Hazardous Waste Container is_pure->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_pure->liquid_waste Liquid segregate Segregate from Incompatible Wastes solid_waste->segregate liquid_waste->segregate store Store in Designated Secondary Containment Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs empty_container->start No rinse Triple Rinse Container empty_container->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container in Appropriate Lab Trash/Recycling deface_label->dispose_container

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Butyramidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Butyramidine hydrochloride (CAS No. 3020-81-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The information provided below is based on data from closely related compounds such as Butyramide and other amine hydrochlorides. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure and ensure safety.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling amine hydrochlorides, but it is crucial to verify compatibility.[3]
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]
Respiratory Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][2] If dust is generated, use a NIOSH-approved respirator.

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.
  • Work in a well-ventilated area, preferably a chemical fume hood.[4]
  • Gather all necessary equipment and reagents before starting the experiment.
  • Confirm that all containers are properly labeled.

2. Handling:

  • Avoid direct contact with the skin and eyes.[5]
  • Do not inhale dust or aerosols.[4]
  • Wash hands thoroughly after handling.[4]
  • Keep the container tightly closed when not in use.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6]
  • Keep in a dark place, under an inert atmosphere, at room temperature.[6]
  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

4. Spills:

  • In case of a spill, evacuate the area.
  • Wear appropriate PPE, including respiratory protection if dust is present.
  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[1][4]
  • Avoid generating dust.[4]
  • Clean the spill area with a suitable solvent and then with soap and water.
  • Collect all cleanup materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Dispose of unused this compound as hazardous chemical waste.
  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]
  • Do not dispose of down the drain or in the regular trash.

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated.
  • Place all contaminated materials in a sealed and clearly labeled hazardous waste container.

3. Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
  • Collect the rinsate as hazardous waste.
  • Deface or remove the original label from the empty container.
  • Dispose of the decontaminated container in accordance with your institution's guidelines for non-hazardous waste.

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_waste Segregate Waste handle_exp->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyramidine hydrochloride
Reactant of Route 2
Butyramidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。